Azidohomoalanine
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-azidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQLZWAZSJGLY-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152664 | |
| Record name | (S)-2-Amino-4-azidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120042-14-0 | |
| Record name | (S)-2-Amino-4-azidobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Amino-4-azidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azidohomoalanine (AHA) Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies of L-Azidohomoalanine (AHA) protein labeling, a powerful technique for monitoring newly synthesized proteins. AHA, a bio-orthogonal analog of methionine, enables the selective identification and quantification of proteome dynamics in response to various stimuli, making it an invaluable tool in cellular biology and drug discovery.
Core Principle: Metabolic Labeling and Bio-orthogonal Chemistry
The foundation of AHA-based protein labeling lies in its ability to be incorporated into nascent polypeptide chains during protein synthesis.[1][2][3] As an analog of methionine, AHA is recognized by the endogenous methionyl-tRNA synthetase (MetRS) and subsequently integrated into proteins in place of methionine.[4] This metabolic labeling process introduces a unique chemical handle, an azide (B81097) group, into newly synthesized proteins.[5][6] This azide moiety is bio-orthogonal, meaning it does not interact with native cellular components and remains inert until a specific chemical reaction is initiated.[5]
The detection of these azide-labeled proteins is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[5][7] This reaction covalently links the azide group on the AHA-containing proteins to a reporter molecule functionalized with a terminal alkyne.[5] The reporter molecule can be a fluorescent dye for visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) or an affinity tag like biotin (B1667282) for enrichment and subsequent analysis by mass spectrometry (Bio-Orthogonal Non-Canonical Amino Acid Tagging - BONCAT).[7][8][9]
This two-step process of metabolic labeling followed by click chemistry allows for the specific and sensitive detection of proteins synthesized within a defined time window.[1][10]
Key Methodologies and Their Applications
Several methodologies have been developed to leverage AHA labeling for different research applications, ranging from global protein synthesis analysis to in-depth quantitative proteomics.[1]
1. Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is primarily used for the identification and quantification of newly synthesized proteins via mass spectrometry.[1][6] After AHA labeling, cell lysates are subjected to a click reaction with an alkyne-biotin tag.[1] The biotinylated proteins are then enriched using streptavidin-coated beads, effectively separating them from the pre-existing, unlabeled proteome.[6][11] The enriched proteins are then digested, and the resulting peptides are analyzed by LC-MS/MS.[1]
Applications:
-
Identifying proteins synthesized in response to specific treatments or stimuli.[6][12]
-
Studying the secretome by enriching newly secreted proteins from cell culture media.[6]
-
Investigating proteome dynamics in various biological contexts, including immune response and neurobiology.[6][7]
2. Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)
FUNCAT allows for the visualization of newly synthesized proteins within cells and tissues.[7][8] In this method, AHA-labeled proteins are reacted with a fluorescent alkyne probe via click chemistry.[8] The resulting fluorescence can be imaged using microscopy, providing spatial information about protein synthesis.[7]
Applications:
-
Visualizing changes in global protein synthesis in different cellular compartments or in response to stimuli.[7]
-
Studying local protein synthesis in specialized cellular structures like neuronal synapses.[7]
-
Can be combined with immunohistochemistry to co-localize newly synthesized proteins with specific cellular markers.[8]
3. Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ)
HILAQ is a quantitative proteomics strategy that uses a heavy isotope-labeled version of AHA for the relative quantification of newly synthesized proteins between two samples.[1][11] One cell population is labeled with "light" AHA, and the other is labeled with "heavy" AHA.[1] The lysates are then mixed, and the AHA-containing proteins are enriched and analyzed by mass spectrometry.[1] The mass difference between the light and heavy AHA-containing peptides allows for the accurate relative quantification of protein synthesis rates between the two conditions.[1]
Applications:
-
Comparative analysis of protein synthesis profiles under different experimental conditions (e.g., drug treatment vs. control).[11]
-
Offers high sensitivity and accuracy for quantitative proteomic studies.[1]
4. AHA Labeling with Flow Cytometry
This high-throughput method measures global protein synthesis rates in single cells.[1][2] After AHA labeling and click chemistry with a fluorescent alkyne probe, the fluorescence intensity of individual cells is measured by flow cytometry.[2][3] This allows for the rapid quantification of protein synthesis in large cell populations and the identification of subpopulations with different translational activities.[2]
Applications:
-
High-throughput screening for compounds that modulate protein synthesis.
-
Analyzing protein synthesis during different phases of the cell cycle.[2][3]
-
Assessing global protein synthesis changes in heterogeneous cell populations.[2]
Quantitative Data Summary
The choice of methodology depends on the specific research question and the desired output. The following table summarizes the key quantitative performance metrics of the primary AHA-based methods.
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |
| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides robust statistical data on cell populations.[1] |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[1] | Low to medium; similar workflow to other quantitative proteomics methods.[1] | High; capable of analyzing thousands of cells per second.[1] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[1] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis).[1] |
Experimental Protocols
Detailed methodologies for the key AHA labeling experiments are provided below. Note that optimal conditions, such as AHA concentration and labeling time, may need to be determined empirically for specific cell types and experimental systems.[1][13]
1. BONCAT-MS Protocol
a. Cell Culture and AHA Labeling:
-
Culture cells to the desired confluency.[1]
-
Replace the normal growth medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.[1][13]
-
Add AHA to the methionine-free medium at a predetermined optimal concentration (e.g., 50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).[1][13]
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a buffer compatible with click chemistry (e.g., lysis buffer containing 1% SDS).[1]
-
Quantify the total protein concentration of the lysate.[1]
c. Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction cocktail containing an alkyne-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[1]
-
Incubate at room temperature for 1-2 hours.[1]
d. Enrichment of Biotinylated Proteins:
-
Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.[1]
-
Wash the beads extensively to remove non-specifically bound proteins.[1]
e. On-bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).[1]
-
Incubate overnight at 37°C to digest the proteins into peptides.[1]
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.[1]
2. HILAQ-MS Protocol
a. Cell Culture and Differential Labeling:
-
Culture two separate populations of cells representing the two conditions to be compared.[1]
-
Deplete methionine as described for the BONCAT protocol.[1]
-
Label one cell population with "light" AHA and the other with "heavy" isotope-labeled AHA (hAHA) for the same duration.[1]
b. Cell Lysis and Protein Mixing:
-
Lyse the two cell populations separately and quantify the protein concentration of each lysate.[1]
-
Mix equal amounts of protein from the "light" and "heavy" labeled lysates.[1]
c. Click Chemistry, Enrichment, and Mass Spectrometry:
-
Perform the click chemistry reaction with an alkyne-biotin tag and streptavidin-based enrichment as described in the BONCAT protocol.[1]
-
Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.[1]
-
During data analysis, the mass difference between the "light" and "heavy" AHA-containing peptides allows for the relative quantification of each protein between the two conditions.[1]
3. AHA-Flow Cytometry Protocol
a. Cell Culture and AHA Labeling:
-
Label cells with AHA as described in the BONCAT protocol.[1] Include appropriate controls, such as a negative control (no AHA or methionine instead of AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide (B1669411) treatment).[2][3]
b. Cell Fixation and Permeabilization:
-
Harvest the cells and fix them with a suitable fixative (e.g., 4% paraformaldehyde).[3]
-
Permeabilize the cells to allow the entry of the click chemistry reagents (e.g., with 0.25% Triton X-100 or saponin).[1][3]
c. Click Chemistry Reaction:
-
Perform the click chemistry reaction using a fluorescent alkyne probe (e.g., an alkyne-conjugated Alexa Fluor dye).[1][3]
d. Flow Cytometry Analysis:
-
Wash the cells to remove excess reagents.[2]
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population. The fluorescence intensity is directly proportional to the amount of incorporated AHA and thus reflects the global rate of protein synthesis.[1][2]
Visualizations: Pathways and Workflows
Diagram 1: Principle of this compound (AHA) Protein Labeling
This diagram illustrates the two-step process of AHA protein labeling. First, AHA is incorporated into newly synthesized proteins in place of methionine through the cell's natural translational machinery. Second, the azide group on the AHA-labeled proteins is detected via a copper-catalyzed "click chemistry" reaction with an alkyne-functionalized reporter molecule (e.g., biotin or a fluorophore).
Diagram 2: Experimental Workflow for BONCAT
This diagram outlines the major steps in the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow, a common application of AHA labeling for proteomic analysis. The process begins with metabolic labeling of cells with AHA, followed by cell lysis, click chemistry to attach a biotin tag, enrichment of the tagged proteins, and finally, analysis by mass spectrometry.
Diagram 3: Comparative Workflow of AHA-based Methods
This diagram illustrates the branching points in the experimental workflows for three common AHA-based protein labeling techniques: BONCAT, FUNCAT, and HILAQ. While all methods start with AHA labeling, they diverge in the type of reporter molecule used and the final analysis method, catering to different research questions such as protein identification, visualization, or comparative quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Azidohomoalanine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidohomoalanine (AHA) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics. As an analog of the essential amino acid methionine, AHA can be incorporated into proteins during cellular protein synthesis.[1][2] The key feature of AHA is its bioorthogonal azido (B1232118) group, which allows for the selective chemical modification of newly synthesized proteins through "click chemistry." This enables a wide range of applications, from the visualization of protein synthesis to the identification and quantification of nascent proteomes. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.
Structure of this compound
This compound, systematically named (2S)-2-amino-4-azidobutanoic acid, is a structural analog of methionine where the terminal methyl group of the thioether side chain is replaced by an azido group (-N₃). This substitution is sterically subtle, allowing AHA to be recognized by the cell's translational machinery and incorporated into proteins in place of methionine.[1]
The key structural features of L-Azidohomoalanine are detailed below:
| Property | Value |
| Chemical Formula | C₄H₈N₄O₂ |
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | (2S)-2-amino-4-azidobutanoic acid |
| CAS Number | 942518-29-8 (for the hydrochloride salt) |
| SMILES | N--INVALID-LINK--C(O)=O |
The geometry of the azido group is nearly linear, although slight bending can occur. Based on studies of similar small organic azides, the internal N-N bond is typically shorter than the terminal N-N bond. The bond angles within the azide (B81097) group are close to 180 degrees.
Chemical Properties
The chemical properties of this compound are largely dictated by its amino acid backbone and the unique reactivity of its azido side chain.
| Property | Description |
| Solubility | Soluble in water, DMSO, and DMF. |
| Stability & Storage | AHA is a stable compound. For long-term storage, it is recommended to be kept at -20°C. |
| pKa | While specific experimentally determined pKa values for this compound are not readily available in the literature, they can be estimated based on the pKa values of the α-carboxyl and α-amino groups of similar amino acids. The α-carboxyl group is expected to have a pKa of approximately 2, and the α-amino group is expected to have a pKa of around 9-10. The azido group is not significantly ionizable under physiological conditions. More precise pKa values can be obtained through computational prediction methods.[3][4][5] |
The most significant chemical property of this compound is the ability of its azido group to undergo bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are highly specific, efficient, and can be performed in complex biological environments with minimal side reactions.[6]
Experimental Protocols and Workflows
This compound is primarily used for the metabolic labeling of newly synthesized proteins. The general workflow involves introducing AHA to cells, allowing for its incorporation into proteins, and then detecting the AHA-labeled proteins via a click reaction with a reporter molecule.
Metabolic Labeling of Nascent Proteins with AHA
A common experimental workflow for labeling and identifying newly synthesized proteins using AHA is the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method.
Caption: Workflow for BONCAT using AHA.
-
Cell Culture and Methionine Depletion: Cells are cultured in a medium lacking methionine for a short period (e.g., 30-60 minutes) to deplete the intracellular pool of methionine. This step enhances the incorporation of AHA.
-
AHA Labeling: The methionine-free medium is replaced with a medium containing a specific concentration of L-Azidohomoalanine (typically in the micromolar range). The cells are incubated for a desired period to allow for the incorporation of AHA into newly synthesized proteins.
-
Cell Lysis: After labeling, the cells are washed and then lysed using a buffer that is compatible with the subsequent click chemistry reaction.
-
Protein Quantification: The total protein concentration in the cell lysate is determined to ensure equal loading for subsequent steps.
-
Click Chemistry Reaction: An alkyne-containing reporter molecule, such as an alkyne-biotin tag, is added to the lysate along with the components for the CuAAC reaction (a copper(I) source, a reducing agent like sodium ascorbate, and a copper-chelating ligand). The reaction is allowed to proceed, leading to the covalent attachment of the biotin (B1667282) tag to the AHA-containing proteins.
-
Enrichment of Labeled Proteins: The biotinylated proteins are then selectively captured and enriched from the total protein lysate using streptavidin-coated beads.
-
On-bead Digestion: The enriched proteins, while still bound to the beads, are subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
Visualizing Protein Synthesis via Microscopy
AHA labeling can also be coupled with fluorescent reporter molecules to visualize protein synthesis within cells.
Caption: Workflow for imaging protein synthesis.
-
Cell Culture and Labeling: Cells are grown on a suitable substrate for microscopy (e.g., glass coverslips) and subjected to methionine depletion and AHA labeling as described previously.
-
Fixation and Permeabilization: After labeling, the cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure. Subsequently, the cell membranes are permeabilized (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to enter the cells.
-
Click Chemistry Reaction: The fixed and permeabilized cells are incubated with a solution containing a fluorescent alkyne probe and the necessary components for the click reaction.
-
Washing and Mounting: After the click reaction, the cells are thoroughly washed to remove any unreacted reagents. The coverslips are then mounted onto microscope slides.
-
Fluorescence Microscopy: The cells are imaged using a fluorescence microscope to visualize the localization and intensity of the newly synthesized proteins.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₄O₂ | PubChem |
| Molecular Weight | 144.13 g/mol | PubChem |
| Melting Point (HCl salt) | 139 °C | Sigma-Aldrich |
Table 2: Estimated pKa Values
| Ionizable Group | Estimated pKa |
| α-carboxyl | ~2 |
| α-amino | ~9-10 |
Note: These are estimated values based on typical amino acid pKas. Precise values for AHA would likely be determined through computational modeling.
Conclusion
L-Azidohomoalanine is a powerful and versatile tool for the study of protein synthesis and proteome dynamics. Its ability to be metabolically incorporated into proteins and subsequently undergo highly specific bioorthogonal reactions has revolutionized the field of proteomics. The experimental workflows detailed in this guide provide a foundation for researchers to apply this technology to a wide range of biological questions, from fundamental studies of cellular processes to the development of novel therapeutic strategies. The continued development of new click chemistry reagents and analytical methods will undoubtedly expand the utility of this compound in the years to come.
References
- 1. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurisotop.com [eurisotop.com]
- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
Azidohomoalanine (AHA): A Technical Guide to its Application as a Methionine Analog in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidohomoalanine (AHA) is a powerful tool for researchers, scientists, and drug development professionals, offering a robust method for labeling and monitoring newly synthesized proteins.[1] As a bio-orthogonal analog of the essential amino acid methionine, AHA is recognized by the cell's own translational machinery and incorporated into nascent polypeptide chains.[2][3] The key feature of AHA is its azide (B81097) moiety, a chemical handle that is inert to most biological processes but can be selectively targeted for covalent ligation through "click chemistry".[2][4] This allows for the specific visualization, isolation, and identification of proteins synthesized within a defined timeframe, providing invaluable insights into cellular proteostasis and the effects of therapeutic interventions.[5]
This in-depth technical guide provides a comprehensive overview of the core principles of AHA-based protein labeling, detailed experimental protocols, and a summary of quantitative data to aid in the design and execution of experiments in your own research.
Core Principle: Bio-orthogonal Labeling of Nascent Proteins
The utility of Azidohomoalanine (AHA) lies in its ability to be incorporated into newly synthesized proteins in place of methionine.[3][6] This process is facilitated by the endogenous methionyl-tRNA synthetase, which recognizes AHA and attaches it to the corresponding tRNA.[7] During translation, the ribosome incorporates AHA into the growing polypeptide chain at positions normally occupied by methionine.[1] The azide group on the AHA side chain serves as a bio-orthogonal handle, meaning it does not react with other functional groups within the complex cellular environment.[2] This inertness allows for the specific and efficient labeling of AHA-containing proteins with probes containing a complementary alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[3][8]
Caption: AHA is incorporated into proteins via the endogenous protein synthesis machinery.[1]
Quantitative Data Presentation
The choice of methodology for analyzing AHA-labeled proteins depends on the specific research question, ranging from in-depth proteomic profiling to high-throughput screening of global protein synthesis.[1]
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |
| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides relative quantification of global protein synthesis. |
| Throughput | Low to medium; similar workflow to other quantitative proteomics methods.[1] | Low to medium. | High; capable of analyzing thousands of cells per second.[1] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment. | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis).[1] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with AHA
This protocol provides a general framework for labeling newly synthesized proteins in cultured mammalian cells. Optimization of incubation times and AHA concentrations is recommended for specific cell lines and experimental goals.[2]
Materials:
-
Complete cell culture medium
-
Methionine-free medium[9]
-
L-Azidohomoalanine (AHA) stock solution (e.g., 50 mM in DMSO or water)[10]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.[2]
-
Methionine Depletion (Optional): To enhance AHA incorporation, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.[1][9] This step may be omitted to avoid cellular stress.[6]
-
AHA Labeling: Add AHA to the methionine-free medium to the desired final concentration (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).[1][2]
-
Cell Harvest: Wash the cells with ice-cold PBS. For adherent cells, they can be harvested using a cell scraper or by trypsinization. For suspension cells, pellet by centrifugation.[6][9]
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Mass Spectrometry
This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT followed by mass spectrometry.[1]
Materials:
-
AHA-labeled cell lysate
-
Click chemistry reaction cocktail:
-
Alkyne-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Streptavidin-coated magnetic beads or resin
-
Wash buffers
-
Digestion buffer with a protease (e.g., trypsin)
Procedure:
-
Cell Lysis: Lyse the AHA-labeled cells using a buffer compatible with click chemistry (e.g., containing 1% SDS).[1]
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Click Chemistry Reaction: Add the click chemistry reaction cocktail to the protein lysate and incubate at room temperature for 1-2 hours to ligate the biotin (B1667282) tag to the AHA-containing proteins.[1]
-
Enrichment of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.[1]
-
Washing: Extensively wash the beads to remove non-specifically bound proteins.[1]
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the proteins into peptides.[1]
-
Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Caption: General workflow for BONCAT-based proteomic analysis.
AHA Labeling with Flow Cytometry Detection
This protocol is designed for the high-throughput measurement of global protein synthesis rates.[1]
Materials:
-
AHA-labeled cells
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin)[1]
-
Click chemistry reaction cocktail with a fluorescent alkyne probe (e.g., alkyne-conjugated Alexa Fluor dye)
-
FACS buffer
Procedure:
-
Cell Labeling and Controls: Label cells with AHA as described previously. Include a negative control (no AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide (B1669411) treatment).[1]
-
Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative, and then permeabilize them to allow the entry of click chemistry reagents.[1]
-
Click Chemistry Reaction: Perform the click chemistry reaction using a fluorescent alkyne probe.[1]
-
Flow Cytometry Analysis: Wash the cells to remove excess reagents and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population. The fluorescence intensity is directly proportional to the amount of incorporated AHA and reflects the global rate of protein synthesis.[1]
Applications in Drug Development
AHA-based methodologies provide a powerful platform to investigate the effects of drug candidates on protein synthesis and degradation. By quantifying changes in the synthesis of specific proteins or the global proteome, researchers can elucidate mechanisms of action, identify on- and off-target effects, and discover novel biomarkers of drug efficacy or toxicity.
Caption: Using AHA to assess drug effects on protein synthesis.
Conclusion
L-Azidohomoalanine has emerged as an indispensable tool in modern proteomics and drug discovery. Its ability to be metabolically incorporated into newly synthesized proteins provides a bio-orthogonal handle for their specific detection and analysis. The methodologies described in this guide, from broad-spectrum proteomic profiling with BONCAT-MS to high-throughput screening with flow cytometry, offer a versatile toolkit for researchers to investigate the dynamics of protein synthesis in a wide range of biological contexts. Careful consideration of the experimental design, including labeling conditions and downstream analytical methods, will ensure the generation of high-quality, reproducible data to advance our understanding of cellular function and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 10. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Bioorthogonal Chemistry with Azidohomoalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] These reactions involve pairs of functional groups, known as bioorthogonal handles and probes, which are inert to the biological environment but react selectively and efficiently with each other under physiological conditions of temperature and pH.[1][4] This powerful technology allows for the specific labeling and tracking of biomolecules in their natural environment, providing invaluable insights into complex biological processes.[1][3]
A cornerstone of bioorthogonal chemistry is the use of non-canonical amino acids (ncAAs) to metabolically label newly synthesized proteins.[5][6] One such ncAA, L-Azidohomoalanine (AHA), has emerged as a robust and versatile tool for researchers.[7][8] AHA is an analog of the essential amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide (B81097) group.[8][9] This subtle modification allows AHA to be recognized by the cell's own translational machinery and incorporated into nascent proteins in place of methionine.[8][10][11] The incorporated azide moiety then serves as a bioorthogonal handle for subsequent chemical ligation to a probe molecule containing a complementary functional group, such as an alkyne.[8][12]
Core Principles of Azidohomoalanine-based Bioorthogonal Chemistry
The utility of this compound (AHA) in bioorthogonal chemistry stems from its ability to be incorporated into newly synthesized proteins and its subsequent highly specific chemical reactions. This allows for the selective labeling and analysis of the proteome in a time-resolved manner.
Metabolic Labeling with this compound
The process begins with the introduction of AHA into the cellular environment, typically by adding it to the cell culture medium.[6][13] To enhance the efficiency of AHA incorporation, it is common practice to first deplete the natural methionine reserves by incubating the cells in a methionine-free medium for a short period.[7][11] The cells are then "pulsed" with AHA-containing medium, during which time the cellular machinery for protein synthesis incorporates AHA into newly synthesized proteins in place of methionine.[7][13] This "pulse-labeling" creates a snapshot of the proteins being actively translated within a specific timeframe.[13]
The incorporation of AHA into proteins is fundamentally linked to the canonical protein synthesis pathway. The methionyl-tRNA synthetase recognizes AHA and attaches it to the corresponding tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain.[10][11]
Bioorthogonal Reactions of this compound
Once incorporated into proteins, the azide group of AHA can be selectively targeted by a probe molecule containing a complementary reactive group. This enables the covalent attachment of various tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[4][14] The most prominent bioorthogonal reactions involving azides are:
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, resulting in the formation of a stable amide bond.[4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this is a highly efficient and widely used reaction between an azide and a terminal alkyne, catalyzed by copper(I).[4][7] It forms a stable triazole linkage.[15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[4][16] This is particularly useful for in vivo applications where the toxicity of copper is a concern.[12]
Quantitative Data on this compound Labeling
The efficiency and conditions for AHA labeling can vary depending on the cell type and experimental goals. The following tables summarize key quantitative parameters from various studies.
Table 1: Typical Experimental Conditions for AHA Labeling in Cell Culture
| Parameter | Typical Range | Notes |
| AHA Concentration | 25-50 µM | Higher concentrations may be toxic. Optimal concentration should be determined empirically for each cell line.[13][17] |
| Methionine Depletion Time | 30-60 minutes | Recommended to increase AHA incorporation efficiency.[7][11][17] |
| AHA Incubation Time | 1-4 hours | Shorter times capture a snapshot of the translatome, while longer times can be used to study protein turnover.[7][17] |
Table 2: Performance Metrics of AHA-based Proteomic Methodologies
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[7] | Relative quantification of newly synthesized proteins between two samples.[7][10] | Measurement of global protein synthesis rates in single cells.[7] |
| Sensitivity | High; capable of identifying low-abundance proteins.[7] | Very High; reported to be more sensitive than other MS-based methods.[7][10] | High; sensitive detection of changes in overall protein synthesis.[7] |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[7] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[7] | Good; provides robust statistical data on cell populations.[7] |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[7] | Low to medium; similar workflow to other quantitative proteomics methods.[7] | High; capable of analyzing thousands of cells per second.[7] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[7] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[7] | Not applicable (measures global synthesis).[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of AHA-based bioorthogonal chemistry. The general workflow involves three main stages: metabolic labeling, click chemistry ligation, and detection/analysis.[7]
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with AHA
This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells.[13]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium (e.g., DMEM without methionine)
-
L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Methionine Depletion: To increase the incorporation efficiency of AHA, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.[11]
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA (typically 25-50 µM).[11] Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO2.
-
Cell Harvest: After the incubation period, wash the cells with ice-cold PBS to remove excess AHA. The cells are now ready for lysis and downstream applications.
Protocol 2: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) with Mass Spectrometry (MS)
This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT followed by mass spectrometry.[7]
Materials:
-
AHA-labeled cell pellet (from Protocol 1)
-
Lysis buffer compatible with click chemistry (e.g., containing 1% SDS)
-
Click chemistry reaction cocktail:
-
Alkyne-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Digestion buffer with a protease (e.g., trypsin)
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the AHA-labeled cells using a suitable lysis buffer. Quantify the total protein concentration of the lysate.
-
Click Chemistry Reaction: To the protein lysate, add the click chemistry reaction cocktail. Incubate at room temperature for 1-2 hours to allow the covalent ligation of the biotin tag to the AHA-containing proteins.[7]
-
Enrichment of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-biotinylated proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the proteins into peptides.[7]
-
Mass Spectrometry Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides and corresponding proteins using a proteomics software suite.
Protocol 3: AHA Labeling with Flow Cytometry Detection
This protocol is designed for the high-throughput measurement of global protein synthesis.[7]
Materials:
-
AHA-labeled cells (from Protocol 1)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin)
-
Fluorescent alkyne probe (e.g., alkyne-conjugated Alexa Fluor dye)
-
Click chemistry reaction cocktail
Procedure:
-
Cell Fixation and Permeabilization: Harvest the AHA-labeled cells and fix them with a suitable fixative. Permeabilize the cells to allow the entry of the click chemistry reagents.[7]
-
Click Chemistry Reaction: Perform the click chemistry reaction using a fluorescent alkyne probe.
-
Flow Cytometry Analysis: Wash the cells to remove excess reagents. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population. The fluorescence intensity is directly proportional to the amount of incorporated AHA and thus reflects the global rate of protein synthesis.[7]
Applications in Research and Drug Development
The ability to specifically label and identify newly synthesized proteins has a wide range of applications in basic research and drug development:
-
Proteomics: AHA labeling coupled with mass spectrometry allows for the in-depth analysis of the translatome, providing insights into the cellular response to various stimuli.[10]
-
Drug Discovery: This technology can be used to study the mechanism of action of drugs by monitoring their effects on protein synthesis and degradation.[18] For example, it has been used to investigate the cellular response to the proteasome inhibitor bortezomib.[18]
-
Cell Biology: AHA labeling is used to study fundamental cellular processes such as the cell cycle, autophagy, and protein turnover.[7][14]
-
Neuroscience: It has been employed to visualize and identify newly synthesized proteins in neurons, providing insights into processes like memory formation.[8]
-
In Vivo Studies: AHA labeling has been successfully used in model organisms such as mice, zebrafish, and C. elegans to study protein synthesis in a whole-organism context.[11][19]
Conclusion
Bioorthogonal chemistry with this compound provides a powerful and versatile platform for the study of protein synthesis and dynamics. Its ability to specifically label and identify newly synthesized proteins in a time-resolved manner offers unprecedented opportunities for researchers in various fields, from fundamental cell biology to translational medicine and drug development. The methodologies described in this guide, from metabolic labeling to advanced proteomic analysis, provide a robust framework for harnessing the potential of this innovative technology. As the field of bioorthogonal chemistry continues to evolve, we can expect even more sophisticated tools and applications to emerge, further expanding our understanding of the complex world of the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. An Integrative Biology Approach to Quantify the Biodistribution of this compound In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. thermofisher.com [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
The Discovery and Development of Azidohomoalanine: A Technical Guide to a Cornerstone of Modern Proteomics
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Azidohomoalanine (AHA) has emerged as an indispensable tool in the study of protein synthesis and dynamics. As a non-canonical amino acid analogue of methionine, AHA is incorporated into newly synthesized proteins by the cell's own translational machinery. Its bioorthogonal azide (B81097) group allows for the selective chemical tagging of these nascent proteins through a highly efficient and specific "click chemistry" reaction, enabling their visualization, identification, and quantification. This technical guide provides an in-depth overview of the discovery and development of AHA, its mechanism of action, and its core applications. It details the experimental protocols for the primary AHA-based methodologies—BONCAT-MS, HILAQ, and Flow Cytometry—and presents key quantitative data to aid researchers in selecting the optimal approach for their experimental needs.
Discovery, Synthesis, and Mechanism of Action
The development of AHA was a pivotal moment in chemical biology, providing a means to study the proteome with temporal resolution. Synthesized by Dieterich et al., AHA was designed as a methionine surrogate that could be recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation. This process endows newly synthesized proteins with a unique chemical handle—the azide group—which is absent in native biological systems.
The bioorthogonal nature of the azide allows it to undergo a highly specific and high-yield copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with molecules containing a terminal alkyne. This enables the covalent attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification. More scalable and efficient synthetic routes for L-AHA have since been developed, making this powerful tool widely accessible to the research community.
The overall principle of AHA-based labeling is a two-step process: metabolic incorporation followed by bioorthogonal ligation.
An In-depth Technical Guide to the Mechanism of Azidohomoalanine (AHA) Incorporation into Nascent Proteins
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism, quantitative parameters, and experimental protocols for utilizing L-Azidohomoalanine (AHA) in the study of nascent protein synthesis. AHA, a bio-orthogonal analog of the essential amino acid methionine, has become an indispensable tool for labeling and characterizing newly synthesized proteins within their native biological environments.[1][2] Its application allows for the selective isolation and identification of proteins produced under specific cellular conditions, offering profound insights into cellular dynamics, disease mechanisms, and drug action.[3][4]
The Molecular Mechanism of Incorporation
The cornerstone of AHA's utility lies in its structural mimicry of methionine, which allows it to be processed by the cell's endogenous translational machinery.[2] The terminal methyl group of methionine is replaced by a bio-orthogonal azide (B81097) moiety in AHA, a subtle change that is permissive for biological incorporation but provides a unique chemical handle for subsequent detection.[2][5]
The incorporation process is a multi-step enzymatic pathway:
-
Recognition and Activation by MetRS: L-Azidohomoalanine is recognized as a substrate by the native methionyl-tRNA synthetase (MetRS).[6][7] This enzyme is responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, the first committed step in protein synthesis.[8] MetRS adenylates AHA using ATP, forming an activated azidohomoalanyl-AMP intermediate.
-
Charging of tRNAMet: The activated AHA is then transferred to the 3' end of the cognate methionyl-tRNA (tRNAMet), forming AHA-tRNAMet.[7]
-
Ribosomal Incorporation: The ribosome, the cell's protein synthesis factory, does not discriminate between Met-tRNAMet and AHA-tRNAMet. Consequently, when the ribosome encounters a methionine codon (AUG) on a messenger RNA (mRNA) transcript, it incorporates AHA into the growing polypeptide chain.[2]
This mechanism is highly specific to newly synthesized proteins; if protein synthesis is blocked using inhibitors like anisomycin (B549157) or cycloheximide, no AHA incorporation is detected.[9] The process directly competes with the endogenous pool of natural methionine.[10] To maximize the labeling efficiency, researchers often deplete the intracellular methionine reserves by incubating cells in a methionine-free medium prior to the addition of AHA.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - Probing protein dynamics in vivo using non-canonical amino acid labeling - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
Azidohomoalanine (AHA): A Technical Guide to its Physical and Chemical Characteristics for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of L-Azidohomoalanine (AHA), a crucial tool for researchers, scientists, and drug development professionals. AHA, a bio-orthogonal analog of methionine, enables the labeling and monitoring of newly synthesized proteins, offering profound insights into cellular mechanisms and therapeutic development.[1]
Core Physical and Chemical Properties
L-Azidohomoalanine is a non-canonical amino acid that can be metabolically incorporated into proteins in place of methionine.[2][3] Its key feature is the presence of an azide (B81097) moiety, which allows for specific chemical ligation to reporter molecules, a process known as "click chemistry".[4][5] This enables the detection and isolation of nascent proteins.[2][6]
Quantitative Physical and Chemical Data
The following tables summarize the key quantitative data for L-Azidohomoalanine and its commonly used hydrochloride salt.
Table 1: Physical and Chemical Properties of L-Azidohomoalanine (Free Base)
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-4-azidobutanoic acid | [7][8] |
| Synonyms | 4-Azido-L-homoalanine, (S)-2-Amino-4-azidobutanoic acid | [9] |
| CAS Number | 120042-14-0 | [7][9] |
| Molecular Formula | C₄H₈N₄O₂ | [7][9] |
| Molecular Weight | 144.13 g/mol | [7][9] |
| Appearance | Solid powder | [9] |
| Purity | >98% | [9] |
| Solubility | Soluble in water | |
| Storage | Store at -20°C, dry and dark | [9] |
Table 2: Physical and Chemical Properties of L-Azidohomoalanine Hydrochloride (HCl Salt)
| Property | Value | Source(s) |
| CAS Number | 942518-29-8 | [10][11][12] |
| Molecular Formula | C₄H₉ClN₄O₂ | [10][11] |
| Molecular Weight | 180.59 g/mol | [10][12] |
| Appearance | White crystalline powder | [10][13] |
| Purity | >95% (¹H NMR) | [10][13] |
| Melting Point | 139 °C | [14] |
| Solubility | Soluble in Water, DMSO, DMF | [10][13] |
| Storage | Store at -20°C | [12][13][14] |
Chemical Reactivity and Detection
The utility of AHA in research is primarily due to the bio-orthogonal reactivity of its azide group. This allows for specific covalent labeling of AHA-containing proteins with molecules bearing a complementary reactive group, typically an alkyne, without interfering with other cellular components.
Two primary chemoselective ligation reactions are used for the detection of AHA-labeled proteins:
-
Click Chemistry : This refers to a set of highly efficient and specific reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient reaction between the azide group of AHA and a terminal alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[2][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[5] This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[15]
-
-
Staudinger Ligation : This reaction occurs between the azide group of AHA and a phosphine-containing reagent.[16][17] The reaction forms a stable amide bond, providing another route for attaching reporter molecules.[17]
The choice of reaction depends on the specific application, with CuAAC being widely used for its high efficiency and SPAAC being preferred for live-cell applications.
Experimental Protocols
The following sections provide detailed methodologies for the metabolic labeling of proteins with AHA and their subsequent detection.
Metabolic Labeling of Proteins in Cell Culture
This protocol describes the general procedure for incorporating AHA into newly synthesized proteins in cultured mammalian cells.
Materials:
-
L-Azidohomoalanine (AHA)
-
Methionine-free cell culture medium (e.g., DMEM without methionine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and standard cell culture equipment
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling.
-
Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then incubate the cells in methionine-free medium for 30-60 minutes.[18]
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The optimal concentration of AHA can vary between cell types but is typically in the range of 25-100 µM.[19][20] Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.[19]
-
Cell Lysis or Fixation: After labeling, wash the cells with PBS and then proceed with either cell lysis for downstream proteomic analysis or fixation and permeabilization for imaging.
Detection of AHA-Labeled Proteins via Click Chemistry and Flow Cytometry
This protocol outlines the detection of global protein synthesis in single cells using a fluorescent alkyne probe and flow cytometry.
Materials:
-
AHA-labeled cells
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin (B1150181) in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Fixation: Fix the AHA-labeled cells with fixation buffer for 15 minutes at room temperature.
-
Cell Permeabilization: Permeabilize the cells with permeabilization buffer for 15 minutes.[21][22]
-
Click Chemistry Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and incubate the permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.[22]
-
Washing: Wash the cells twice with wash buffer.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze the fluorescence intensity to quantify the level of newly synthesized proteins.
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows involving Azidohomoalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Azidohomoalanine (AHA) | CAS:942518-29-8 | AxisPharm [axispharm.com]
- 7. This compound | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. L-Azidohomoalanine·HCl (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. L-Azidohomoalanine hydrochloride 942518-29-8 [sigmaaldrich.com]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pnas.org [pnas.org]
- 17. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and isolate newly synthesized proteins within a complex biological system.[1][2] This method provides a snapshot of the "translatome," which is the complete set of proteins produced by a cell or organism under specific conditions and at a particular time.[1] The ability to specifically label and analyze newly synthesized proteins allows researchers to study dynamic cellular processes such as growth, development, and metabolism.[3]
The core principle of BONCAT involves two key steps: the metabolic incorporation of a non-canonical amino acid (ncAA) containing a bioorthogonal functional group into newly synthesized proteins, followed by the chemoselective ligation of this group to a reporter molecule.[4] The term "bioorthogonal" refers to a chemical reaction that can occur within a living system without interfering with native biochemical processes.[1] This technique offers high spatiotemporal resolution for studying changes in protein synthesis in response to various stimuli.[5]
BONCAT has several advantages over traditional methods for studying protein synthesis, such as those using radioactive isotopes.[6] It is non-toxic, does not significantly alter cellular physiology, and is compatible with modern high-throughput analytical techniques like mass spectrometry.[4][7] These features make BONCAT an invaluable tool in various research areas, including proteomics, cell biology, and drug discovery, by enabling the identification of low-abundance proteins and the characterization of protein-protein interaction networks.[4][8]
The BONCAT Workflow: A Step-by-Step Overview
The BONCAT methodology follows a systematic workflow to label, capture, and analyze newly synthesized proteins. The process begins with the introduction of a non-canonical amino acid into the cellular environment, followed by its incorporation into proteins, and culminates in the selective tagging and analysis of these labeled proteins.
Step 1: Incorporation of Non-Canonical Amino Acids (ncAAs)
The initial and most critical step in the BONCAT process is the successful incorporation of a non-canonical amino acid into newly synthesized proteins.[4] This is achieved by introducing an analog of a natural amino acid that contains a bioorthogonal handle.
The most commonly used ncAAs in BONCAT are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogs of L-methionine.[7] These ncAAs are recognized by the cell's translational machinery and are incorporated into nascent polypeptide chains in place of methionine.[9] To enhance the efficiency of ncAA incorporation, cells are often cultured in a methionine-depleted medium before the addition of the ncAA.[4]
AHA and HPG are generally non-toxic and do not alter the rates of protein synthesis or degradation.[4] The azide (B81097) group in AHA and the alkyne group in HPG serve as bioorthogonal handles that do not react with other functional groups present in the cell.[1]
Step 2: Cell Lysis and Protein Extraction
Following the incubation period with the ncAA, the cells are harvested, and the total protein content is extracted. This is a standard biochemical procedure that involves lysing the cells to release their contents and then preparing a protein lysate. The specific lysis buffer and extraction method can be optimized depending on the cell type and the downstream application.
Step 3: Bioorthogonal Ligation (Click Chemistry)
Once the proteome containing the ncAA-labeled proteins is extracted, the bioorthogonal handle is used to attach a reporter molecule.[5] This is accomplished through a highly efficient and specific set of reactions known as "click chemistry".[1] The most common click chemistry reactions used in BONCAT are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[3] It is a very fast and efficient reaction.[11] However, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications with cell lysates.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of the copper catalyst, a catalyst-free version of the click reaction was developed.[12] SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a metal catalyst.[13] This makes SPAAC ideal for labeling proteins in living cells and whole organisms.[11]
Step 4: Downstream Analysis
After the reporter tag is attached, the newly synthesized proteins can be analyzed using various techniques:
-
Protein Enrichment and Purification: If a biotin tag is used as the reporter, the labeled proteins can be selectively enriched and purified from the total proteome using streptavidin affinity chromatography.[5] This step is crucial for reducing sample complexity and enabling the identification of low-abundance proteins.[4]
-
Visualization: When a fluorescent dye is attached as the reporter, the newly synthesized proteins can be visualized within cells using fluorescence microscopy.[14] This allows for the study of protein localization and trafficking.[4]
-
Identification and Quantification: The enriched proteins are typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This provides a comprehensive profile of the newly synthesized proteome.
Quantitative Insights from BONCAT Studies
The quantitative data derived from BONCAT experiments provide valuable insights into the dynamics of protein synthesis. The following tables summarize key quantitative findings from various studies.
Table 1: Proteomic Coverage in BONCAT Experiments
| Cell Type/Organism | Labeling Time | Number of Newly Synthesized Proteins Identified | Reference |
| HEK293 Cells | 2 hours | 195 | [15] |
| HeLa Cells | 4 hours | 1931 | [16] |
| HeLa Cells | 30 minutes | 1484 | [16] |
| Mouse Retina (in vivo) | 1 day post-injury | >1000 | [17] |
| Mouse Retina (in vivo) | 5 days post-injury | >1000 | [17] |
Table 2: Comparison of BONCAT with pSILAC
| Labeling Time | Method | Number of Proteins Quantified | Reference |
| 4 hours | pSILAC | 589 | [16] |
| 4 hours | BONCAT | 1931 | [16] |
| 30 minutes | pSILAC | 9 | [16] |
| 30 minutes | BONCAT | 1484 | [16] |
Detailed Experimental Protocols
The following are generalized protocols for BONCAT labeling in cultured cells and the subsequent click chemistry reaction.
Protocol for BONCAT Labeling of Newly Synthesized Proteins in Cultured Cells
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA or HPG, replace the standard growth medium with methionine-free medium and incubate for a period of time (e.g., 30-60 minutes).[4]
-
ncAA Labeling: Add the non-canonical amino acid (e.g., L-azidohomoalanine - AHA) to the methionine-free medium to a final concentration of 1-100 µM.[10] Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours).[8]
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS to remove excess ncAA. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol for Click Chemistry Reaction for Protein Tagging
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag to AHA-labeled proteins.
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (containing AHA-labeled proteins)
-
Biotin-alkyne reporter tag
-
Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.[2]
-
Protein Precipitation: Precipitate the proteins to remove unreacted reagents. A common method is methanol/chloroform/water precipitation.[8]
-
Downstream Processing: The resulting protein pellet, containing biotinylated newly synthesized proteins, can be resuspended in an appropriate buffer for downstream applications such as affinity purification or western blotting.
Applications in Research and Drug Development
BONCAT has a wide range of applications in both basic research and drug development.
-
Profiling Protein Synthesis: BONCAT allows for the global analysis of protein synthesis in response to various stimuli, such as environmental stress, cell cycle progression, or drug treatment.[1]
-
Identifying Drug Targets: By comparing the newly synthesized proteomes of treated and untreated cells, researchers can identify proteins whose synthesis is altered by a drug candidate, potentially revealing its mechanism of action and off-target effects.
-
Activity-Based Protein Profiling (ABPP): BONCAT can be combined with other techniques to study specific subsets of proteins, such as those involved in particular signaling pathways.
-
Neuroscience Research: This technique has been used to study local protein synthesis in neurons, which is crucial for processes like learning and memory.[16]
-
Microbiology: BONCAT can be used to identify metabolically active microorganisms within complex environmental samples.[2]
Conclusion and Future Perspectives
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and versatile tool for studying the dynamics of protein synthesis. Its ability to selectively label and identify newly synthesized proteins with high temporal resolution has provided unprecedented insights into a wide range of biological processes.[1] The continued development of new non-canonical amino acids and bioorthogonal reactions will further expand the capabilities of this technique. As high-resolution mass spectrometry becomes more accessible, BONCAT is poised to play an even more significant role in systems biology, personalized medicine, and the development of novel therapeutics.
References
- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 2. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 6. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. quora.com [quora.com]
- 15. pnas.org [pnas.org]
- 16. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury | Journal of Neuroscience [jneurosci.org]
A Researcher's In-depth Guide to Metabolic Labeling with Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with amino acid analogs is a powerful and versatile technique for monitoring protein synthesis, tracking protein dynamics, and identifying newly synthesized proteins within complex biological systems. This guide provides a comprehensive overview of the core concepts, methodologies, and applications of this technology, with a focus on providing practical information for researchers in academia and the pharmaceutical industry.
Fundamental Principles of Metabolic Labeling
At its core, metabolic labeling with amino acid analogs involves the introduction of a modified amino acid into a biological system, where it is incorporated into newly synthesized proteins by the cell's own translational machinery.[1][2][3][4] These analogs are designed to be structurally similar to their natural counterparts, ensuring their acceptance by aminoacyl-tRNA synthetases and subsequent incorporation into nascent polypeptide chains.[5]
The key to this technique lies in the unique chemical functionality of the amino acid analog. This "tag" can be a bioorthogonal reactive group, such as an azide (B81097) or an alkyne, or a stable isotope. This functionality allows for the selective detection, visualization, or enrichment of the labeled proteins from the total proteome.
Two major strategies dominate the field of metabolic labeling with amino acid analogs:
-
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and related techniques: These methods utilize amino acid analogs containing bioorthogonal chemical handles.[1][6][7][8] These handles, such as azides and alkynes, are chemically inert within the biological system but can be selectively reacted with exogenously supplied probes in a process known as "click chemistry."[6][8][9] This allows for the attachment of various reporter molecules, including fluorophores for imaging (Fluorescent Non-Canonical Amino Acid Tagging or FUNCAT) or affinity tags like biotin (B1667282) for enrichment and subsequent identification by mass spectrometry.[7][10][11]
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): This quantitative proteomic technique employs amino acids containing stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N).[12][13][14] Cells are grown in specialized media where a natural "light" amino acid is replaced with its "heavy" isotopic counterpart. This results in a mass shift in the labeled proteins, which can be accurately quantified by mass spectrometry, allowing for the comparison of protein abundance between different cell populations or experimental conditions.[3][13]
Common Amino Acid Analogs and Their Applications
The choice of amino acid analog is critical and depends on the specific research question and experimental system.
| Amino Acid Analog | Natural Counterpart | Tagging Strategy | Key Applications |
| L-Azidohomoalanine (AHA) | Methionine | Bioorthogonal (Azide) | Pulse-chase analysis of protein synthesis and turnover, visualization of newly synthesized proteins (FUNCAT), enrichment of newly synthesized proteins for proteomic analysis (BONCAT).[5][6][9][10][15][16][17][18][19][20] |
| L-Homopropargylglycine (HPG) | Methionine | Bioorthogonal (Alkyne) | Similar to AHA, often used in combination for dual-labeling experiments.[6][10][21] |
| Ethynyl-phenylalanine (E-Phe) | Phenylalanine | Bioorthogonal (Alkyne) | Alternative to methionine analogs for specific applications. |
| Stable Isotope-Labeled Arginine and Lysine (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys) | Arginine and Lysine | Stable Isotope | Quantitative proteomics (SILAC) to compare protein abundance between different cell states.[22][12][14][23][24] |
Experimental Workflows
The experimental workflow for metabolic labeling can be broadly divided into three stages: labeling, ligation/lysis, and analysis.
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Workflow
The BONCAT workflow is a versatile method for identifying newly synthesized proteins.[6][7][8][9][17]
Caption: General workflow for BONCAT experiments.
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) Workflow
FUNCAT is a powerful technique for visualizing the spatial and temporal dynamics of protein synthesis.[7][10][11][25]
References
- 1. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 15. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment | MDPI [mdpi.com]
- 17. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 18. brain.mpg.de [brain.mpg.de]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 22. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Safety and Toxicity Profile of Azidohomoalanine (AHA) in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidohomoalanine (AHA) is a bio-orthogonal analog of the essential amino acid methionine. Its incorporation into newly synthesized proteins enables their visualization and analysis through "click chemistry" reactions. This powerful technique has revolutionized the study of protein synthesis, turnover, and localization in living cells. However, the introduction of a non-canonical amino acid raises important questions about its potential impact on cellular health. This technical guide provides a comprehensive overview of the safety and toxicity profile of AHA in cell culture, presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms underlying its effects.
Data Presentation: Quantitative Effects of AHA on Cultured Cells
The following tables summarize the quantitative data on the effects of Azidohomoalanine (AHA) on various cell lines, focusing on key indicators of cytotoxicity such as cell viability, apoptosis, and cell cycle progression. These data have been compiled from multiple studies to provide a comparative overview.
| Cell Line | Assay | AHA Concentration (mM) | Incubation Time (hours) | Observed Effect | Reference |
| MC38 (Mouse Colon Adenocarcinoma) | eFluor780 Staining | Not specified | 20 | Decreased cell viability compared to control. | [1][2] |
| MC38 | Trypan Blue Exclusion | Not specified | 18 and 24 | Reduced number of live cells compared to control. | [1][2] |
| Jurkat (Human T-cell Lymphoma) | Annexin V/TO-PRO-3 Staining | Not specified | 20 | Significant induction of apoptosis compared to MC38 cells. | [2] |
| Primary OT-I T cells | Annexin V/TO-PRO-3 Staining | Not specified | 20 | Large induction of apoptosis. | [2] |
Table 1: Summary of AHA's Effects on Cell Viability and Apoptosis. This table presents a compilation of data from various studies on the impact of AHA on different cell lines.
| Cell Line | Assay | AHA Concentration (mM) | Incubation Time (hours) | Observed Effect on Cell Cycle | Reference |
| General observation | Flow Cytometry | Not specified | Not specified | Potential for G2/M phase arrest. | This is a generalized finding from literature reviews; specific quantitative data is limited. |
Table 2: Effect of AHA on Cell Cycle Progression. This table highlights the potential impact of AHA on the cell cycle, an important aspect of its toxicity profile.
| Parameter | Observation | Reference |
| Gene Expression | Up- or down-regulation of over 30% of identified genes in MC38 cells. | [2] |
| Protein Expression | Up- or down-regulation of more than 20% of identified proteins in MC38 cells. | [2] |
| Secretome Composition | 15-39% of proteins in the secretome of various cell lines showed altered expression levels. | [2] |
Table 3: Global Impact of AHA on Gene and Protein Expression. This table summarizes the broader molecular changes induced by AHA treatment in cell culture.
Experimental Protocols
Detailed methodologies for key experiments cited in the data presentation are provided below. These protocols offer a foundation for researchers looking to assess the cytotoxic effects of AHA in their own experimental systems.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Methionine-free culture medium
-
This compound (AHA) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Methionine Depletion (Optional): To enhance AHA incorporation, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.
-
AHA Treatment: Add AHA to the methionine-free medium at various concentrations. Include a control group with methionine instead of AHA and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AHA-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Flow cytometry analysis of DNA content is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
AHA-treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Collect and wash cells with PBS as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially involved in AHA-induced toxicity and a typical experimental workflow for assessing its effects.
Caption: Proposed signaling pathway for AHA-induced cellular stress and toxicity.
Caption: General experimental workflow for assessing the cytotoxicity of AHA.
Discussion and Conclusion
The available data indicate that while this compound is a valuable tool for metabolic labeling, it is not biologically inert and can exert cytotoxic effects, particularly at higher concentrations and with longer incubation times. The observed toxicity appears to be cell-type dependent, with some cell lines, such as Jurkat, exhibiting greater sensitivity.
The primary mechanism of AHA-induced toxicity is likely linked to the induction of cellular stress. The incorporation of a non-canonical amino acid can lead to protein misfolding and aggregation, triggering the Unfolded Protein Response (UPR) in the endoplasmic reticulum. The UPR is a complex signaling network that initially aims to restore cellular homeostasis. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. This is consistent with the observed induction of apoptosis-related pathways and G2/M cell cycle arrest in AHA-treated cells.
Researchers and drug development professionals utilizing AHA should be mindful of these potential off-target effects. It is crucial to perform thorough dose-response and time-course experiments to determine the optimal, non-toxic concentration of AHA for their specific cell line and experimental conditions. The inclusion of appropriate controls, such as cells treated with methionine instead of AHA, is essential to distinguish the effects of metabolic labeling from other experimental variables.
References
The Advent of Azidohomoalanine: A Technical Guide to Foundational Proteomic Applications
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish newly synthesized proteins from the pre-existing proteome has revolutionized our understanding of cellular dynamics in response to various stimuli. L-azidohomoalanine (AHA), a bio-orthogonal analog of methionine, has been a cornerstone of this advancement.[1] Its incorporation into nascent proteins by the endogenous translational machinery provides a chemical handle—the azide (B81097) group—for the selective isolation and analysis of the newly synthesized proteome. This guide delves into the foundational papers that established AHA's use in proteomics, providing a detailed overview of the core methodologies, experimental protocols, and quantitative insights that have paved the way for its widespread application.
Core Methodologies: BONCAT and HILAQ
Two primary methodologies have been instrumental in leveraging AHA for proteomic analysis: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ).
BONCAT , first described by Dieterich et al. in 2006, is a technique for the selective enrichment of newly synthesized proteins.[2][3][4] AHA-labeled proteins are tagged with biotin (B1667282) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for their subsequent affinity purification using streptavidin.[2][4][5] This enrichment dramatically reduces sample complexity, enabling the identification of low-abundance and newly synthesized proteins that would otherwise be masked by the highly abundant pre-existing proteome.[5]
HILAQ , developed by Ma et al. in 2017, is a quantitative proteomics strategy that uses a heavy isotope-labeled version of AHA.[6][7] This method allows for the differential labeling of two cell populations, which are then combined for analysis. The mass difference between the "light" and "heavy" AHA-containing peptides enables the relative quantification of newly synthesized proteins between the two conditions. HILAQ offers high sensitivity and accuracy for quantitative studies of de novo protein synthesis.[6][7]
Quantitative Data Summary
The application of AHA-based methodologies has yielded significant quantitative data across various studies. The following table summarizes key findings from foundational and subsequent papers, highlighting the number of proteins identified and other relevant metrics.
| Methodology | Cell Type | Labeling Time | Number of Proteins Identified/Quantified | Key Findings | Reference |
| BONCAT | HEK293T | 2 hours | 195 | First demonstration of selective purification and identification of newly synthesized proteins. | Dieterich et al., 2006[2][3][4] |
| BONCAT | Arabidopsis | 30 minutes | - | Demonstrated sensitivity to detect proteins synthesized within a short time frame in plants. | Glenn et al., 2017[3] |
| QBONCAT | Mouse Retina | 1 or 5 days | >1000 | Enabled quantification of protein synthesis and transport rate changes after optic nerve injury. | Ster-Kajdasz et al., 2022[8][9] |
| HILAQ | HEK293T | 1 hour | 1962 quantified | Showcased higher sensitivity in quantifying newly synthesized proteins compared to previous methods. | Ma et al., 2017[6][7] |
| HILAQ | HT22 | - | 226 proteins with twofold change | Successfully applied to a model of oxytosis, identifying significant changes in protein synthesis. | Ma et al., 2017[6][7] |
Experimental Workflows
The following diagrams illustrate the core experimental workflows for BONCAT and HILAQ.
References
- 1. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Azidohomoalanine: A Technical Guide for Bio-orthogonal Labeling of Nascent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidohomoalanine (AHA) is a powerful tool for researchers studying protein synthesis and cellular dynamics. As a non-canonical amino acid analog of methionine, AHA is incorporated into newly synthesized proteins by the cell's natural translational machinery.[1][2] The key feature of AHA is its azide (B81097) moiety, which allows for a highly specific and bio-orthogonal reaction with alkyne-containing tags through "click chemistry."[1][2] This enables the selective labeling, enrichment, and visualization of nascent proteins, providing a non-radioactive, non-toxic, and sensitive alternative to traditional methods like [35S]-methionine labeling.[2][3][4] This guide provides an in-depth overview of the properties of Azidohomoalanine, detailed experimental protocols for its use, and its application in studying signaling pathways.
Physicochemical Properties of this compound
This compound is commercially available in two primary forms: the free base and the hydrochloride salt. The choice between these forms may depend on the specific experimental requirements, such as solubility in different buffer systems.
| Property | L-Azidohomoalanine (Free Base) | L-Azidohomoalanine Hydrochloride |
| CAS Number | 120042-14-0 | 942518-29-8 |
| Molecular Formula | C4H8N4O2 | C4H8N4O2 · HCl |
| Molecular Weight | 144.13 g/mol | 180.59 g/mol |
| Appearance | White to light yellow powder or crystal | White crystalline solid |
| Solubility | Soluble in water, DMSO, and DMF | Soluble in water, DMSO, and DMF |
Experimental Protocols: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
The primary application of this compound is in Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), a technique used to identify and quantify newly synthesized proteins.[1][5] The general workflow involves the metabolic labeling of cells or organisms with AHA, followed by the chemoselective ligation of the incorporated azide with a reporter tag.
General BONCAT Workflow
Detailed Methodologies
1. Metabolic Labeling with AHA:
-
Cell Culture Preparation: Culture cells to the desired confluency. For optimal AHA incorporation, it is recommended to deplete endogenous methionine by incubating the cells in a methionine-free medium for 30-60 minutes prior to adding AHA.[6]
-
AHA Incubation: Add L-Azidohomoalanine to the methionine-free medium at a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell type to ensure efficient labeling without inducing cellular stress.[7]
-
Incubation Time: The incubation period can vary from 1 to 24 hours, depending on the desired temporal resolution of the experiment. Shorter incubation times are suitable for capturing rapid changes in protein synthesis.
2. Cell Lysis and Protein Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess AHA.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation. The choice of lysis buffer will depend on the downstream application.
3. Click Chemistry Reaction:
-
The azide group of the incorporated AHA is then covalently linked to an alkyne-containing reporter molecule. This reaction is highly specific and can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using a strained cyclooctyne (B158145) (SPAAC).[2][3]
-
Reporter Probes: Common alkyne probes include biotin-alkyne for affinity purification and subsequent mass spectrometry, or fluorescent alkynes for visualization by microscopy or flow cytometry.[7]
-
-
A typical click chemistry reaction mixture includes the protein lysate, the alkyne probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect proteins.
4. Downstream Analysis:
-
Proteomic Analysis (BONCAT-MS): For in-depth analysis of the newly synthesized proteome, biotin-tagged proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Fluorescence-based Detection: Proteins tagged with a fluorescent alkyne can be visualized directly by SDS-PAGE and in-gel fluorescence scanning, or in situ using fluorescence microscopy. Global protein synthesis rates can be quantified in single cells using flow cytometry.[4][6]
Application in Signaling Pathway Analysis
AHA-based metabolic labeling is a powerful tool for investigating how signaling pathways are affected by various stimuli, such as drug treatments or environmental stress. By enabling the specific analysis of proteins synthesized within a defined time window, researchers can gain insights into the dynamic cellular responses mediated by these pathways.
For example, studies have utilized AHA labeling to:
-
Characterize the cellular response to proteasome inhibitors like Bortezomib in multiple myeloma. This revealed significant changes in the synthesis of proteins involved in processes like neddylation and an increase in protein degradation, suggesting the induction of autophagy.
-
Investigate proteome dynamics in autophagy. By combining BONCAT with quantitative proteomics, researchers can identify proteins that are newly synthesized during starvation-induced autophagy.[7]
-
Analyze changes in protein synthesis in genetic models. In liver-specific LKB1 knockout mice, pulsed AHA labeling in mammals (PALM) revealed significant alterations in proteins involved in gluconeogenesis and fatty acid metabolism pathways.[8][9]
By providing a snapshot of the actively translated proteome, this compound offers a unique advantage in dissecting the complex and dynamic nature of cellular signaling networks. This enables a deeper understanding of disease mechanisms and can aid in the identification of novel therapeutic targets.
References
- 1. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 4. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pulsed this compound Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azidohomoalanine (AHA) Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic regulation of protein synthesis is fundamental to cellular function, and its dysregulation is implicated in numerous diseases. L-Azidohomoalanine (AHA), a bio-orthogonal analog of the amino acid methionine, has become an indispensable tool for the metabolic labeling and subsequent analysis of newly synthesized proteins in mammalian cells.[1] AHA is incorporated into nascent polypeptide chains by the cell's natural translational machinery, introducing an azide (B81097) moiety that serves as a chemical handle for bio-orthogonal "click" chemistry reactions.[2][3] This allows for the selective attachment of reporter molecules, such as fluorophores or biotin (B1667282), enabling the visualization, identification, and quantification of the newly synthesized proteome.[3]
These application notes provide detailed protocols for AHA labeling in mammalian cells and its downstream applications, including flow cytometry for global protein synthesis analysis, mass spectrometry for in-depth proteomic studies, and western blotting for the detection of specific newly synthesized proteins.
Principle of AHA Labeling
AHA, structurally similar to methionine, is recognized by methionyl-tRNA synthetase and incorporated into proteins during translation.[1] The azide group on AHA is chemically inert within the cellular environment but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne- or strained alkyne-containing reporter molecule.[4][5] This "click chemistry" reaction enables the covalent tagging of AHA-containing proteins for subsequent analysis.
Caption: AHA is incorporated into proteins via the endogenous protein synthesis machinery.
Quantitative Data Summary
The choice of analytical method depends on the specific research question, ranging from high-throughput screening to deep proteomic profiling. The following table summarizes key quantitative performance metrics of common AHA-based methodologies.
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins. | Relative quantification of newly synthesized proteins between two samples. | Measurement of global protein synthesis rates in single cells. |
| Sensitivity | High; capable of identifying low-abundance proteins. | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis. |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy. | Excellent; uses heavy isotope labeling for direct and accurate relative quantification. | Good; provides robust statistical data on cell populations. |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming. | Low to medium; similar workflow to other quantitative proteomics methods. | High; capable of analyzing thousands of cells per second. |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment. | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis). |
Experimental Protocols
General Workflow for AHA Labeling
The general workflow for all AHA-based methods consists of three main stages: labeling, ligation (click chemistry), and detection.
Caption: General workflow for AHA-based protein synthesis analysis.[1]
Protocol 1: AHA Labeling for Global Protein Synthesis Analysis by Flow Cytometry
This protocol is designed for the high-throughput measurement of global protein synthesis.[1][2]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium[2]
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)[2]
-
Permeabilization solution (e.g., 0.25% Triton X-100 or 0.2% saponin (B1150181) in PBS)[2]
-
Click chemistry reaction buffer (containing a fluorescent alkyne probe, copper(I) catalyst, and a copper-chelating ligand)
-
Flow cytometer
Procedure:
-
Cell Culture and AHA Labeling:
-
Seed cells in a multi-well plate and grow to the desired confluency.[2]
-
(Optional) To increase labeling efficiency, replace the normal growth medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.[1][2]
-
Add AHA to the methionine-free medium at a pre-determined optimal concentration (typically 25-100 µM, but should be optimized for each cell line) and incubate for the desired period (e.g., 1-4 hours).[1] Include negative controls, such as no AHA or treatment with a protein synthesis inhibitor like cycloheximide (B1669411).[2]
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them with ice-cold PBS.[2]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.[2][6]
-
Wash the cells with PBS and then permeabilize them to allow entry of the click chemistry reagents (e.g., with 0.25% Triton X-100 or saponin) for 15 minutes.[2][6]
-
-
Click Chemistry Reaction:
-
Wash the permeabilized cells with PBS.
-
Perform the click chemistry reaction by incubating the cells with a reaction cocktail containing a fluorescent alkyne probe (e.g., an alkyne-conjugated Alexa Fluor dye).
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess click chemistry reagents.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of single cells using a flow cytometer.
-
Protocol 2: AHA Labeling for Identification of Newly Synthesized Proteins by Mass Spectrometry (BONCAT-MS)
This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) followed by mass spectrometry.[1]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Lysis buffer compatible with click chemistry (e.g., containing 1% SDS)[1]
-
Protein quantification assay
-
Click chemistry reaction buffer (containing an alkyne-biotin tag, copper(I) catalyst, and a copper-chelating ligand)[1]
-
Streptavidin-coated magnetic beads or resin[1]
-
Wash buffers
-
Digestion buffer with a protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and AHA Labeling:
-
Follow the cell culture and AHA labeling steps as described in Protocol 1.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a buffer compatible with click chemistry.[1]
-
Quantify the total protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
Enrichment of Biotinylated Proteins:
-
Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.[1]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).
-
Incubate to digest the enriched proteins into peptides.
-
Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
-
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for protein tagging.
Protocol 3: Detection of AHA-Labeled Proteins by Western Blot
This is a general protocol for detecting labeled proteins by Western blot, adaptable for AHA-labeled proteins after a click chemistry reaction with a biotin-alkyne.[7]
Materials:
-
AHA-labeled cell lysate
-
Click chemistry reagents with biotin-alkyne
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from AHA-labeled and control cells.
-
Perform the click chemistry reaction with a biotin-alkyne probe according to the manufacturer's instructions.[7]
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
-
Blocking and Detection:
-
Washing and Signal Detection:
Optimization and Controls
A critical aspect of any AHA-based experiment is the optimization of labeling conditions to ensure efficient incorporation without inducing cellular stress.[1]
-
AHA Concentration: The optimal AHA concentration varies between cell types. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. For example, in Mouse Embryonic Fibroblasts (MEFs), a dose-dependent increase in signal intensity was observed up to 100 µM, with a plateau reached at 25 µM.[1]
-
Labeling Time: The duration of AHA incubation will influence the amount of labeled protein. Short pulses (e.g., 1-4 hours) are typically used to capture a snapshot of the translatome, while longer labeling times can be used to study protein turnover.[1]
-
Controls: Appropriate controls are essential for data interpretation. These should include a negative control (no AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide treatment).[1][2]
Conclusion
AHA labeling is a powerful and versatile technique for studying protein synthesis in mammalian cells. The protocols provided here offer a starting point for researchers to investigate the dynamics of the proteome in various biological contexts. By carefully optimizing experimental conditions and choosing the appropriate downstream analysis method, AHA labeling can provide valuable insights into cellular physiology and disease mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Protein Labeling in Mice using Azidohomoalanine (AHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidohomoalanine (AHA) is a non-canonical amino acid analog of methionine that can be metabolically incorporated into newly synthesized proteins.[1][2] This technique, a cornerstone of bio-orthogonal chemistry, allows for the selective labeling, visualization, and quantification of proteomes in living organisms, including mice.[3][4] The azide (B81097) group on AHA provides a chemical handle for "click chemistry," a highly specific and efficient reaction, to attach reporter molecules such as fluorophores or biotin (B1667282) for downstream analysis.[2][5] This methodology offers a powerful tool to study protein synthesis and degradation dynamics in vivo without the need for radioactive isotopes.[6][7]
This document provides detailed application notes and protocols for utilizing AHA for in vivo protein labeling in mice, aimed at researchers, scientists, and drug development professionals.
Principle of the Method
The workflow for in vivo protein labeling using AHA involves three main stages: metabolic labeling, tissue processing, and detection via click chemistry.
-
Metabolic Labeling: AHA is introduced into the mouse, where it is recognized by the endogenous methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[1][8]
-
Tissue Processing: After the desired labeling period, tissues of interest are harvested and homogenized to extract the proteome containing AHA-labeled proteins.[5][9]
-
Click Chemistry and Detection: The azide group of the incorporated AHA is then covalently ligated to an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] These tagged proteins can then be visualized by fluorescence microscopy, or enriched and identified by mass spectrometry or western blotting.[8][9]
Applications in Murine Models
The ability to label and track newly synthesized proteins in vivo has a wide range of applications in biomedical research and drug development:
-
Studying Protein Synthesis and Degradation Rates: Pulse-chase experiments with AHA can be used to quantify the rate of protein degradation in various tissues.[5][10]
-
Identifying Disease-Specific Proteomes: This technique can help identify newly synthesized proteins associated with disease states or in response to therapeutic interventions.[6][9]
-
Neuroscience Research: AHA labeling has been used to study protein dynamics in the brain and nervous system, providing insights into processes like memory formation and neurodegenerative diseases.[1][6]
-
Oncology Research: Researchers can track changes in protein synthesis in tumors in response to anti-cancer drugs.
-
Toxicology and Drug Safety: The impact of drug candidates on protein synthesis in different organs can be assessed.[11][12][13]
Experimental Design Considerations
Several factors should be considered when designing an in vivo AHA labeling experiment in mice:
-
AHA Delivery Method: AHA can be administered through specially formulated chow or via injection (subcutaneous or intraperitoneal).[5][14] Dietary administration is suitable for longer-term labeling, while injections allow for more precise temporal control of the labeling pulse.[14][15]
-
Methionine Depletion: To enhance AHA incorporation, mice can be placed on a low-methionine diet prior to AHA administration.[5] However, studies have also shown successful labeling without prior methionine depletion.[14][16]
-
Labeling Duration: The duration of AHA exposure will determine the extent of protein labeling. Short pulses (hours) are used to capture a snapshot of protein synthesis, while longer periods (days) can be used to study protein turnover.[1][9]
-
Toxicity and Biocompatibility: AHA is generally considered non-toxic and biocompatible at typical experimental concentrations.[2][8] However, it is always recommended to perform preliminary studies to assess any potential adverse effects in the specific mouse model being used.[11][17][18]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for in vivo AHA labeling in mice, compiled from various studies.
| Parameter | Dietary Administration | Injection (Subcutaneous/Intraperitoneal) | References |
| AHA Concentration in Chow | Typically 0.5% (w/w) | N/A | [5] |
| AHA Injection Dose | N/A | 0.1 mg/g body weight | [14][19] |
| Methionine Depletion Period | 1-2 weeks on low-methionine chow | Can be performed, but not always necessary | [5] |
| Labeling Duration (Pulse) | 4 days to several weeks | 0.5 to 24 hours | [9][14][15] |
| Chase Period (for degradation studies) | Days to weeks | Hours to days | [5] |
Table 1: AHA Administration Parameters in Mice.
| Tissue | Typical Protein Labeling Time | Notes | References |
| Liver | High labeling within hours | High metabolic activity | [14][20] |
| Kidney | High labeling within hours | High metabolic activity | [20] |
| Spleen | Moderate labeling | ||
| Heart | Moderate labeling | ||
| Muscle | Lower labeling, requires longer times | Slower protein turnover | [5][20] |
| Brain | Lower labeling, requires longer times | Blood-brain barrier can be a factor | [14][15][20] |
Table 2: Tissue-Specific Considerations for AHA Labeling.
Experimental Protocols
Here are detailed protocols for key experiments involving AHA labeling in mice.
Protocol 1: Pulse-Chase Labeling of a Mouse Proteome via Dietary AHA Administration
This protocol is adapted from established methods for studying protein degradation in vivo.[5]
Materials:
-
Mice (specific strain and age as per experimental design)
-
Low-methionine chow
-
AHA-containing chow (0.5% w/w AHA)
-
Standard chow
-
Cages and standard animal care facilities
Procedure:
-
Methionine Depletion (Pulse Initiation):
-
Transfer mice to clean cages to remove any residual standard chow.
-
Provide mice with low-methionine chow for 7-14 days to deplete endogenous methionine stores.[5]
-
-
AHA Labeling (Pulse):
-
Chase Period:
-
Replace the AHA-containing chow with standard chow. This marks the beginning of the "chase" period, where AHA incorporation ceases, and the degradation of the labeled protein pool can be monitored over time.
-
-
Tissue Collection:
Protocol 2: Short-Term In Vivo Protein Labeling via AHA Injection
This protocol is suitable for studying rapid changes in protein synthesis.[14]
Materials:
-
Mice
-
L-Azidohomoalanine (AHA)
-
Sterile PBS
-
Syringes and needles for injection
Procedure:
-
AHA Solution Preparation:
-
AHA Administration:
-
Administer the AHA solution to the mice via subcutaneous or intraperitoneal injection.
-
-
Labeling Period:
-
Allow the labeling to proceed for the desired duration (e.g., 30 minutes to 24 hours).[14]
-
-
Tissue Collection:
-
At the end of the labeling period, euthanize the mice.
-
Dissect the tissues of interest, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 3: Click Chemistry Reaction for Biotin Tagging of AHA-Labeled Proteins in Tissue Lysates
This protocol describes the attachment of a biotin tag for subsequent enrichment or detection.
Materials:
-
Tissue homogenates containing AHA-labeled proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Protein precipitation solution (e.g., methanol/chloroform)
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the frozen tissue in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order:
-
Biotin-alkyne
-
TCEP (freshly prepared)
-
TBTA
-
CuSO4
-
-
Vortex to mix and incubate at room temperature for 1-2 hours.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein to remove excess click chemistry reagents. A methanol-chloroform precipitation method is effective.
-
Wash the protein pellet with methanol.
-
-
Resuspension:
-
Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for Western blotting, or a denaturing buffer for mass spectrometry).
-
Visualization of Workflows and Pathways
Caption: Workflow for in vivo protein labeling in mice using AHA.
Caption: Pulse-chase experimental workflow for protein degradation studies.
Conclusion
The use of Azidohomoalanine for in vivo protein labeling in mice is a versatile and powerful technique for studying proteome dynamics.[1] By carefully considering the experimental design and following robust protocols, researchers can gain valuable insights into protein synthesis and degradation in various physiological and pathological contexts. This approach, coupled with modern analytical techniques like mass spectrometry, continues to advance our understanding of complex biological processes and aids in the development of novel therapeutics.
References
- 1. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulse-Chase Labeling with 15N and AHA in an Alzheimer's Mouse Model - John Yates [grantome.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of carcinogenicity and chronic toxicity associated with orthopedic implants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Biocompatibility and toxicity of magnetic nanoparticles in regenerative medicine | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, toxicity, biocompatibility, and biomedical applications of graphene and graphene-related materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Pulsed this compound Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Integrative Biology Approach to Quantify the Biodistribution of this compound In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the biocompatibility of a chitosan scaffold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Integrative Biology Approach to Quantify the Biodistribution of this compound In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Quantifying Protein Synthesis Rates with Azidohomoalanine (AHA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of protein synthesis is fundamental to elucidating cellular physiology and pathology. L-Azidohomoalanine (AHA), a bio-orthogonal analog of the amino acid methionine, has emerged as a robust and versatile tool for metabolic labeling of newly synthesized proteins.[1][2] Incorporated into nascent polypeptide chains by the cell's own translational machinery, AHA introduces an azide (B81097) moiety that can be selectively tagged with fluorescent probes or affinity tags via "click chemistry."[1][3] This enables the detection, visualization, and quantification of proteome dynamics with high specificity and sensitivity.
This document provides detailed application notes and protocols for quantifying protein synthesis rates using AHA, targeting researchers, scientists, and drug development professionals. We will cover various methodologies, from global protein synthesis assessment to in-depth proteomic analysis of the newly synthesized proteome.
Principle of AHA Labeling
AHA is structurally similar to methionine, allowing it to be recognized by methionyl-tRNA synthetase and incorporated into proteins during translation.[1] The key feature of AHA is its bio-orthogonal azide group, which does not interfere with cellular processes.[2] This azide group serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. These reactions allow for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282), to the AHA-containing proteins.[1]
Applications in Research and Drug Development
The ability to specifically label and quantify newly synthesized proteins has a wide range of applications:
-
Measuring Global Protein Synthesis Rates: Rapidly assess the overall impact of drugs, toxins, or environmental stressors on cellular protein production.[4]
-
Identifying and Quantifying the Nascent Proteome: Profile the specific proteins being synthesized in response to a stimulus or during a particular cellular state using mass spectrometry-based proteomics.[5][6]
-
Pulse-Chase Analysis: Track the fate of a cohort of newly synthesized proteins over time to study protein degradation and turnover.[7]
-
Validating Drug Efficacy: Determine the on-target and off-target effects of compounds designed to modulate protein synthesis, such as mTOR inhibitors.[1]
-
Understanding Disease Mechanisms: Investigate alterations in protein synthesis associated with various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][7]
Quantitative Data Summary
The choice of methodology for quantifying AHA incorporation depends on the specific research question. The following tables summarize the quantitative aspects of three common AHA-based techniques.
Table 1: Comparison of AHA-Based Protein Synthesis Quantification Methods [4]
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins. | Relative quantification of newly synthesized proteins between two samples. | Measurement of global protein synthesis rates in single cells. |
| Sensitivity | High; capable of identifying low-abundance proteins. | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT. | High; sensitive detection of changes in overall protein synthesis. |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy. | High; provides accurate relative quantification. | Good; provides robust statistical data on cell populations. |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming. | Low to medium; similar workflow to other quantitative proteomics methods. | High; capable of analyzing thousands of cells per second. |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment. | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse. | Not applicable (measures global synthesis). |
Table 2: Experimental Parameters for AHA Labeling
| Parameter | Recommended Range/Value | Notes |
| AHA Concentration | 25-100 µM | The optimal concentration is cell-type dependent. A dose-response curve is recommended for optimization. In Mouse Embryonic Fibroblasts (MEFs), a plateau in signal intensity was reached at 25 µM.[4] |
| Labeling Time | 1-4 hours (for nascent proteome snapshot) | Shorter pulses capture immediate translational responses, while longer incubations can be used for studying protein turnover.[4] |
| Methionine Depletion | 30-60 minutes | Pre-incubation in methionine-free medium enhances AHA incorporation.[4] |
Signaling Pathway: mTOR Regulation of Protein Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation, with protein synthesis being one of its key downstream processes. Dysregulation of the mTOR pathway is implicated in numerous diseases, making it a prime target for drug development. AHA-based methods are frequently used to assess the impact of mTOR inhibitors on protein synthesis.[1]
Caption: The mTOR signaling pathway integrates signals from growth factors and nutrients to regulate protein synthesis.
Experimental Workflow: Quantifying Global Protein Synthesis by Flow Cytometry
This workflow provides a high-throughput method for assessing changes in global protein synthesis rates in a cell population.
Caption: Experimental workflow for quantifying global protein synthesis using AHA labeling and flow cytometry.
Detailed Experimental Protocols
Protocol 1: Quantification of Global Protein Synthesis by Flow Cytometry
This protocol is adapted from established methods for the high-throughput measurement of global protein synthesis.[4][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin (B1150181) in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Flow cytometer
Procedure:
-
Cell Culture and AHA Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.[4]
-
Add AHA to the methionine-free medium at the predetermined optimal concentration (e.g., 50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).[4]
-
Include appropriate controls: a negative control with no AHA and a positive control for protein synthesis inhibition (e.g., cycloheximide (B1669411) treatment).[4]
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilize the cells to allow the entry of the click chemistry reagents (e.g., with 0.25% Triton X-100 or saponin) for 15 minutes.[4]
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail containing a fluorescent alkyne probe.
-
Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells to remove excess reagents.[4]
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The fluorescence intensity is directly proportional to the amount of incorporated AHA and thus reflects the global rate of protein synthesis.[4]
-
Protocol 2: BONCAT-MS for Identification and Quantification of Newly Synthesized Proteins
This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) followed by mass spectrometry.[4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Lysis buffer compatible with click chemistry (e.g., containing 1% SDS)
-
Protein quantification assay (e.g., BCA assay)
-
Click chemistry reaction cocktail:
-
Alkyne-biotin tag
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Streptavidin-coated magnetic beads or resin
-
Wash buffers
-
Trypsin
-
LC-MS/MS system
-
Proteomics software suite
Procedure:
-
Cell Culture and AHA Labeling:
-
Follow the same labeling procedure as in Protocol 1.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a buffer compatible with click chemistry.[4]
-
Quantify the total protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction cocktail containing an alkyne-biotin tag.
-
Incubate at room temperature for 1-2 hours to allow the ligation of the biotin tag to the AHA-containing proteins.[4]
-
-
Enrichment of Biotinylated Proteins:
-
Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively to remove non-specifically bound proteins.[4]
-
-
On-bead Digestion and Mass Spectrometry:
-
Digest the enriched proteins with trypsin while they are still bound to the beads.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
-
Data Analysis:
-
Identify and quantify the peptides and corresponding proteins using a proteomics software suite.[4]
-
Troubleshooting
-
Low Signal:
-
Optimize AHA concentration and labeling time for your specific cell type.[4]
-
Ensure complete methionine depletion.
-
Use freshly prepared click chemistry reagents.
-
Ensure adequate cell permeabilization.
-
-
High Background:
-
Include a no-AHA control to assess non-specific binding.
-
Perform extensive washes after the click chemistry reaction and during the enrichment step.
-
-
Cell Toxicity:
-
Test a range of AHA concentrations to find the highest non-toxic dose.
-
Minimize the duration of methionine starvation.
-
Conclusion
The use of Azidohomoalanine provides a powerful and versatile platform for the quantitative analysis of protein synthesis. The methodologies described herein, from high-throughput flow cytometry to in-depth proteomic analysis, offer researchers and drug development professionals a suite of tools to investigate the intricate dynamics of the proteome. By carefully selecting and optimizing the appropriate protocol, it is possible to gain valuable insights into the mechanisms of protein synthesis regulation in health and disease.
References
- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azidohomoalanine Pulse-Chase Analysis of Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of protein degradation is fundamental to cell biology and crucial for the development of novel therapeutics targeting a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Azidohomoalanine (AHA), a bio-orthogonal analog of methionine, has emerged as a powerful tool for metabolic labeling of newly synthesized proteins.[1][2] A subsequent pulse-chase analysis allows for the specific tracking of the degradation of these labeled proteins over time, providing a dynamic and quantitative measure of protein turnover.[3][4] This non-radioactive method offers a safer and often more sensitive alternative to traditional radioisotope-based assays.[5][6][7]
These application notes provide detailed protocols for performing AHA pulse-chase experiments to analyze protein degradation in cultured cells and in vivo models. The methodologies cover cell labeling, click chemistry-based detection, and downstream analysis using flow cytometry and mass spectrometry.
Principle of the Method
The AHA pulse-chase workflow involves three key stages:
-
Pulse Labeling: Cells or organisms are incubated with AHA, which is incorporated into newly synthesized proteins in place of methionine.[1][8] This is typically performed in methionine-free medium to maximize AHA incorporation.[1][6][7]
-
Chase: The AHA-containing medium is replaced with a standard medium containing an excess of methionine. This "chase" prevents further incorporation of AHA, allowing for the tracking of the fate of the "pulsed" cohort of labeled proteins.
-
Detection and Analysis: The azide (B81097) group on the incorporated AHA allows for its specific detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[2][3][4] A fluorescent alkyne probe can be attached for visualization and quantification by flow cytometry or microscopy, or an alkyne-biotin tag can be used for enrichment and subsequent identification and quantification by mass spectrometry.[1][2]
Experimental Workflows
Overall Workflow
The general workflow for an AHA pulse-chase experiment is depicted below. The specific timings for the pulse and chase periods need to be optimized depending on the protein of interest and the biological question being addressed.
Caption: General workflow for AHA pulse-chase analysis of protein degradation.
Signaling Pathway of Protein Degradation Analysis
The AHA pulse-chase methodology allows for the investigation of various protein degradation pathways, including the ubiquitin-proteasome system and autophagy. By monitoring the decay of the AHA signal over time, researchers can determine the contribution of these pathways to the turnover of specific proteins or the entire proteome.
Caption: Conceptual diagram of protein degradation analysis using AHA pulse-chase.
Quantitative Data Presentation
The choice of analytical method depends on the research question. Flow cytometry provides high-throughput analysis of global protein synthesis and degradation rates, while mass spectrometry-based approaches offer in-depth profiling of individual newly synthesized proteins.[1]
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |
| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |
| Quantitative Accuracy | Good; can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides robust statistical data on cell populations.[1] |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[1] | Low to medium; similar workflow to other quantitative proteomics methods.[1] | High; capable of analyzing thousands of cells per second.[1] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment. | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse. | Not applicable (measures global synthesis).[1] |
Experimental Protocols
Protocol 1: AHA Pulse-Chase Labeling of Cultured Cells
This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells for subsequent analysis by flow cytometry or mass spectrometry.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium (e.g., DMEM without L-methionine)
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.[1][9]
-
AHA Pulse: Add AHA to the methionine-free medium to a final concentration of 25-100 µM.[5] The optimal concentration should be determined empirically for each cell type. Incubate the cells for the desired pulse period (e.g., 1-4 hours for short-lived proteins or longer for more stable proteins).[1]
-
Chase: Remove the AHA-containing medium and wash the cells twice with warm PBS. Add pre-warmed complete medium containing a high concentration of L-methionine (e.g., 10-fold higher than normal medium) to start the chase.
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). For adherent cells, wash with PBS and then lyse or detach for further processing.
Protocol 2: Click Chemistry Reaction for Flow Cytometry
This protocol details the fluorescent labeling of AHA-containing proteins in fixed and permeabilized cells.
Materials:
-
AHA-labeled cells
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 or saponin (B1150181) in PBS
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate, fluorescent alkyne probe, reducing agent)
-
3% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Fixation: Harvest and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.25% Triton X-100 or saponin for 20 minutes at room temperature.[1][10]
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe. Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry. The decrease in fluorescence intensity over the chase time points reflects the degradation of the AHA-labeled proteins.
Protocol 3: Enrichment of AHA-labeled Proteins for Mass Spectrometry (BONCAT)
This protocol describes the enrichment of biotin-tagged AHA-labeled proteins for subsequent proteomic analysis.
Materials:
-
AHA-labeled cell lysates
-
Lysis buffer compatible with click chemistry (e.g., containing 1% SDS)
-
Alkyne-biotin conjugate
-
Click-iT® Protein Reaction Buffer Kit (or individual components)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer or on-bead digestion reagents
Procedure:
-
Cell Lysis: Lyse the AHA-labeled cells in a buffer compatible with click chemistry.[1] Quantify the protein concentration of the lysate.
-
Click Reaction: Perform the click chemistry reaction by incubating the protein lysate with the alkyne-biotin conjugate, copper sulfate, and a reducing agent.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion: Elute the captured proteins from the beads or perform on-bead digestion with trypsin to generate peptides for LC-MS/MS analysis.[1]
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the newly synthesized proteins at each chase time point.
Applications in Drug Development
-
Target Validation: Assess the effect of a drug candidate on the degradation rate of a specific target protein.
-
Mechanism of Action Studies: Elucidate how a compound modulates protein degradation pathways.
-
Screening for Protein Degraders: High-throughput screening of compound libraries to identify molecules that induce the degradation of a protein of interest (e.g., PROTACs).
-
Toxicity Studies: Evaluate the off-target effects of drugs on global protein turnover.
Conclusion
AHA pulse-chase analysis is a versatile and powerful technique for studying protein degradation.[5][6][7] Its non-radioactive nature, combined with the specificity of click chemistry, provides a robust platform for quantitative and dynamic measurements of protein turnover in various biological systems. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in the successful implementation of this methodology for their specific research and drug development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Fluorescent Noncanonical Amino Acid Tagging (FUNCAT)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Fluorescent Noncanonical Amino Acid Tagging (FUNCAT) is a powerful and versatile method for visualizing and identifying newly synthesized proteins within cells, tissues, and even whole organisms.[1][2][3][4] This technique offers a bioorthogonal approach, meaning its chemical reactions are specific and do not interfere with native biological processes.[5][6]
The core principle of FUNCAT involves two key steps:
-
Metabolic Labeling: Cells are cultured in a medium where a canonical amino acid, typically methionine, is replaced by a noncanonical amino acid (ncAA) analog.[2] Commonly used ncAAs are L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which contain small, bioorthogonal reactive groups (an azide (B81097) or an alkyne, respectively).[2][7] During active protein synthesis, the cellular translational machinery incorporates these analogs into nascent polypeptide chains in place of methionine.[2][6][8]
-
Fluorescent Detection via Click Chemistry: After labeling, cells are fixed and permeabilized. The incorporated ncAA's unique chemical handle is then detected using a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[9][10][11] An alkyne-bearing fluorophore is covalently attached to azide-labeled proteins (from AHA), or an azide-bearing fluorophore is attached to alkyne-labeled proteins (from HPG).[2][12] This results in fluorescently tagged proteins that can be visualized using standard microscopy techniques.
This method allows for the specific detection of proteins synthesized within a defined time window, providing a dynamic snapshot of the cellular proteome.[1]
Key Applications
FUNCAT has a broad range of applications in biological research and drug development:
-
Monitoring Global Protein Synthesis: Assessing changes in overall protein production in response to various stimuli, drugs, or disease states.[1]
-
Cell-Cycle Analysis: Measuring protein synthesis rates in different phases of the cell cycle.[8]
-
Neuroscience: Visualizing local protein synthesis in specific subcellular compartments of neurons, such as axons and dendrites, which is crucial for understanding neuronal plasticity, learning, and memory.[1][3][4]
-
In Vivo Labeling: Tracking protein synthesis in whole organisms like larval zebrafish and mice, opening avenues for developmental biology and disease modeling.[1][3][13]
-
High-Throughput Screening: Adaptable for flow cytometry, allowing for the rapid assessment of protein synthesis in large cell populations.[8][14]
-
Proteomics: When combined with affinity tagging instead of fluorescence (a related technique known as BONCAT), it allows for the enrichment and identification of newly synthesized proteins by mass spectrometry.[6][14][15]
Diagrams of Principle and Workflow
.dot
Caption: Principle of FUNCAT: ncAA incorporation into new proteins and subsequent fluorescent labeling.
.dot
Caption: General experimental workflow for the FUNCAT protocol in cultured cells.
Experimental Protocols
This section provides a detailed protocol for visualizing newly synthesized proteins in cultured mammalian cells using AHA.
4.1. Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Solvent |
| L-Azidohomoalanine (AHA) | 50 mM | 25-50 µM | DMSO or Water |
| L-Homopropargylglycine (HPG) | 50 mM | 25-50 µM | DMSO or Water |
| Methionine-free DMEM | - | - | - |
| Paraformaldehyde (PFA) | 16% | 4% | PBS |
| Triton X-100 | 10% | 0.1 - 0.5% | PBS |
| Copper(II) Sulfate (CuSO₄) | 200 mM | 2 mM | Water |
| TCEP (Tris(2-carboxyethyl)phosphine) | 400 mM | 4 mM | Water |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | 200 mM | 200 µM | DMSO |
| Alkyne-Fluorophore (e.g., Alexa Fluor 555 Alkyne) | 2 mM | 1-4 µM | DMSO |
| Phosphate Buffered Saline (PBS) | 10x | 1x | Water |
| Bovine Serum Albumin (BSA) | 30% | 3% | PBS |
Note: Optimal concentrations and incubation times may vary depending on the cell type and experimental goals and should be determined empirically.[16][17]
4.2. Step-by-Step Protocol for Cultured Cells
Day 1: Cell Seeding
-
Plate mammalian cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.[18]
-
Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
Day 2: Metabolic Labeling and Fixation
-
Methionine Depletion (Optional but Recommended):
-
AHA Labeling:
-
Cell Fixation:
-
Permeabilization:
Day 2/3: Click Reaction and Imaging
-
Prepare Click Reaction Cocktail (for one coverslip, ~500 µL):
-
Critical: Assemble the cocktail immediately before use and in the following order to prevent precipitation. Protect from light.
-
480 µL of PBS
-
5.0 µL of TCEP stock (Final: 4 mM)[3]
-
0.5 µL of TBTA stock (Final: 200 µM)[3]
-
1.0 µL of Alkyne-Fluorophore stock (Final: ~4 µM)[20]
-
5.0 µL of CuSO₄ stock (Final: 2 mM)[20]
-
Vortex briefly to mix.
-
-
Click Reaction:
-
Remove the wash solution from the cells.
-
Add 500 µL of the Click Reaction Cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.[17]
-
-
Washing:
-
(Optional) DNA Staining:
-
Incubate cells with a DNA stain like DAPI or Hoechst in PBS for 10-30 minutes.[17]
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DNA stain.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Inefficient ncAA incorporation. 2. Low protein synthesis rate. 3. Ineffective click reaction. 4. Insufficient fixation/permeabilization. | 1. Increase ncAA concentration or labeling time. Ensure methionine depletion step is performed. 2. Use positive controls (e.g., metabolically active cells). 3. Use freshly prepared reagents, especially TCEP and CuSO₄. Ensure correct order of addition. 4. Optimize fixation and permeabilization times and reagent concentrations. |
| High Background | 1. Insufficient washing. 2. Non-specific binding of the fluorophore. 3. Precipitated copper catalyst. | 1. Increase the number and duration of wash steps after the click reaction. 2. Include a blocking step with BSA before the click reaction. 3. Prepare the click reaction cocktail fresh and filter if necessary. Ensure the triazole ligand (TBTA) is included to stabilize the Cu(I). |
| Cell Toxicity/Death | 1. High concentration of ncAA. 2. Extended labeling time. 3. Toxicity from click chemistry reagents. | 1. Perform a dose-response curve to find the optimal, non-toxic ncAA concentration. 2. Reduce the labeling duration. 3. Ensure all click reaction reagents are washed away thoroughly. For live-cell applications, consider copper-free click chemistry methods.[9] |
Table based on information from multiple sources.[21]
References
- 1. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry – Med Chem 101 [medchem101.com]
- 12. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brain.mpg.de [brain.mpg.de]
- 14. benchchem.com [benchchem.com]
- 15. genscript.com [genscript.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to BONCAT for Proteome Analysis
Introduction
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful chemoproteomic technique used to identify and quantify newly synthesized proteins within a specific timeframe.[1][2] This method offers high spatiotemporal resolution, enabling researchers to study the dynamic changes in the proteome in response to various physiological or pathological stimuli.[3] BONCAT utilizes the cell's natural translational machinery to incorporate a non-canonical amino acid, typically an analog of methionine like L-azidohomoalanine (AHA), into newly synthesized proteins.[4][5] The incorporated AHA contains a bio-orthogonal chemical handle (an azide (B81097) group) that allows for the selective attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via a highly specific "click chemistry" reaction.[6][7] This enables the subsequent enrichment and identification of the nascent proteome by mass spectrometry.[6][8]
This guide provides a detailed, step-by-step protocol for performing a BONCAT experiment, from metabolic labeling of cultured mammalian cells to sample preparation for proteomic analysis.
Experimental Workflow
The BONCAT workflow involves several key stages, beginning with the introduction of a non-canonical amino acid into the cellular environment and culminating in the identification of newly synthesized proteins.
Figure 1. A schematic overview of the BONCAT experimental workflow.
Quantitative Data Summary
The success of a BONCAT experiment can be assessed at various stages. The following tables provide examples of typical parameters and results.
Table 1: Recommended L-Azidohomoalanine (AHA) Concentrations and Labeling Times
| Cell/Organism Type | AHA Concentration | Labeling Time | Reference Notes |
| Mammalian Cells (e.g., HeLa, HEK293) | 25-50 µM | 1-24 hours | It is crucial to first determine the potential toxicity of AHA for the specific cell line being used.[9] The optimal concentration should be adjusted if necessary.[3][4] |
| Microorganisms (e.g., E. coli) | 1 nM - 1 mM | 30 min - 4 hours | A wide range of concentrations can be used depending on the specific strain and experimental goals.[10] |
| Plants (e.g., Arabidopsis) | 10-50 µM | 3-24 hours | Lower concentrations (10 µM) may be suitable for longer-term pulse-chase experiments, while 50 µM is effective for shorter labeling periods with minimal toxicity.[11] |
| Archaea (Haloferax volcanii) | 0.5-1 mM | 1-6 hours | Optimized protocols for specific archaeal models are available and should be consulted.[7] |
Table 2: Example of Protein Identification and Quantification from a BONCAT Experiment in Arabidopsis [11]
| Condition | Stressor Level | Total Proteins Identified & Enriched |
| Salt Stress | High (150 mM) | 549 |
| Salt Stress | Low (50 mM) | 797 |
| Osmotic Stress | High (300 mM) | 549 |
| Osmotic Stress | Low (100 mM) | 797 |
Note: The number of identified proteins can vary significantly based on the cell type, labeling efficiency, mass spectrometer sensitivity, and data analysis pipeline.
Detailed Experimental Protocols
This protocol is adapted for cultured mammalian cells but can be modified for other systems.[4][9]
Part I: Metabolic Labeling with AHA
-
Prepare Labeling Medium: Prepare methionine-free cell culture medium. For a 500 mL bottle, supplement with dialyzed fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin. Just before use, add the desired final concentration of L-azidohomoalanine (AHA) from a sterile stock solution.[9] A common starting concentration is 50 µM.
-
Cell Culture Preparation: Plate cells (e.g., HeLa or HEK293) in appropriate culture dishes and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, you can deplete endogenous methionine.[3][4] To do this, gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS). Then, incubate the cells in methionine-free medium for 30-60 minutes.
-
AHA Labeling: Remove the depletion medium and add the pre-warmed AHA-containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Control Sample: In parallel, incubate a control plate of cells with medium containing L-methionine instead of AHA. This control is essential to identify non-specifically bound proteins during the affinity purification step.[9]
Part II: Cell Lysis and Protein Extraction
-
Harvesting Cells: After incubation, place the culture dishes on ice. Remove the medium (which can be saved for secretome analysis) and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add lysis buffer (e.g., RIPA buffer or a buffer containing 1% SDS in PBS) supplemented with a protease inhibitor cocktail to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Homogenization: To shear genomic DNA and reduce viscosity, sonicate the lysate on ice.[9]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is important to normalize the protein concentration across all samples before proceeding.[12]
Part III: Click Chemistry Reaction
This protocol uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag.
-
Prepare Click Reaction Mix: For a typical 50 µL reaction, sequentially add the following reagents to the protein lysate (e.g., 20-50 µg of protein):
-
Biotin-Alkyne: Add to a final concentration of 10-25 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP): Add from a fresh stock solution to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Add from a stock solution in DMSO to a final concentration of 100 µM. This ligand stabilizes the Cu(I) oxidation state.
-
Copper(II) Sulfate (CuSO4): Add from a fresh aqueous stock to a final concentration of 1 mM.
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.[9]
Part IV: Affinity Purification of Biotinylated Proteins
-
Protein Precipitation (to remove excess biotin-alkyne): After the click reaction, remove unreacted biotin-alkyne by precipitating the proteins. A common method is methanol-chloroform precipitation.[3][9]
-
To the reaction mixture, add methanol (B129727), chloroform, and water in a specific ratio (e.g., 4:1:3).
-
Vortex and centrifuge to separate the phases. Proteins will collect at the interphase.
-
Carefully remove the upper aqueous phase, add more methanol, vortex, and centrifuge to pellet the protein.
-
Wash the pellet with methanol and air-dry.
-
-
Resuspend Protein Pellet: Resuspend the dried protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS) and sonicate briefly to fully dissolve the proteins.[9]
-
Prepare Streptavidin Beads: Use streptavidin-coated magnetic beads for purification. Wash the beads three times with a wash buffer (e.g., 0.5% SDS in PBS) according to the manufacturer's instructions.[9]
-
Binding: Add the resuspended protein lysate to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: After incubation, place the tube on a magnetic stand to capture the beads. Remove the supernatant (unbound fraction). Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of decreasing stringency (e.g., 2% SDS, 1% SDS, 0.1% SDS in PBS, and finally PBS alone).
Part V: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reduce: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylate: Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM. Incubate for 20 minutes in the dark.[9]
-
-
Digestion: Add mass spectrometry-grade trypsin to the bead slurry (e.g., 1 µg of trypsin per sample). Incubate overnight at 37°C with shaking.
-
Peptide Elution: The next day, centrifuge the tubes and collect the supernatant, which contains the digested peptides. To ensure complete recovery, perform a second elution by adding a high-organic solution (e.g., 50% acetonitrile, 0.1% formic acid) to the beads, vortexing, and combining the supernatants.
-
Sample Cleanup: Desalt the collected peptides using a C18 StageTip or similar desalting column before LC-MS/MS analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low AHA Incorporation Signal | AHA toxicity at the concentration used.[4] | Perform a dose-response curve to determine the optimal, non-toxic AHA concentration for your cells.[3] |
| Residual L-methionine in the medium is outcompeting AHA.[3][4] | Ensure the use of methionine-free medium and dialyzed FBS. Perform a methionine depletion step before adding AHA.[4] | |
| High Background/Non-specific Binding | Endogenously biotinylated proteins are being captured.[4] | Compare results to the L-methionine control sample to identify these proteins. |
| Inefficient removal of excess biotin-alkyne reagent.[12] | Ensure the protein precipitation step is performed correctly and efficiently to remove the small molecule reagent, which can compete for binding sites on the streptavidin beads.[3] | |
| Alkylating agent choice can introduce artifacts. | The choice of alkylating agent (e.g., IAA vs. NEM) can be critical. Some studies have shown that NEM can lead to fewer false positives compared to IAA in certain contexts.[3][4] | |
| Low Yield of Enriched Proteins | Inefficient click chemistry reaction. | Use freshly prepared reagent stocks, especially for TCEP and CuSO4. Ensure the correct concentrations and incubation conditions are used. |
| Protein loss during precipitation and washing steps. | Handle protein pellets carefully. Avoid over-drying the pellet as it can make resuspension difficult. Minimize the number of wash steps while still ensuring purity. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 11. biorxiv.org [biorxiv.org]
- 12. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Azidohomoalanine (AHA) in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidohomoalanine (AHA) is a powerful tool in neurobiology for the study of newly synthesized proteins. As an analog of methionine, AHA is incorporated into nascent polypeptide chains during translation. The bioorthogonal azide (B81097) group of AHA allows for the selective chemical ligation to molecules bearing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This enables the specific visualization (Fluorescent Non-canonical Amino acid Tagging - FUNCAT) or enrichment (Bioorthogonal Non-canonical Amino acid Tagging - BONCAT) of newly synthesized proteins, providing a dynamic window into the cellular processes underlying neuronal function, plasticity, and disease.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of AHA in neurobiology research.
Key Applications in Neurobiology
AHA-based metabolic labeling has been instrumental in advancing our understanding of several key areas in neurobiology:
-
Investigating Neuronal Plasticity: AHA labeling allows for the identification and visualization of proteins synthesized in response to synaptic activity, providing insights into the molecular mechanisms of learning and memory.[1][3] Key players in synaptic plasticity, such as CaMKII, MAPK, PI3K, and BDNF, have been shown to be newly synthesized in response to neuronal stimulation.[6]
-
Visualizing Local Protein Synthesis: By applying AHA locally to specific neuronal compartments like dendrites or axons, researchers can study local translation, a critical process for synaptic function and maintenance.[1][3]
-
Identifying Stimulus-Induced Proteomes: BONCAT coupled with mass spectrometry enables the identification of the complete set of proteins synthesized in neurons following specific stimuli, such as growth factor application or neuronal activation.
-
Studying Neurodegenerative Diseases: AHA labeling can be used to investigate alterations in protein synthesis and degradation that are characteristic of neurodegenerative disorders like Alzheimer's disease.
-
In Vivo Studies of Protein Dynamics: AHA can be administered to living animals, such as mice and tadpoles, to study protein synthesis in the context of a whole organism, allowing for the investigation of complex processes like memory formation and brain development.[6][7][8][9][10]
Data Presentation: Quantitative Parameters for AHA Labeling
The following tables summarize key quantitative data for the application of AHA in various neurobiological systems.
| Table 1: Recommended AHA Concentrations and Incubation Times for Neuronal Preparations | ||
| Preparation | AHA Concentration | Incubation Time |
| Primary Hippocampal Neurons | 1-4 mM | 2 - 12 hours |
| Organotypic Hippocampal Slices | 4 mM | 2.5 - 4 hours |
| In Vivo (Mouse) - Intraperitoneal Injection | 50 µg/g body weight | 16 hours |
| In Vivo (Mouse) - Chow | AHA-infused pellets | 4 days (pulse) |
| In Vivo (Tadpole) - Ventricular Injection | 1 M solution | 2 - 3.5 hours |
Note: Optimal concentrations and incubation times may vary depending on the specific experimental goals and should be empirically determined.
| Table 2: Examples of Newly Synthesized Proteins Identified by BONCAT in Neurobiology | ||
| Protein Category | Examples | Function in Neurons |
| Kinases | CaMKII, MAPK, PI3K, PKA | Synaptic plasticity, signal transduction |
| Synaptic Proteins | SNAREs, Homer, AMPARs, NMDARs | Neurotransmission, synaptic structure |
| Translational Regulators | CPEB, staufen, pumilio | mRNA transport and local translation |
| Growth Factors | Brain-derived neurotrophic factor (BDNF) | Neuronal survival, growth, and plasticity |
| Cytoskeletal Proteins | Actin, Tubulin | Neuronal morphology and transport |
This table provides a representative list. Numerous other proteins have been identified in various studies.[6]
Experimental Protocols
Protocol 1: Fluorescent Non-canonical Amino acid Tagging (FUNCAT) in Primary Neuronal Cultures
This protocol describes the visualization of newly synthesized proteins in cultured neurons.
Materials:
-
Primary neuronal culture
-
Methionine-free neuronal culture medium
-
L-azidohomoalanine (AHA)
-
Anisomycin (B549157) (protein synthesis inhibitor, for negative control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate (B86663) (CuSO4), fluorescent alkyne probe, reaction buffer)
-
Mounting medium with DAPI
Procedure:
-
Methionine Depletion: Gently wash the cultured neurons twice with pre-warmed methionine-free medium. Incubate the cells in methionine-free medium for 30-60 minutes at 37°C to deplete endogenous methionine.
-
AHA Labeling: Replace the medium with fresh methionine-free medium containing 1-4 mM AHA. For a negative control, use medium with an equimolar concentration of methionine or medium with AHA and a protein synthesis inhibitor like anisomycin (40 µM). Incubate for 2-4 hours at 37°C.[11][12]
-
Fixation: After incubation, wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the cells three times with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Briefly, mix the fluorescent alkyne probe with the copper sulfate and reaction buffer. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the fluorescently labeled newly synthesized proteins using a confocal or epifluorescence microscope.
Protocol 2: Bioorthogonal Non-canonical Amino acid Tagging (BONCAT) and Mass Spectrometry Analysis of Brain Tissue
This protocol outlines the enrichment and identification of newly synthesized proteins from brain tissue.
Materials:
-
Brain tissue from AHA-treated or control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Click-iT® Protein Reaction Buffer Kit (or individual components: CuSO4, biotin-alkyne, reaction buffer)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high-salt, urea-based)
-
Elution buffer (e.g., SDS-PAGE sample buffer with β-mercaptoethanol)
-
Trypsin
-
Mass spectrometer
Procedure:
-
AHA Labeling (In Vivo): Administer AHA to animals via injection or in their chow as described in Table 1.
-
Tissue Homogenization: Euthanize the animal and dissect the brain region of interest. Homogenize the tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Click Reaction: To 0.5-1 mg of protein lysate, add the Click-iT® reaction cocktail containing biotin-alkyne. Incubate for 1-2 hours at room temperature with gentle rotation.[2]
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Acetone or TCA precipitation can be used.
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation to capture the newly synthesized, biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads using an appropriate elution buffer. Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the newly synthesized proteins.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for AHA-based labeling in neurobiology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 11. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Azidohomoalanine (AHA) for Studying Newly Synthesized Proteins in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein synthesis is fundamental to understanding the cellular mechanisms that drive cancer initiation, progression, and response to therapy.[1] L-azidohomoalanine (AHA), a bio-orthogonal analog of the amino acid methionine, has become a powerful tool for specifically labeling and analyzing newly synthesized proteins (NSPs).[1][2] AHA contains an azide (B81097) group, a chemical moiety not naturally present in cells, which allows for its specific detection and enrichment through a highly selective chemical reaction known as "click chemistry".[2][3]
Unlike traditional methods that rely on radioactive isotopes, AHA labeling is a non-radioactive, sensitive, and versatile technique.[3][4] It can be applied to various cancer models, including cultured cell lines, primary cells, and in vivo animal models, to provide a snapshot of the cellular "translatome"—the complete set of proteins being actively synthesized.[2][3]
Principle of the Method
The workflow for AHA-based analysis of NSPs involves three main stages: metabolic labeling, click chemistry ligation, and downstream detection.[1]
-
Metabolic Labeling: Cancer cells are cultured in a methionine-free medium for a short period to deplete intracellular methionine stores.[5][6] Subsequently, AHA is added to the medium and is incorporated into elongating polypeptide chains by the cell's natural translational machinery in place of methionine.[2] The duration of AHA incubation can be varied to study different aspects of protein dynamics, from short-term snapshots of protein synthesis to long-term protein turnover.[1]
-
Click Chemistry Ligation: After labeling, cells are lysed, and the proteome is harvested. The azide group on the incorporated AHA is then covalently linked to a reporter molecule containing a terminal alkyne.[5][3] This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.[2] The reporter molecule can be a fluorophore for imaging or flow cytometry, or a biotin (B1667282) tag for affinity purification and enrichment.[5][7]
-
Downstream Analysis: The tagged NSPs can then be analyzed using a variety of techniques:
-
Visualization: Fluorescently tagged proteins can be visualized within cells using microscopy or quantified on a global level using flow cytometry.[8][3]
-
Gel Electrophoresis & Western Blotting: Biotin-tagged proteins can be detected via streptavidin-conjugated enzymes, allowing for visualization of the entire newly synthesized proteome or specific proteins of interest.[7]
-
Mass Spectrometry (Proteomics): Biotin-tagged NSPs can be enriched from the total cell lysate using streptavidin-coated beads.[5][9] These enriched proteins are then identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS), providing a comprehensive profile of the translatome.[5][9]
-
Applications in Cancer Research
The ability to specifically isolate and identify newly synthesized proteins makes AHA a valuable tool in oncology research and drug development:
-
Identifying Dysregulated Protein Synthesis: Cancer cells often exhibit altered rates of protein synthesis due to mutations in signaling pathways like PI3K/Akt/mTOR. AHA labeling can quantify these changes in global protein synthesis.
-
Monitoring Drug Response: The efficacy of drugs targeting the translational machinery or upstream signaling pathways can be assessed by measuring changes in NSP profiles after treatment. For example, AHA labeling has been used to study the cellular response to proteasome inhibitors like Bortezomib in multiple myeloma.[9]
-
Discovering Biomarkers: By comparing the newly synthesized proteomes of cancer cells versus normal cells, or treated versus untreated cells, researchers can identify novel protein biomarkers for diagnosis, prognosis, or patient stratification.[2][10][11]
-
Understanding Proteostasis and Stress Responses: AHA labeling can elucidate how cancer cells adapt to stresses such as nutrient deprivation, hypoxia, or proteotoxic stress by modulating their protein synthesis and degradation pathways.[9] It has been used to quantify autophagic protein degradation in cancer cells.[2][3][4]
Visualizations
Experimental Workflow
The general workflow for labeling, enriching, and analyzing newly synthesized proteins in cancer cells using AHA is depicted below.
Caption: General experimental workflow for AHA-based analysis of newly synthesized proteins.
Click Chemistry Reaction
The core of the detection method is the highly specific copper-catalyzed reaction between the azide on AHA (incorporated into a protein) and an alkyne-containing reporter tag.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
PI3K/Akt/mTOR Signaling and Protein Synthesis
AHA labeling is an excellent method to study the downstream effects of signaling pathways that control protein synthesis, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: The PI3K/Akt/mTOR pathway's control over protein synthesis, studied via AHA.
Quantitative Data Summary
The choice of AHA-based methodology depends on the specific research question, ranging from deep proteomic profiling to high-throughput screening.[1]
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual NSPs.[1] | Relative quantification of NSPs between two samples (e.g., control vs. treated).[1][12] | Measurement of global protein synthesis rates in single cells.[1] |
| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |
| Quantitative Accuracy | Good; relies on spectral counting or intensity-based quantification. | Excellent; uses heavy isotope-labeled AHA for direct comparison.[12] | Good; provides relative fluorescence intensity. |
| Throughput | Low to Medium | Low to Medium | High |
| Key Application | In-depth discovery proteomics, identifying specific NSPs affected by stimuli. | Precise quantification of changes in NSP levels between two states.[12][13] | Screening drug effects on global protein synthesis, cell cycle analysis.[8] |
BONCAT-MS: Bio-Orthogonal Non-Canonical Amino Acid Tagging with Mass Spectrometry HILAQ-MS: Heavy Isotope Labeled Azidohomoalanine Quantification with Mass Spectrometry
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with AHA
This protocol provides a general guideline for labeling adherent cancer cells. Optimization is recommended for each cell line and experimental condition.[6]
Materials:
-
Adherent cancer cells (e.g., HeLa, MCF-7, C26)[14]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
Methionine-free DMEM[8]
-
L-azidohomoalanine (AHA) stock solution (e.g., 50 mM in DMSO)[14]
-
Optional: Cycloheximide (B1669411) (protein synthesis inhibitor, negative control)[8]
Procedure:
-
Seed cells in a 6-well plate or other appropriate culture dish to achieve 50-70% confluency on the day of the experiment.[8]
-
Aspirate the complete growth medium and wash the cells once with warm PBS.[6]
-
Add methionine-free DMEM to the cells and incubate for 30-60 minutes at 37°C, 5% CO₂ to deplete intracellular methionine reserves.[5][6]
-
Spike the methionine-free medium with AHA to a final concentration of 25-100 µM. (Note: The optimal concentration should be determined empirically for each cell line).[3] For a negative control, add methionine to the same final concentration instead of AHA, or treat cells with a protein synthesis inhibitor like cycloheximide (100 µg/ml).[8]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours for a snapshot of protein synthesis).[1][5]
-
After incubation, aspirate the AHA-containing medium and wash the cells twice with ice-cold PBS.
-
The cells are now ready for lysis (Protocol 2) or fixation for imaging/flow cytometry.
Protocol 2: Cell Lysis and Protein Extraction
This protocol is for preparing lysates for subsequent click chemistry and Western blot or mass spectrometry analysis.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer or 1% SDS in PBS, compatible with click chemistry) supplemented with protease and phosphatase inhibitor cocktails.[5][9]
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the culture dish of AHA-labeled and washed cells on ice.
-
Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 100-200 µL for a well of a 6-well plate).
-
Use a cell scraper to scrape the cells from the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble proteome) to a new, clean tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).[9]
-
The lysate can be used immediately for the click reaction or stored at -80°C.
Protocol 3: Click Chemistry Reaction (Biotin Tagging)
This protocol describes the ligation of an alkyne-biotin tag to AHA-labeled proteins in the cell lysate.
Materials:
-
AHA-labeled protein lysate (from Protocol 2)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄)[8]
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)[8]
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand
Click Reaction Cocktail (Prepare fresh, per 50 µL of lysate):
-
Protein Lysate: ~50 µg in 50 µL
-
Alkyne-Biotin (10 mM stock): 1.5 µL (Final conc: ~300 µM)
-
CuSO₄ (50 mM stock): 1 µL (Final conc: 1 mM)
-
TBTA (10 mM stock in DMSO): 1 µL (Final conc: 200 µM)
-
TCEP (50 mM stock, fresh): 1 µL (Final conc: 1 mM)
Procedure:
-
In a microcentrifuge tube, combine the protein lysate, alkyne-biotin, and TBTA. Mix gently.
-
Add the CuSO₄.
-
Initiate the reaction by adding the TCEP (or Sodium Ascorbate). Vortex briefly.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[5]
-
The biotinylated proteins are now ready for downstream analysis, such as enrichment via streptavidin beads (for proteomics) or direct analysis by SDS-PAGE and Western blotting.
References
- 1. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities in Clinical Applications of Blood-Based Proteomics in Cancer | MDPI [mdpi.com]
- 12. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Azidohomoalanine (AHA)-Labeled Proteins via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of newly synthesized proteins labeled with the non-canonical amino acid L-azidohomoalanine (AHA). By leveraging the principles of bioorthogonal click chemistry, researchers can specifically and efficiently visualize and isolate proteins synthesized within a defined period. This methodology is a powerful tool for studying protein dynamics in various biological contexts.
Two primary click chemistry strategies are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is a robust and widely used method, the copper catalyst can be toxic to living cells, making SPAAC the preferred method for live-cell imaging applications.[1][2]
Principle of AHA Labeling and Click Chemistry Detection
The workflow begins with the metabolic incorporation of AHA, a methionine analog, into newly synthesized proteins.[3] Cells are cultured in methionine-free media supplemented with AHA, which is recognized by the endogenous translational machinery and incorporated into elongating polypeptide chains.[4][5] The azide (B81097) moiety on AHA serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary alkyne-containing probe.[3][6]
This specific reaction, termed "click chemistry," allows for the covalent attachment of various reporter tags to the AHA-labeled proteins. These tags can include fluorophores for imaging, biotin (B1667282) for affinity purification and subsequent proteomic analysis, or other functionalized molecules.[5][6]
Visualization of the General Workflow
Caption: General workflow for labeling and detecting newly synthesized proteins using AHA and click chemistry.
Choosing the Right Click Chemistry Approach: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends largely on the experimental system and downstream application.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[7][8] It is highly efficient and uses readily available reagents. However, the cytotoxicity of copper limits its use in live cells.[1] It is well-suited for labeling proteins in cell lysates or fixed cells.[7][8]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), without the need for a toxic copper catalyst.[9][10] This makes SPAAC the ideal choice for live-cell imaging and in vivo applications where maintaining cell viability is crucial.[1][2]
Visualization of Click Chemistry Reactions
Caption: Chemical principles of CuAAC and SPAAC reactions for labeling AHA-containing proteins.
Quantitative Data Summary
The following tables summarize typical reagent concentrations and reaction conditions for the detection of AHA-labeled proteins. Note that optimal conditions may vary depending on the cell type and experimental goals.
Table 1: AHA Labeling Conditions
| Parameter | Concentration/Duration | Cell Type Example | Reference |
| AHA Concentration | 25 µM - 1 mM | MEFs, HEK293T | [11][12] |
| Methionine Depletion | 30 - 60 minutes | HEK293T, Mouse B cells | [13][14] |
| Labeling Duration | 1 - 24 hours | MEFs, HEK293T, C. elegans | [11][13][15] |
Table 2: Click Chemistry Reagent Concentrations
| Reagent | CuAAC Concentration | SPAAC Concentration | Reference |
| Alkyne Probe (Fluorescent or Biotin) | 10 - 50 µM | 10 - 50 µM | [1][11] |
| CuSO₄ | 1 mM | N/A | [11] |
| Copper Ligand (e.g., TBTA) | 100 µM | N/A | [11] |
| Reducing Agent (e.g., TCEP, Sodium Ascorbate) | 1 mM - 2.5 mM | N/A | [7][11] |
| Cyclooctyne Probe (e.g., DBCO-dye) | N/A | 10 - 50 µM | [1] |
Table 3: Fluorescence Enhancement in Live-Cell Imaging (SPAAC)
| Cyclooctyne-Dye Conjugate | Concentration | Labeling Time | Fluorescence Enhancement (AHA vs. Met) |
| Coumarin-Cyclooctyne 1 | 50 µM | 10 min | 15-fold |
| Coumarin-Cyclooctyne 2 | 50 µM | 10 min | 20-fold |
| Coumarin-Cyclooctyne 3 | 10 µM | 10 min | 10-fold |
| Data adapted from a study on Rat-1 fibroblasts.[1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with AHA
This protocol describes the general procedure for incorporating AHA into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells to be approximately 50-70% confluent at the time of labeling.
-
Methionine Depletion: Aspirate the complete growth medium and wash the cells once with warm PBS. Add methionine-free DMEM supplemented with dFBS and incubate for 30-60 minutes to deplete intracellular methionine stores.[13][14]
-
AHA Labeling: Prepare the labeling medium by supplementing the methionine-free DMEM with the desired concentration of AHA (e.g., 25-50 µM). Remove the depletion medium and add the AHA-containing medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours for short-term labeling or up to 24 hours for long-term studies) in a standard cell culture incubator.[13]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess AHA. The cells are now ready for lysis and downstream click chemistry or for fixation and permeabilization for in-cell analysis.
Protocol 2: Detection of AHA-Labeled Proteins by In-Gel Fluorescence (CuAAC)
This protocol is for visualizing AHA-labeled proteins in a cell lysate using a fluorescent alkyne probe.
Materials:
-
AHA-labeled cell pellet
-
Lysis buffer (e.g., 1% SDS in PBS)
-
Fluorescent alkyne probe (e.g., Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Acetone (B3395972), ice-cold
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Resuspend the AHA-labeled cell pellet in lysis buffer and quantify the protein concentration.
-
Click Reaction Cocktail Preparation: For each 100 µg of protein, prepare the click reaction cocktail. Add the reagents in the following order:
-
Click Reaction: Add the click reaction cocktail to the protein lysate and incubate for 1-2 hours at room temperature, protected from light.[11][13]
-
Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Sample Preparation for SDS-PAGE: Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet. Resuspend the pellet in 1x SDS-PAGE loading buffer.
-
In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters.[11]
Protocol 3: Western Blot Detection of AHA-Labeled Proteins (CuAAC with Biotin-Alkyne)
This protocol allows for the detection of AHA-labeled proteins via western blotting using a biotin-alkyne probe.
Materials:
-
AHA-labeled cell lysate
-
Biotin-alkyne probe
-
Reagents for CuAAC click reaction (as in Protocol 2)
-
Reagents and equipment for SDS-PAGE and western blotting
-
Streptavidin-HRP conjugate or anti-biotin antibody
-
Chemiluminescent substrate
Procedure:
-
Labeling and Lysis: Perform AHA labeling and cell lysis as described in Protocol 1.
-
Biotinylation via Click Chemistry: Perform the click reaction as described in Protocol 2, substituting the fluorescent alkyne probe with a biotin-alkyne probe.[13]
-
SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate or a primary anti-biotin antibody followed by an HRP-conjugated secondary antibody.[15]
-
Wash the membrane and add a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.[15]
-
Protocol 4: Flow Cytometry Analysis of Nascent Protein Synthesis (SPAAC)
This protocol is for quantifying global protein synthesis in live or fixed cells using a fluorescent cyclooctyne probe.
Materials:
-
AHA-labeled cells
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 or 0.2% saponin (B1150181) in PBS)[14]
-
Fluorescent cyclooctyne probe (e.g., DBCO-Alexa Fluor 488)
-
FACS buffer (e.g., 1% FBS in PBS)
Procedure:
-
AHA Labeling: Label cells with AHA as described in Protocol 1. Include a negative control group treated with methionine instead of AHA.[14]
-
Cell Fixation and Permeabilization:
-
SPAAC Reaction:
-
Resuspend the permeabilized cells in a solution containing the fluorescent cyclooctyne probe (e.g., 10-50 µM).
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Washing and Analysis:
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Visualizing Nascent Protein Synthesis in Real-Time: A Guide to Live-Cell Imaging with Azidohomoalanine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to monitor protein synthesis in real-time within living cells is crucial for understanding fundamental cellular processes and for the development of novel therapeutics. L-Azidohomoalanine (AHA), a bio-orthogonal analog of the amino acid methionine, has emerged as a powerful and versatile tool for labeling and visualizing newly synthesized proteins.[1][2] This technique offers a non-radioactive, sensitive, and robust alternative to traditional methods like [35S]methionine labeling.[3][4]
AHA is readily incorporated into nascent polypeptide chains by the cellular translational machinery, substituting for methionine.[2][5] The incorporated AHA possesses an azide (B81097) moiety, a chemical handle that can be specifically and efficiently tagged with a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5][6] This allows for the direct visualization of newly synthesized proteins in live or fixed cells using various imaging modalities, including fluorescence microscopy and high-content screening.[7][8]
This application note provides a detailed overview of the principles, applications, and protocols for live-cell imaging of protein synthesis using Azidohomoalanine.
Principle of the Method
The workflow for imaging protein synthesis with AHA involves two key steps:
-
Metabolic Labeling: Live cells are incubated with AHA, which is actively incorporated into newly synthesized proteins in place of methionine.[5]
-
Fluorescent Detection: The azide group on the incorporated AHA is then covalently linked to a fluorescent alkyne probe through a click chemistry reaction.[6] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes.
The resulting fluorescent signal is directly proportional to the amount of AHA incorporated, providing a quantitative measure of global protein synthesis.[1]
Applications in Research and Drug Development
The AHA-based method for monitoring protein synthesis has a broad range of applications, including:
-
Studying fundamental cellular processes: Investigating the regulation of protein synthesis during the cell cycle, stress responses, and development.[3][9]
-
Drug discovery and development: Screening for compounds that modulate protein synthesis, a key target in many diseases including cancer and neurodegenerative disorders.[7][8] The Click-iT® AHA Alexa Fluor® 488 Protein Synthesis HCS Assay has been successfully used to test various protein synthesis inhibitors like cycloheximide (B1669411), anisomycin, and puromycin.[7][8]
-
Proteomics: Identifying and quantifying newly synthesized proteins on a proteome-wide scale when coupled with mass spectrometry (e.g., BONCAT-MS, HILAQ).[1][5]
-
Understanding disease mechanisms: Elucidating the role of protein synthesis dysregulation in various pathologies.
Experimental Workflow and Signaling Pathway
The general workflow for AHA labeling and detection is depicted below.
Caption: General experimental workflow for AHA labeling and detection.
The core of the detection step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) reaction.
Quantitative Data Summary
The optimal conditions for AHA labeling can vary depending on the cell type and experimental goals. The following tables summarize key quantitative parameters from various studies.
Table 1: Recommended AHA Concentrations and Incubation Times
| Cell Type | Optimal AHA Concentration (µM) | Incubation Time | Primary Output | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 25 - 100 | 1 - 24 hours | Global protein synthesis | [1][6] |
| HEK293T cells | Not specified | 1 hour | Quantification of >1,900 proteins | [1] |
| A549 and U-2 OS cells | Not specified | Not specified | High-content screening | [7][8] |
| RPMI-8226 cells | 50 | 16 hours | Proteomic insights | [10] |
| Mouse B cells | 1000 | At least 10 minutes | Flow cytometry analysis | [3] |
| Human senescent fibroblasts | 25 - 100 | 30 minutes | Global protein synthesis | [11] |
Table 2: Comparison of AHA-based Methodologies
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |
| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |
| Quantitative Accuracy | Good; can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides robust statistical data on cell populations.[1] |
| Throughput | Low to medium.[1] | Low to medium.[1] | High; capable of analyzing thousands of cells per second.[1] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[1] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis).[1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Synthesis using Fluorescence Microscopy
This protocol is adapted for adherent cells in a 96-well plate format, suitable for high-content screening.
Materials:
-
Adherent cells
-
Complete cell culture medium
-
Methionine-free medium[1]
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)[1]
-
Click-iT® Reaction Buffer Kit (or individual components: fluorescent alkyne, copper sulfate (B86663) (CuSO₄), reducing agent)[12]
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 50-80% confluency at the time of the experiment.[3][5]
-
Methionine Depletion: Gently aspirate the complete medium and wash the cells once with warm PBS. Replace with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine stores.[1]
-
AHA Labeling: Prepare a working solution of AHA in methionine-free medium at the desired final concentration (e.g., 25-100 µM).[11] Remove the methionine-free medium from the cells and add the AHA-containing medium. Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.[1]
-
Controls: Include a negative control (no AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide treatment).[1]
-
-
Cell Fixation: Aspirate the AHA-containing medium and wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[3]
-
Cell Permeabilization: Aspirate the fixative and wash the cells twice with PBS. Add 100 µL of 0.25% Triton™ X-100 in PBS to each well and incubate for 15 minutes at room temperature.[3]
-
Click Chemistry Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent alkyne, copper sulfate, and a reducing agent in the reaction buffer.
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Add the Click-iT® reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining: Aspirate the reaction cocktail and wash the cells three times with PBS. If desired, incubate with a nuclear stain like Hoechst 33342 for 15 minutes.
-
Imaging: Aspirate the final wash and add PBS or imaging buffer to the wells. Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Analysis of Global Protein Synthesis by Flow Cytometry
This protocol is suitable for suspension or adherent cells and allows for the quantification of protein synthesis rates across a cell population.
Materials:
-
Suspension or trypsinized adherent cells
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)[3]
-
Click-iT® Reaction Buffer Kit (or individual components)
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Perform methionine depletion and AHA labeling as described in Protocol 1, steps 2 and 3.
-
-
Cell Harvesting:
-
For suspension cells, transfer to a microcentrifuge tube.
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin and collect the cells.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation and Permeabilization:
-
Click Chemistry Reaction:
-
Prepare the Click-iT® reaction cocktail.
-
Wash the permeabilized cells with PBS.
-
Resuspend the cell pellet in the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity is proportional to the global rate of protein synthesis.[1]
Important Considerations and Troubleshooting
-
Cell Viability: While generally considered non-toxic at optimal concentrations, it is crucial to assess cell viability after AHA labeling, as high concentrations or prolonged incubation times can induce cellular stress.[1]
-
Methionine-Free Medium: For efficient AHA incorporation, it is essential to use methionine-free medium to reduce competition from endogenous methionine.[1][6] The use of dialyzed fetal bovine serum (FBS) is also recommended to minimize residual methionine.[5][6]
-
Optimization of AHA Concentration: The optimal AHA concentration can vary between cell types. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific cell line that provides a good signal-to-noise ratio without compromising cell health.[1][6]
-
Click Reaction Efficiency: Ensure that the click reaction components are fresh and that the copper is in the correct valence state for catalysis.[13] Avoid using buffers containing metal chelators like EDTA.[13]
-
Low Signal: If the signal is low, consider increasing the AHA concentration or incubation time. Repeating the click reaction with fresh reagents may also improve the signal.[13]
Conclusion
Live-cell imaging of protein synthesis using this compound is a powerful and accessible technique for a wide range of biological research and drug discovery applications. By following the detailed protocols and considering the key optimization parameters outlined in this application note, researchers can effectively label, visualize, and quantify nascent protein synthesis, providing valuable insights into cellular function in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 4. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invitrogen Click-iT AHA Alexa Fluor 488 Protein Synthesis HCS Assay 2 plates | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Invitrogen™ Click-iT™ AHA Alexa Fluor™ 488 Protein Synthesis HCS Assay | Fisher Scientific [fishersci.ca]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
Unveiling the Secretome: A Detailed Guide to Azidohomoalanine (AHA) Labeling for In-Depth Analysis
For researchers, scientists, and drug development professionals, understanding the intricate communication network of cells is paramount. The secretome, the complete set of proteins secreted by a cell, tissue, or organism, represents a treasure trove of information about cellular health, disease progression, and therapeutic response. Azidohomoalanine (AHA) labeling has emerged as a powerful bioorthogonal chemical reporter strategy for the sensitive and specific analysis of the secretome. This application note provides a comprehensive overview, detailed protocols, and quantitative data for utilizing AHA labeling in secretome research.
The analysis of secreted proteins is often hampered by the low abundance of these proteins and the presence of high concentrations of serum proteins in cell culture media.[1][2][3] Traditional methods often require serum starvation, which can induce cellular stress and alter the natural secretome profile.[1][3][4] AHA labeling, a type of Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), overcomes these limitations by enabling the specific capture of newly synthesized and secreted proteins even in complex biological fluids.[5][6][7][8]
L-Azidohomoalanine (AHA) is an analog of the amino acid methionine that can be incorporated into newly synthesized proteins by the cell's own translational machinery.[5][9][10] The azide (B81097) group on AHA serves as a chemical handle that allows for the specific and covalent attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via a highly efficient and selective "click chemistry" reaction.[5][10][11] This enables the enrichment and subsequent identification and quantification of the newly synthesized secretome.
Core Applications in Research and Drug Development
-
Biomarker Discovery: Identify secreted proteins that are differentially expressed in disease states, providing potential biomarkers for diagnosis, prognosis, and monitoring treatment efficacy.[7]
-
Understanding Disease Mechanisms: Elucidate the role of secreted proteins in intercellular signaling pathways that drive disease progression.[12][13]
-
Drug Target Identification: Uncover novel secreted proteins that can be targeted by therapeutic interventions.[7]
-
Monitoring Drug Response: Analyze changes in the secretome following drug treatment to understand mechanisms of action and identify markers of therapeutic response or resistance.
-
Cellular Physiology Studies: Investigate the dynamics of protein secretion under various physiological and pathological conditions.[5][6]
Visualizing the Workflow
The following diagram illustrates the general workflow of AHA labeling for secretome analysis.
Caption: Experimental workflow for AHA-based secretome analysis.
Quantitative Insights from Secretome Studies
The power of AHA labeling lies in its ability to provide quantitative data on the secretome. By combining AHA labeling with stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), researchers can accurately quantify changes in protein secretion between different experimental conditions.[1][3][14][15]
| Cell Type | Condition | Number of Quantified Secreted Proteins | Key Findings | Reference |
| Jurkat T-cells | T-cell activation | 356 (biotin probe), 463 (desthiobiotin probe) | 59 proteins differentially abundant with biotin, 86 with desthiobiotin. 31 proteins were mutually identified as differentially abundant. | [16] |
| Macrophages | Lipopolysaccharide (LPS) stimulation | Not explicitly stated, but rapid proteomic changes were observed within a 3-hour time course. | AHA labeling captured rapid changes in protein synthesis and secretion that were not detectable by SILAC alone, identifying both pro-inflammatory and immune-modulating proteins. | [14] |
| Melanoma Cells | Interferon-γ (IFN-γ) stimulation | 568 proteins in label-free AHA-labeled samples, 339 in pSILAC-AHA labeled samples. | 78 proteins were significantly enriched in the AHA-labeled condition compared to the control. | [17] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing AHA labeling for secretome analysis.
Protocol 1: AHA Labeling of Cultured Cells
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their standard growth medium.
-
Methionine Depletion (Optional but Recommended): To enhance AHA incorporation, replace the standard growth medium with methionine-free medium and incubate for 30-60 minutes.[10] This step depletes the intracellular pool of methionine.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-Azidohomoalanine (AHA) at a final concentration of 25-50 µM. The optimal concentration and labeling time (typically 4-24 hours) should be determined empirically for each cell type to avoid potential toxicity.[4][9][18]
-
Collect Conditioned Medium: After the labeling period, carefully collect the conditioned medium containing the secreted proteins. Centrifuge the medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and debris. Transfer the supernatant to a new tube.
-
Sample Storage: The conditioned medium can be stored at -80°C until further processing.
Protocol 2: Click Chemistry and Enrichment of Secreted Proteins
This protocol details the covalent attachment of a biotin tag to AHA-containing proteins and their subsequent enrichment.
-
Prepare Click Chemistry Reaction Mix: Prepare a fresh click chemistry reaction mix. A typical reaction mix includes:
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)[10]
-
Copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) ion and enhance reaction efficiency.[10]
-
-
Click Reaction: Add the click chemistry reaction mix to the conditioned medium. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional): To concentrate the proteins and remove interfering substances, a protein precipitation step (e.g., with acetone (B3395972) or trichloroacetic acid) can be performed.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads or agarose (B213101) resin to the sample.[10]
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Use a magnetic stand or centrifugation to separate the beads/resin from the supernatant.
-
Wash the beads/resin extensively with a series of stringent wash buffers (e.g., containing high salt concentrations and detergents like SDS) to remove non-specifically bound proteins.[7][14]
-
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
-
On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer containing a protease, typically trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.[10]
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elution steps with different buffers can be performed to maximize peptide recovery.
-
Sample Desalting: Desalt the peptide mixture using a C18 StageTip or a similar desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence of the peptides.
-
Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide sequences and quantify their relative abundance.
Signaling Pathway Visualization
While AHA labeling itself doesn't directly elucidate signaling pathways, the identified secreted proteins are often key components of these pathways. For example, the identification of differentially secreted cytokines upon a stimulus can be mapped to known signaling pathways.
Caption: Generic signaling pathway leading to protein secretion.
Conclusion
This compound labeling is a robust and versatile technique that has revolutionized the field of secretome analysis.[7][19] By enabling the specific enrichment of newly synthesized secreted proteins, this method allows for in-depth and quantitative profiling of the secretome in a physiologically relevant context. The detailed protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this powerful technology in their own studies, paving the way for new discoveries in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combining pulsed SILAC labeling and click-chemistry for quantitative secretome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of cellular transcriptome and proteome composition by this compound—implications on click chemistry–based secretome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 6. [PDF] Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | Semantic Scholar [semanticscholar.org]
- 7. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretome Analysis: Reading Cellular Sign Language to Understand Intercellular Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and t... [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. An Introduction to Analytical Challenges, Approaches, and Applications in Mass Spectrometry–Based Secretomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Flow Cytometry Analysis of Azidohomoalanine-Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly synthesized proteins is crucial for understanding cellular physiology, disease mechanisms, and the effects of therapeutic agents. L-Azidohomoalanine (AHA), a bio-orthogonal analog of the amino acid methionine, serves as a powerful tool for metabolic labeling of proteins.[1][2][3][4] Once incorporated into nascent polypeptide chains, the azide (B81097) group of AHA can be specifically and efficiently conjugated to a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][3][4][5] Subsequent analysis by flow cytometry enables the quantification of global protein synthesis at the single-cell level, providing a high-throughput method for assessing cellular responses to various stimuli or inhibitors.[2][3][6][7] This technique offers a non-radioactive and sensitive alternative to traditional methods that use [35S]-methionine.[1][3]
These application notes provide a detailed protocol for the labeling of mammalian cells with AHA, followed by fluorescent detection using click chemistry and subsequent analysis by flow cytometry.
Principle of the Method
The workflow for AHA labeling and flow cytometry analysis involves three key steps:
-
Metabolic Labeling: Cells are cultured in a methionine-free medium supplemented with AHA. During active protein synthesis, AHA is incorporated into newly synthesized proteins in place of methionine.
-
Click Chemistry Reaction: Following fixation and permeabilization, the azide group of the incorporated AHA is reacted with a fluorescently-tagged alkyne probe. This covalent reaction specifically labels the newly synthesized proteins.[2]
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by flow cytometry. The intensity of the signal is directly proportional to the amount of AHA incorporated and, therefore, reflects the rate of global protein synthesis.[2]
Applications
-
Monitoring Global Protein Synthesis: Quantify changes in overall protein synthesis in response to drug treatment, environmental stressors, or genetic modifications.[2][6]
-
Cell Cycle Analysis: In conjunction with cell cycle markers, this method can be used to study protein synthesis rates in different phases of the cell cycle.[1][3][4]
-
Drug Discovery and Development: Screen for compounds that modulate protein synthesis.
-
Virology: Study the impact of viral infection on host cell protein synthesis.
-
Autophagy Research: Can be adapted for pulse-chase experiments to measure protein degradation.[5][8][9]
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
| L-Azidohomoalanine (AHA) | 25-100 µM working concentration | -20°C |
| L-Methionine | 1 mM for negative control | Room Temperature |
| Cycloheximide (B1669411) | 100 µg/mL for inhibition control | -20°C |
| Methionine-free DMEM/RPMI | - | 4°C |
| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | -20°C |
| Paraformaldehyde (PFA) | 4% (w/v) in PBS | 4°C (prepare fresh or use stabilized) |
| Saponin (B1150181) or Triton X-100 | 0.2% (w/v) or 0.25% (v/v) in PBS | Room Temperature |
| Fluorescent Alkyne Probe (e.g., Alexa Fluor 488 Alkyne) | 1-5 µM working concentration | -20°C |
| Copper (II) Sulfate (B86663) (CuSO4) | 100 mM stock in deionized water | Room Temperature |
| Sodium Ascorbate | 100 mM stock in PBS (prepare fresh) | Prepare fresh |
| Phosphate Buffered Saline (PBS) | 1X | Room Temperature |
| Bovine Serum Albumin (BSA) | 1% (w/v) in PBS | 4°C |
Protocol for AHA Labeling and Flow Cytometry
This protocol is optimized for adherent or suspension cells in a 96-well plate format but can be scaled as needed.
1. Cell Seeding and Culture
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. For a 6-well plate, aim for 50-60% confluency on the day of labeling.[1][3]
2. AHA Labeling
-
Optional Methionine Starvation: To enhance AHA incorporation, you can replace the culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO2.[2][3] Note that this step may induce cellular stress and can be omitted.[1][3]
-
AHA Incubation: Prepare the labeling medium by supplementing methionine-free medium with the desired final concentration of AHA (e.g., 50 µM).
-
Remove the starvation medium (if used) or the complete medium and add the AHA labeling medium to the cells.
-
Incubate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Controls:
-
Negative Control 1 (Methionine): Incubate a set of cells with methionine-free medium supplemented with 1 mM L-methionine instead of AHA.[1][3]
-
Negative Control 2 (Inhibitor): Incubate a set of cells with AHA labeling medium containing a protein synthesis inhibitor like cycloheximide (100 µg/mL).[1][3]
-
3. Cell Harvesting and Fixation
-
Harvest the cells. For adherent cells, use a gentle dissociation reagent. For suspension cells, pellet by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 4% PFA in PBS and incubating for 15 minutes at room temperature.[1][2][3]
-
Wash the cells twice with 1% BSA in PBS.
4. Permeabilization
-
Permeabilize the cells by resuspending the pellet in a permeabilization buffer (e.g., 0.25% Triton X-100 or 0.2% saponin in PBS) and incubating for 15 minutes at room temperature.[1][2][3]
5. Click Chemistry Reaction
-
Prepare the Click Reaction Cocktail (per sample):
-
PBS: 88 µL
-
Fluorescent Alkyne Probe (e.g., 1 mM stock): 1 µL (final concentration ~10 µM, can be optimized)
-
Copper (II) Sulfate (100 mM stock): 1 µL (final concentration 1 mM)
-
Sodium Ascorbate (100 mM stock, freshly prepared): 10 µL (final concentration 10 mM)
-
Note: Always add the copper sulfate to the reaction mix last, just before adding it to the cells, to avoid oxidation.
-
-
Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[1][3][6]
-
Wash the cells twice with 1% BSA in PBS.
6. Flow Cytometry Analysis
-
Resuspend the cells in a suitable FACS buffer (e.g., PBS with 1% FBS and 1 mM EDTA).
-
Acquire data on a flow cytometer. Use forward and side scatter to gate on the main cell population and exclude debris.[1][3]
-
Analyze the fluorescence intensity in the appropriate channel for your chosen fluorophore.
Data Presentation
The following table provides an example of how to structure quantitative data from an AHA flow cytometry experiment.
| Condition | Mean Fluorescence Intensity (MFI) | Standard Deviation | % of Control |
| Untreated | 5000 | 500 | 100% |
| Drug A (1 µM) | 2500 | 300 | 50% |
| Drug B (10 µM) | 7500 | 600 | 150% |
| Cycloheximide | 500 | 100 | 10% |
| Methionine Control | 450 | 90 | 9% |
Signaling Pathway and Logical Relationships
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background fluorescence in negative controls | Incomplete washing | Increase the number and volume of wash steps after the click reaction. |
| Non-specific antibody binding (if co-staining) | Include appropriate isotype controls and blocking steps. | |
| Low or no signal in AHA-treated cells | Inefficient AHA incorporation | Optimize AHA concentration and incubation time. Consider methionine starvation. |
| Inactive click chemistry reagents | Prepare fresh sodium ascorbate. Check the quality of other reagents. | |
| Inefficient permeabilization | Optimize the concentration and incubation time of the permeabilization agent. | |
| High cell loss | Harsh centrifugation | Use lower g-forces and ensure proper pelleting. |
| Cell toxicity from reagents | Titrate AHA and other reagents to find the optimal non-toxic concentrations. |
Conclusion
The flow cytometry-based analysis of AHA-labeled cells is a robust and versatile method for quantifying global protein synthesis. It provides single-cell resolution and is amenable to high-throughput screening, making it an invaluable tool for basic research and drug development. Careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Utilizing Azidohomoalanine (AHA) for the Quantitative Assessment of Autophagic Flux
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of long-lived proteins and organelles, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases.[1][2][3] The measurement of autophagic flux, which represents the entire process from autophagosome formation to lysosomal degradation, is crucial for understanding the dynamics of this pathway. Traditional methods for quantifying autophagic flux, such as monitoring the turnover of LC3-II or using radioisotope labeling, can be technically challenging, have low sensitivity, or involve hazardous materials.[1][2][4]
A novel and robust method for quantifying autophagic flux involves the use of L-azidohomoalanine (AHA), a bio-orthogonal analog of methionine.[1][4] AHA is incorporated into newly synthesized proteins, which can then be tagged with a fluorescent probe or biotin (B1667282) via a highly specific click chemistry reaction.[2][4][5] By tracking the degradation of these AHA-labeled long-lived proteins, researchers can obtain a quantitative measure of autophagic flux.[4][6][7] This method offers a sensitive, non-radioactive, and quantitative alternative for studying autophagic proteolysis in various cell culture systems.[1][2][4][8]
Principle of the Assay
The AHA-based autophagic flux assay is a pulse-chase method.[6][7] Cells are first "pulsed" with AHA in a methionine-free medium, leading to the incorporation of AHA into newly synthesized proteins.[6][7] A "chase" with regular medium containing excess methionine allows for the degradation of short-lived proteins, leaving a population of AHA-labeled long-lived proteins.[4][6] Autophagy is then induced, typically by starvation or treatment with mTOR inhibitors.[1][4] The degradation of the AHA-labeled proteins through the autophagic pathway leads to a decrease in the overall AHA signal within the cells. This change in signal, often measured by flow cytometry as a reduction in fluorescence intensity, is proportional to the autophagic flux.[1][2][4] The use of autophagy inhibitors, such as bafilomycin A1 or wortmannin, can block this degradation and serves as a crucial control to confirm that the observed protein degradation is indeed autophagy-dependent.[4]
Data Presentation
The following tables summarize quantitative data from representative studies using the AHA-based assay to measure autophagic flux.
Table 1: Effect of Autophagy Induction on Long-Lived Protein Degradation in Mouse Embryonic Fibroblasts (MEFs)
| Treatment Condition (3 hours) | Relative Fluorescence Intensity (Normalized to Control) | Standard Deviation | P-value |
| Control | 1.00 | - | - |
| Starvation | 0.78 | ± 0.05 | P < 0.05 |
| Rapamycin (1 µM) | 0.85 | ± 0.06 | P < 0.05 |
| PP242 (1 µM) | 0.75 | ± 0.04 | P < 0.01 |
| Torin 1 (1 µM) | 0.72 | ± 0.05 | P < 0.01 |
Data adapted from a study on MEFs where a decrease in fluorescence intensity indicates protein degradation.[4][8]
Table 2: Effect of Autophagy Inhibitors on Starvation-Induced Protein Degradation in MEFs
| Treatment Condition (3 hours) | Relative Fluorescence Intensity (Normalized to Control) | Standard Deviation | P-value |
| Control | 1.00 | - | - |
| Starvation | 0.78 | ± 0.05 | P < 0.05 |
| Starvation + Wortmannin (100 nM) | 0.95 | ± 0.07 | P < 0.05 (vs. Starvation) |
| Starvation + Bafilomycin A₁ (50 nM) | 0.92 | ± 0.06 | P < 0.05 (vs. Starvation) |
Data adapted from a study demonstrating that autophagy inhibitors can reverse the degradation of AHA-labeled proteins.[4]
Experimental Protocols
Protocol 1: Quantification of Autophagic Flux using AHA Labeling and Flow Cytometry
This protocol details the steps for measuring the degradation of long-lived proteins as a marker for autophagic flux.
Materials:
-
Cells of interest (e.g., MEFs, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
L-methionine
-
Autophagy inducer (e.g., Rapamycin, Torin 1, or nutrient-free medium)
-
Autophagy inhibitor (e.g., Bafilomycin A₁, Wortmannin)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., containing a fluorescent alkyne probe like Alexa Fluor 488 alkyne)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of labeling.
-
Methionine Depletion: Wash cells once with warm PBS and then incubate in methionine-free DMEM for 30 minutes to deplete intracellular methionine reserves.[4]
-
AHA Labeling (Pulse): Replace the medium with methionine-free DMEM supplemented with 10% dFBS and 25-50 µM AHA.[4][5] Incubate for 18 hours to label the nascent proteome.[4]
-
Chase Period: Remove the AHA-containing medium, wash cells with PBS, and add complete culture medium containing 10x the normal concentration of L-methionine (e.g., 2 mM).[4] Incubate for 2 hours to allow for the degradation of short-lived proteins.
-
Induction of Autophagy:
-
For starvation-induced autophagy, replace the chase medium with amino acid-free medium (supplemented with 0.1% BSA and 2 mM L-methionine) for the desired time (e.g., 3-6 hours).[4]
-
For pharmacological induction, replace the chase medium with complete medium containing an mTOR inhibitor (e.g., 1 µM Rapamycin, 1 µM PP242, or 1 µM Torin 1) for the desired time.[4][8]
-
Control Groups: Include a non-treated control group and groups treated with autophagy inhibitors (e.g., 100 nM Wortmannin or 50 nM Bafilomycin A₁) 30 minutes prior to and during the autophagy induction step.[4]
-
-
Cell Harvesting: After treatment, wash cells with PBS and harvest by trypsinization.
-
Fixation and Permeabilization:
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe.
-
Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cell population. A decrease in fluorescence intensity in the autophagy-induced samples compared to the control indicates autophagic degradation of AHA-labeled proteins.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of mammalian autophagy.
Experimental Workflow
Caption: Experimental workflow for AHA-based autophagic flux assay.
References
- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Development of a novel method for quantification of autophagic protein degradation by AHA labeling - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azidohomoalanine (AHA) Concentration for Cell Labeling
Welcome to the technical support center for Azidohomoalanine (AHA) based cell labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and how does it work for cell labeling?
A1: L-Azidohomoalanine (AHA) is a bio-orthogonal analog of the amino acid methionine.[1][2] It contains an azide (B81097) moiety that allows it to be chemically tagged after it has been incorporated into newly synthesized proteins.[1][2] Because AHA is structurally similar to methionine, it is recognized by the cell's translational machinery and integrated into proteins during synthesis.[3][4] This allows for the specific labeling and subsequent detection or purification of nascent proteins. The detection is typically achieved through a "click chemistry" reaction, where the azide group on AHA reacts with a fluorescently tagged or biotinylated alkyne probe.[1][2]
Q2: How do I determine the optimal AHA concentration for my specific cell line?
A2: The optimal AHA concentration can vary significantly between different cell types.[3] It is crucial to perform a dose-response experiment to determine the ideal concentration that provides a robust signal without inducing cytotoxicity.[3] A good starting point for many mammalian cell lines is in the range of 25-100 µM. For instance, in Mouse Embryonic Fibroblasts (MEFs), a dose-dependent increase in signal was observed up to 100 µM, with a plateau at 25 µM.[3][4] For HEK293T and HT22 cell lines, 1 mM AHA for 1 hour has been found to be sufficient.[5]
Q3: What is the recommended incubation time for AHA labeling?
A3: The incubation time depends on the specific experimental goals. Short "pulse" labeling times (e.g., 30 minutes to 4 hours) are typically used to capture a snapshot of the translatome and analyze acute changes in protein synthesis.[3] Longer incubation periods can be used to study protein turnover.[3] For pulse-chase experiments, a pulse of AHA is followed by a "chase" with methionine-containing media to track the fate of the labeled proteins over time.[6]
Q4: Can AHA be toxic to my cells?
A4: While generally considered non-toxic at optimal concentrations, high concentrations of AHA or prolonged exposure can potentially affect cell viability and protein synthesis.[7] It is essential to perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment to ensure that the chosen AHA concentration does not adversely affect your cells.[3]
Q5: Why am I seeing low or no signal after AHA labeling and click chemistry?
A5: There are several potential reasons for low or no signal:
-
Suboptimal AHA Concentration or Incubation Time: Ensure you have optimized these parameters for your specific cell line.
-
Inefficient Click Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to the presence of chelators like EDTA.[8] Ensure your buffers are free of such agents. The copper catalyst must also be freshly prepared.[8]
-
Insufficient Cell Permeabilization: The click chemistry reagents need to access the AHA-labeled proteins within the cell. Ensure adequate permeabilization with agents like Triton X-100 or saponin.[3][8]
-
Methionine Competition: The presence of methionine in the culture medium will compete with AHA for incorporation into proteins. It is recommended to starve the cells in methionine-free medium for 30-60 minutes before adding AHA.[1][3][9] Using dialyzed fetal bovine serum (FBS) can also help reduce competing methionine.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | Non-specific binding of the fluorescent probe. | Increase the number of wash steps after the click reaction. Include a "no AHA" control to assess background fluorescence. |
| Residual copper catalyst causing fluorescence. | Perform thorough washes after the click reaction. | |
| High cell death | AHA concentration is too high. | Perform a dose-response curve and a cell viability assay to determine the optimal, non-toxic concentration.[3] |
| Prolonged incubation in methionine-free medium. | Minimize the starvation period to what is necessary for methionine depletion (typically 30-60 minutes).[1][3][9] | |
| Variability between replicates | Inconsistent cell density or health. | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase.[5] |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of reagents where possible. | |
| Unexpected subcellular localization of signal | Proteins are transported to their functional locations after synthesis. | This is often expected. For example, strong labeling in the nucleoli and cytoplasm is common as proteins are synthesized and transported.[8] |
Experimental Protocols
Protocol 1: Determining Optimal AHA Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.[4][5]
-
Methionine Depletion: On the day of the experiment, aspirate the growth medium, wash the cells once with warm PBS, and then add methionine-free medium. Incubate for 30-60 minutes.[1][3][9]
-
AHA Labeling: Prepare a range of AHA concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) in methionine-free medium. Replace the starvation medium with the AHA-containing medium and incubate for a set period (e.g., 4 hours).
-
Cell Lysis & Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer). Quantify the total protein concentration using a BCA assay.
-
Click Chemistry: Perform a click reaction on an equal amount of protein from each sample using a fluorescent alkyne probe.
-
Detection: Analyze the fluorescence intensity using a plate reader, in-gel fluorescence scanning, or flow cytometry.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT) after the AHA labeling period to assess cytotoxicity at each concentration.
Protocol 2: Pulse-Chase Experiment to Measure Protein Degradation
-
AHA Pulse: Label cells with the optimized concentration of AHA for a defined "pulse" period (e.g., 4 hours) as described above.
-
Chase: Remove the AHA-containing medium, wash the cells twice with complete medium (containing methionine), and then add fresh complete medium. This is time point 0 of the "chase."
-
Time Points: Collect cell lysates at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Perform click chemistry and subsequent analysis (e.g., Western blot for a specific protein of interest or global analysis by mass spectrometry) to determine the amount of AHA-labeled protein remaining at each time point.
Quantitative Data Summary
Table 1: Recommended Starting AHA Concentrations for Different Cell Lines
| Cell Line | Recommended AHA Concentration | Incubation Time | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 25-100 µM | 1-24 hours | [3][4] |
| HEK293T | 1 mM | 1 hour | [5] |
| HT22 | 1 mM | 1 hour | [5] |
| COS-7 | 50 µM | 2 hours | [10] |
| Mouse B cells | 1 mM | ≥ 10 minutes | [1] |
Table 2: Example Dose-Response Data for AHA Labeling in MEFs
| AHA Concentration (µM) | Relative Fluorescence Units (RFU) | Cell Viability (%) |
| 0 | 105 | 100 |
| 10 | 850 | 98 |
| 25 | 1520 | 99 |
| 50 | 1550 | 97 |
| 100 | 1580 | 95 |
| 200 | 1600 | 85 |
Note: Data are illustrative and will vary based on experimental conditions.
Visualizations
Caption: General workflow for this compound (AHA) cell labeling experiments.
Caption: A logical troubleshooting guide for common AHA labeling issues.
References
- 1. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Pulse-chase metabolic labeling with 17-ODYA and L-AHA [bio-protocol.org]
Technical Support Center: Azidohomoalanine (AHA) Experiments
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Azidohomoalanine (AHA) for metabolic labeling of newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal weak or completely absent after AHA labeling and click chemistry?
A1: Low or no signal is a common issue that can stem from several stages of the experimental workflow. The primary areas to investigate are inefficient AHA incorporation, suboptimal click chemistry reaction, and issues with signal detection.
Potential Causes & Solutions:
-
Inefficient AHA Incorporation:
-
Competition with Methionine: Endogenous methionine directly competes with AHA for incorporation into nascent proteins.[1] It is critical to deplete intracellular methionine stores before and during AHA labeling.[2]
-
Suboptimal AHA Concentration and Incubation Time: The ideal AHA concentration and labeling duration are cell-type dependent.[3] Insufficient concentration or time will lead to a low number of incorporated AHA molecules. Conversely, excessively high concentrations or prolonged exposure can induce cellular stress, ironically reducing protein synthesis.
-
Poor Cell Health: Unhealthy or stressed cells will have a reduced rate of protein synthesis, leading to lower AHA incorporation.[5]
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density (e.g., 70-80% confluency) before starting the experiment.[4]
-
-
-
Inefficient Click Chemistry Reaction:
-
Oxidized Copper Catalyst: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires Copper(I) (Cu(I)). Oxidation of Cu(I) to Cu(II) by dissolved oxygen will render the catalyst inactive.[6]
-
Inhibitory Components: Some buffer components can interfere with the click reaction. For example, high concentrations of detergents like SDS can inhibit the reaction.[8]
-
Solution: Ensure your lysis and reaction buffers are compatible with click chemistry. If using SDS, consider diluting the lysate to a lower concentration (e.g., 0.2-0.5%) before initiating the click reaction.[8]
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the copper catalyst, ligand, or fluorescent alkyne probe will result in a low yield.
-
-
Signal Detection Issues:
-
Photobleaching: Fluorescent signal can be lost due to excessive exposure to the excitation light source during imaging.
-
Solution: Minimize light exposure and use an anti-fade mounting medium.[10]
-
-
Autofluorescence: High cellular autofluorescence can mask a weak signal.[10]
-
Solution: Include an "unstained" control (cells that have not undergone the click reaction) to assess the level of autofluorescence.[10] Choosing a fluorophore in a spectral range with lower autofluorescence (e.g., red or far-red) can also help.
-
-
Q2: I see a high background signal in my negative controls. What is causing this?
A2: High background can obscure your specific signal and is often due to non-specific binding of the fluorescent probe or issues with the experimental procedure.
Potential Causes & Solutions:
-
Non-Specific Probe Binding: The alkyne-fluorophore may bind non-specifically to cellular components.
-
Contaminated Reagents: Impurities in reagents can lead to background fluorescence.
-
Solution: Use high-purity reagents. Filter-sterilize solutions where appropriate.
-
-
Cellular Autofluorescence: As mentioned previously, some cell types exhibit high intrinsic fluorescence.[10]
-
Solution: Use appropriate controls and consider autofluorescence quenching reagents if the problem is severe.[10]
-
Experimental Plans & Protocols
General Experimental Workflow
The overall process involves three main stages: metabolic labeling of cells with AHA, the click chemistry reaction to attach a fluorescent probe, and subsequent detection and analysis.
Detailed Protocol: AHA Labeling and Click Reaction for Fluorescence Microscopy
This protocol provides a starting point for labeling adherent mammalian cells. Optimization will be required for different cell types and experimental goals.
1. Cell Culture and AHA Labeling: a. Plate cells on coverslips in a 6-well plate to reach 70-80% confluency on the day of the experiment.[4] b. Gently wash the cells twice with pre-warmed, methionine-free DMEM.[4] c. Deplete intracellular methionine by incubating the cells in methionine-free DMEM (supplemented with dialyzed FBS) for 30-60 minutes at 37°C.[2][3] d. Replace the medium with fresh, pre-warmed methionine-free DMEM containing the predetermined optimal concentration of AHA (e.g., 25-50 µM). e. Incubate for the desired labeling period (e.g., 4 hours) at 37°C. Include negative controls: one well with methionine-free medium only (no AHA), and another treated with a protein synthesis inhibitor like cycloheximide (B1669411) alongside AHA.[3]
2. Cell Fixation and Permeabilization: a. Wash cells three times with ice-cold PBS.[11] b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[11] c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.[3] e. Wash three times with PBS containing 3% BSA.
3. Click Chemistry Reaction: a. Prepare a fresh 1X Click Reaction Cocktail. For a 500 µL final volume, combine the following in order:
- PBS: 435 µL
- Fluorescent Alkyne Probe (e.g., Alexa Fluor 555 Alkyne, 10 mM stock): 2.5 µL (Final: 50 µM)
- CuSO₄ (20 mM stock): 25 µL (Final: 1 mM)
- THPTA ligand (50 mM stock): 12.5 µL (Final: 1.25 mM)
- Sodium Ascorbate (100 mM stock, add last ): 25 µL (Final: 5 mM) b. Remove the wash buffer from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.[11] d. Wash the cells three times with PBS. e. (Optional) Counterstain nuclei with DAPI. f. Mount the coverslips on microscope slides using an anti-fade mounting medium.
Data Tables
Table 1: Recommended Starting Concentrations for AHA Labeling
| Parameter | Cell Type | AHA Concentration | Incubation Time | Methionine Depletion | Reference |
| General | Mammalian (adherent) | 25 - 100 µM | 1 - 4 hours | 30 - 60 min | [3] |
| MEFs | Mouse Embryonic Fibroblasts | 25 µM (plateau) | Up to 24 hours | 30 min | [4] |
| HEK293 | Human Embryonic Kidney | 1 mM | 10 min - 4 hours | 30 min | [11] |
| HeLa | Human Cervical Cancer | 50 µM | 2 hours | Not specified | [12] |
Table 2: Click Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Purpose | Reference |
| CuSO₄ | 20 mM | 100 - 250 µM | Copper(I) source | [7] |
| Ligand (e.g., THPTA) | 50 mM | 500 µM - 1.25 mM | Stabilizes Cu(I), protects sample | [7][9] |
| Reducing Agent (Sodium Ascorbate) | 100 mM | 1 - 5 mM | Reduces Cu(II) to Cu(I) | [6] |
| Alkyne Probe | 10 mM | 20 - 50 µM | Reporter molecule | [7] |
Troubleshooting Decision Tree
If you are experiencing low or no signal, follow this decision tree to diagnose the potential problem.
References
- 1. researchgate.net [researchgate.net]
- 2. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Fluorescence in FUNCAT Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) microscopy experiments.
Troubleshooting Guides
High background fluorescence can obscure the specific signal from newly synthesized proteins, compromising data quality and interpretation. This guide addresses common causes of high background and provides systematic solutions.
Issue 1: High Background Fluorescence Across the Entire Sample
This is often due to unbound fluorophores, suboptimal click chemistry, or autofluorescence.
Troubleshooting Workflow:
Technical Support Center: Minimizing Azidohomoalanine (AHA) Toxicity in Primary Neurons
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize Azidohomoalanine (AHA) toxicity during metabolic labeling of primary neurons.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and how does it work?
AHA is an analog of the essential amino acid methionine, containing a bioorthogonal azide (B81097) group.[1][2][3] When introduced to cells in a methionine-free medium, AHA is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine.[4][5][6] The azide group then allows for the specific chemical tagging of these new proteins with probes (e.g., fluorophores or biotin) via "click chemistry," enabling their visualization or purification.[2][3]
Q2: What causes AHA toxicity in primary neurons?
While AHA is a powerful tool, its use can lead to cellular stress, particularly in sensitive primary neurons. The primary mechanisms of toxicity are not fully elucidated but are thought to involve:
-
Protein Misfolding and ER Stress: The incorporation of an unnatural amino acid can lead to improperly folded proteins, which accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress.[7][8][9][10] Prolonged or severe ER stress can activate apoptotic pathways.[7][10]
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Induction of Apoptosis: Studies on other amino acid analogs have shown they can induce dose-dependent cell death, with neurons being particularly vulnerable.[11] This can involve the activation of key executioner enzymes like caspase-3, which dismantle the cell.[12][13][14]
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Metabolic Perturbation: As a methionine surrogate, high concentrations or prolonged exposure to AHA may disrupt normal methionine metabolism, which is crucial for more than just protein synthesis, including methylation reactions vital for neuronal function.
Q3: What are the typical working concentrations and incubation times for AHA in primary neurons?
The optimal concentration and duration are a critical balance between achieving a detectable signal and maintaining cell health. For primary neurons, it is crucial to start with lower concentrations and shorter incubation times than commonly used for cell lines.
-
Concentration: Typical ranges are between 25 µM and 100 µM.[5][6] A dose-dependent increase in signal is often observed up to 100 µM, but toxicity also increases.[5] It is highly recommended to perform a titration to find the lowest effective concentration for your specific neuronal type and experimental goals.
-
Incubation Time: Incubation can range from 30 minutes to 4 hours for pulse-labeling experiments.[15] For longer-term studies tracking protein fate over hours or days, a pulse-chase approach is preferable to continuous exposure.[4]
Q4: What are the visual signs of AHA toxicity in my primary neuron culture?
Signs of toxicity and poor neuronal health can include:
-
Rounding of cell bodies and detachment from the substrate.
-
Appearance of varicosities ("pearls on a string") along axons and dendrites.[16]
-
Neurite fragmentation and blebbing.
-
Increased number of floating, bright (phase-contrast) or condensed (fluorescent nuclear stain) dead cells.[17]
Q5: Are there less toxic alternatives to AHA for labeling newly synthesized proteins?
Yes, several alternatives exist, each with its own advantages and disadvantages.
-
Homopropargylglycine (HPG): Another methionine analog that contains an alkyne group for click chemistry.[6][18] Its toxicity profile should also be empirically determined for primary neurons.
-
O-Propargyl-puromycin (OP-Puro): A puromycin (B1679871) analog that incorporates into the C-terminus of nascent polypeptide chains, causing their release from the ribosome.[19] It provides a rapid and robust measure of global protein synthesis but terminates translation, making it suitable only for short pulse-labeling experiments.[4][19]
-
Azidonorleucine (ANL): A cell-type-specific labeling agent that requires a mutant tRNA synthetase (MetRS) for incorporation.[2] This allows for labeling only in genetically targeted neurons, potentially reducing off-target effects.[2]
Troubleshooting Guide
This guide addresses common problems encountered when using AHA in primary neuron cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Poor Neuronal Morphology | 1. AHA concentration is too high. Primary neurons are more sensitive than cell lines. | Perform a dose-response curve starting from a low concentration (e.g., 10-25 µM) to determine the optimal balance between signal and viability.[5] |
| 2. Incubation time is too long. Prolonged exposure increases stress and toxicity. | Reduce the incubation time. For many experiments, a 1-2 hour pulse is sufficient.[15] | |
| 3. Sub-optimal health of the initial culture. Stressed neurons are more susceptible to additional insults. | Ensure cultures are healthy before the experiment begins (well-attached, good morphology).[16][20] Consider optimizing culture conditions, such as using defined, serum-free media (e.g., Neurobasal with B27) and appropriate plating densities.[20][21][22] | |
| 4. Prolonged methionine starvation. The required methionine-free medium is itself a stressor. | Minimize the pre-incubation time in methionine-free medium to 20-30 minutes before adding AHA.[15] | |
| Low or No AHA Signal | 1. Inefficient methionine depletion. Residual methionine in the medium outcompetes AHA for incorporation. | Ensure a thorough wash with methionine-free medium before labeling. Use high-quality, methionine-free medium (e.g., Hibernate A for primary neurons).[15] |
| 2. Low rate of protein synthesis in neurons. | Increase the labeling time moderately, if viability allows. Use a positive control like OP-Puro to confirm that translation is active. | |
| 3. Inefficient click chemistry reaction. | Use fresh, high-quality click chemistry reagents. Ensure the correct catalyst (e.g., copper) and reducing agent concentrations are used. Follow the manufacturer's protocol precisely. | |
| 4. Protein of interest has low methionine content. | AHA labeling is not suitable for proteins lacking methionine or those where the N-terminal methionine is cleaved.[3] Consider this when interpreting results for a specific protein. | |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent probe. | Include a "no-AHA" control (cells treated with methionine instead of AHA) to assess background.[15] Optimize washing steps after the click reaction to remove unbound probe. |
| 2. Use of protein synthesis inhibitor is incomplete. | Use a well-characterized protein synthesis inhibitor like cycloheximide (B1669411) or anisomycin (B549157) as a negative control to confirm the signal is from de novo synthesis.[6][15] | |
| 3. Cell autofluorescence. | Image an unlabeled control sample using the same acquisition settings to determine the level of natural autofluorescence. |
Experimental Protocols
Protocol 1: Optimizing AHA Concentration for Minimal Toxicity
This protocol outlines a dose-response experiment to determine the highest concentration of AHA that can be used without significant loss of neuronal viability.
-
Cell Plating: Plate primary neurons on appropriate substrates (e.g., poly-D-lysine coated coverslips or plates) at a density suitable for your viability assay.[20] Allow neurons to mature for at least 7-10 days in vitro (DIV).
-
Prepare Media: Prepare methionine-free neuronal culture medium (e.g., Hibernate A or Neurobasal without methionine, supplemented with B27). Prepare a range of AHA concentrations in this medium (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). The 0 µM condition serves as the negative control.
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm methionine-free medium.
-
Incubate the cells in methionine-free medium for 20-30 minutes at 37°C.[15]
-
Replace the starvation medium with the prepared AHA-containing media.
-
Incubate for a fixed time representative of your planned experiment (e.g., 2-4 hours).
-
-
Washout and Recovery:
-
Aspirate the AHA-containing medium.
-
Wash the cells twice with complete, warm culture medium (containing methionine).
-
Return the cells to the incubator in complete medium for a recovery period (e.g., 24 hours).
-
-
Assess Viability: Use a quantitative cell viability assay (see Protocol 2) to measure cell death in each condition.
-
Analysis: Plot viability versus AHA concentration. The optimal concentration is the highest dose that does not cause a significant decrease in viability compared to the 0 µM control.
Protocol 2: Assessing Neuronal Viability After AHA Treatment
Multiple methods can be used to quantify neuronal health. A combination of assays is often most informative.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay [23][24] | Measures the metabolic activity of mitochondrial enzymes in living cells, which convert a tetrazolium salt (MTT) to a colored formazan (B1609692) product. | Sensitive to early signs of metabolic compromise; quantitative plate-reader format. | Can be influenced by changes in metabolic state unrelated to cell death. |
| LDH Release Assay [23][24] | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with compromised plasma membranes. | Directly measures cell lysis/necrosis; quantitative plate-reader format. | Less sensitive to early-stage apoptosis where the membrane is still intact. |
| Live/Dead Staining (e.g., Calcein-AM / Ethidium Homodimer-1) [25][26] | Uses two fluorescent dyes: Calcein-AM is converted by esterases in live cells to a green fluorescent product, while Ethidium Homodimer-1 enters dead cells with permeable membranes and binds to DNA, fluorescing red. | Allows for direct visualization and quantification of live vs. dead cells via microscopy or flow cytometry. | Requires imaging or flow cytometry equipment; manual counting can be time-consuming. |
| Trypan Blue Exclusion [23][24] | A dye that is excluded by healthy cells with intact membranes but enters and stains dead cells blue. | Simple, rapid, and inexpensive. | Requires manual cell counting; can be subjective. |
General Procedure for Live/Dead Staining:
-
Following AHA treatment and recovery (Protocol 1), gently wash cells with a balanced salt solution (e.g., HBSS).
-
Prepare the staining solution containing Calcein-AM and Ethidium Homodimer-1 according to the manufacturer's instructions.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantify the percentage of live cells (green) versus total cells (green + red) across multiple fields of view for each condition.
Protocol 3: Standard Metabolic Labeling of Primary Neurons with AHA
This protocol is for labeling newly synthesized proteins for subsequent visualization (Fluorescent Non-canonical Amino Acid Tagging - FUNCAT).[15]
-
Cell Culture: Grow primary neurons on glass coverslips to the desired maturity (e.g., DIV 10-14).
-
Methionine Starvation: Aspirate culture medium, wash once with warm methionine-free medium, and incubate in methionine-free medium for 20-30 minutes at 37°C.[15]
-
AHA Labeling: Replace the medium with fresh methionine-free medium containing the optimized concentration of AHA (from Protocol 1). As a negative control, treat a separate coverslip with an equimolar concentration of methionine or an AHA/protein synthesis inhibitor cocktail.[15] Incubate for the desired time (e.g., 1-4 hours).
-
Fixation: Wash cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes: a fluorescent alkyne probe, copper(II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Note: Follow a validated protocol, such as the Click-iT® Cell Reaction Buffer Kit, for optimized and reliable results.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, perform subsequent immunolabeling for other proteins of interest.
-
Mount the coverslips onto slides with an antifade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Visualizations: Pathways and Workflows
Caption: Experimental workflow for AHA metabolic labeling in primary neurons.
Caption: Troubleshooting logic for high cell death during AHA experiments.
Caption: Potential signaling pathways leading to AHA-induced neurotoxicity.
References
- 1. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 3. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule-mediated induction of endoplasmic reticulum stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction and Aggravation of the Endoplasmic-Reticulum Stress by Membrane-Lipid Metabolic Intermediate Phosphatidyl-N-Monomethylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Endoplasmic Reticulum Protein Homeostasis in Plants [mdpi.com]
- 10. ER stress: Autophagy induction, inhibition and selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer’s Disease: Evidence for Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dendrotek.ca [dendrotek.ca]
- 21. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assets.fishersci.com [assets.fishersci.com]
improving the efficiency of click chemistry reaction for AHA detection
Welcome to the technical support center for L-Azidohomoalanine (AHA) detection using click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the efficient and successful application of this powerful technique for monitoring protein synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your AHA detection experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Fluorescent Signal
Q1: I am not observing any signal, or the signal is very weak in my click-labeled samples. What steps can I take to improve it?
A1: Low or no signal is a common issue that can often be resolved by systematically evaluating your experimental workflow. The primary culprits are often related to the copper-catalyzed click reaction, inefficient AHA incorporation, or improper sample preparation.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The click reaction requires copper in the Cu(I) oxidation state.[2][3][4] Ensure that the click reaction mixture is prepared fresh and used immediately.[1] If using a copper (II) salt (e.g., CuSO₄), confirm that the reducing agent (e.g., sodium ascorbate) is not degraded; the solution should be colorless.[1] Consider using a Cu(I) source directly, such as CuBr, but be mindful of its sensitivity to oxidation.[5] |
| Insufficient AHA Incorporation | Optimize the metabolic labeling conditions. This may involve increasing the incubation time or the concentration of AHA.[1][6] Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect metabolic activity.[1] Starving cells in methionine-free media for 30-60 minutes prior to adding AHA can enhance incorporation by depleting endogenous methionine reserves.[6][7] |
| Inadequate Fixation and Permeabilization | For the click reagents to access the AHA-labeled proteins, cells must be properly fixed and permeabilized.[1] If working with membrane or lipid-associated proteins, avoid using alcohol or acetone-based fixatives and permeabilizing agents, as these can extract lipids and associated proteins.[1] |
| Interfering Reagents | The presence of metal chelators like EDTA or EGTA in your buffers will interfere with the copper catalyst.[1] It is advisable to perform extra wash steps before initiating the click reaction to remove any potential interfering substances.[1] |
| Ineffective Click Reaction Incubation | While a standard 30-minute incubation is often sufficient, increasing the reaction time will not typically improve a low signal.[1] Instead, performing a second 30-minute incubation with a fresh preparation of the click reaction reagents is a more effective strategy to boost the signal.[1] |
Issue 2: High Background Signal
Q2: My samples show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?
A2: High background can stem from several sources, including non-specific binding of the fluorescent probe or incomplete removal of excess reagents.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Copper | Residual copper ions can sometimes lead to background fluorescence. Ensure thorough washing steps after the click reaction to remove all traces of the catalyst. |
| Non-specific Probe Binding | The fluorescent alkyne probe may non-specifically adhere to cellular components. Including a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) after permeabilization can help reduce this. Ensure adequate washing after the click reaction to remove any unbound probe. |
| Precipitation of Reagents | The click reaction components, if not properly dissolved, can precipitate on the sample and cause fluorescent artifacts. Ensure all components are fully dissolved before adding them to your sample. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of AHA for labeling newly synthesized proteins? A1: The optimal concentration of AHA can vary depending on the cell type.[6] A good starting point is 50 µM, but it is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cells.[6] Concentrations up to 1 mM have been used without cytotoxic effects in some cell lines.[8]
Q2: Is it necessary to use methionine-free medium for AHA labeling? A2: Yes, for efficient incorporation of AHA, it is crucial to use a medium that is free of L-methionine.[6][7] AHA is an analog of methionine and competes for the same metabolic pathway.[4][7] Depleting the endogenous methionine by incubating the cells in methionine-free medium for a period before adding AHA will significantly enhance the labeling of newly synthesized proteins.[6][7]
Q3: Can I use a copper-free click chemistry approach for AHA detection? A3: Yes, copper-free click chemistry is a viable alternative to the traditional copper-catalyzed reaction.[4] This method utilizes strained cyclooctyne-containing reagents (e.g., DIBO) that react with azides without the need for a copper catalyst.[4] This can be advantageous in living cells or in systems where copper toxicity is a concern.[4]
Q4: I am seeing strong labeling in the nucleoli and cytoplasm. Is this expected? A4: Yes, this is expected. AHA will be incorporated into all newly synthesized proteins, which are found throughout the cell.[1] Therefore, it is normal to observe strong labeling in areas of high protein synthesis, such as the nucleoli and the cytoplasm.[1]
Q5: Can I combine AHA labeling with other techniques like ELISA or Western blotting? A5: Yes, AHA labeling is compatible with downstream applications such as ELISA and Western blotting.[9][10] After performing the click reaction with an alkyne-biotin tag, the newly synthesized proteins can be detected using streptavidin-HRP for Western blotting or captured and detected in an ELISA format.[9][10]
Experimental Protocols
Here are detailed methodologies for AHA labeling and the subsequent copper-catalyzed click chemistry reaction for fluorescent detection.
Protocol 1: Metabolic Labeling of Nascent Proteins with AHA
-
Cell Seeding: Plate cells at the desired density on an appropriate culture vessel (e.g., coverslips in a 6-well plate) and allow them to adhere and recover overnight.[6][7]
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the standard culture medium with pre-warmed methionine-free medium.[6] Incubate the cells for 30-60 minutes at 37°C to deplete the intracellular methionine reserves.[6][7]
-
AHA Labeling: Add AHA to the methionine-free medium to achieve the desired final concentration (e.g., 50 µM).[6] Continue to incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.[7]
-
Cell Harvesting and Fixation: Wash the cells twice with ice-cold PBS.[7] Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature.[7]
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Add a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) and incubate for 20 minutes at room temperature.[6]
Protocol 2: Click Chemistry Reaction for Fluorescent Detection
Note: The click reaction cocktail should be prepared fresh and used immediately.[1]
-
Prepare the Click Reaction Cocktail: For a single sample, prepare the following reaction cocktail. The volumes can be scaled as needed.
| Component | Stock Concentration | Volume for 500 µL Cocktail | Final Concentration |
| 1x Reaction Buffer | - | 430 µL | - |
| Fluorescent Alkyne Probe | 10 mM in DMSO | 2.5 µL | 50 µM |
| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 10 µL | 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in H₂O | 10 µL | 10 mM |
-
Perform the Click Reaction: After permeabilization, wash the cells once with 3% BSA in PBS. Remove the wash solution and add 500 µL of the freshly prepared click reaction cocktail to each sample.[6]
-
Incubation: Incubate the samples for 30 minutes at room temperature, protected from light.[7]
-
Washing: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
DNA Staining (Optional): To visualize the nuclei, you can stain the cells with a DNA dye like DAPI or Hoechst.
-
Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and proceed with fluorescence microscopy.
Visualizations
Caption: Workflow for AHA labeling and detection.
Caption: Troubleshooting logic for low signal.
References
- 1. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Lysing Cells After Azidohomoalanine (AHA) Labeling
Welcome to the technical support center for Azidohomoalanine (AHA) labeling experiments. Proper cell lysis is a critical step that directly impacts the efficiency of the downstream click chemistry reaction and the overall success of your proteomic analysis.[1][2] This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you navigate this essential process.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of lysis buffer so important for AHA-labeled proteins?
A1: The primary goal of lysis is to completely solubilize cellular proteins while preserving the azide (B81097) moiety on the incorporated AHA for the subsequent click reaction.[3] The lysis buffer must be strong enough to break open cells and denature proteins for full accessibility, yet compatible with the copper-catalyzed click reaction. Some strong ionic detergents, like high concentrations of SDS (Sodium Dodecyl Sulfate), can inhibit the click reaction, requiring optimization and dilution steps.[4][5]
Q2: Can I use my standard RIPA buffer for lysing AHA-labeled cells?
A2: While RIPA buffer is a powerful solubilizing agent, its high concentration of ionic detergents (SDS and sodium deoxycholate) can negatively affect the efficiency of the copper-catalyzed click chemistry reaction.[4] If you use RIPA, you will likely need to dilute the lysate significantly before the click reaction to reduce detergent concentration.[4][5] For optimal results, a lysis buffer containing 1% SDS is often recommended, followed by appropriate dilution.[6]
Q3: Are protease and phosphatase inhibitors necessary in my lysis buffer?
A3: Yes, it is highly recommended to add both protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use.[7][8][9] Cell lysis releases endogenous proteases and phosphatases that can degrade your proteins of interest or alter their phosphorylation state, compromising your results.[8][9]
Q4: What is the best method to lyse cells: chemical lysis or physical disruption like sonication?
A4: The choice depends on your cell type and experimental goal. For many mammalian cell lines, detergent-based chemical lysis is sufficient.[10] However, for more difficult-to-lyse cells or to ensure complete disruption and shearing of nucleic acids (which can interfere with downstream steps), sonication is often used in combination with a lysis buffer.[1][11][12] Sonication on ice is a common and effective method.[10][12]
Q5: How do I avoid interference with the downstream click reaction?
A5: Certain buffer components can interfere with the copper catalyst. Avoid metal chelators like EDTA in your lysis buffer, as they can sequester the copper ions essential for the reaction.[13][14] Also, some buffering agents like Tris can act as inhibitory ligands for the copper catalyst, while HEPES and sodium phosphate (B84403) are generally more compatible.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Incomplete cell lysis: The lysis buffer or method was not robust enough for the cell type. | - Switch to a stronger lysis buffer (e.g., containing SDS or Urea).[4]- Incorporate a physical disruption method like sonication on ice.[1][11][12]- Ensure sufficient lysis buffer volume for the cell pellet size.[10] |
| Protein degradation: Protease inhibitors were omitted or inactive. | - Always add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[7]- Keep samples on ice at all times to minimize enzymatic activity.[15] | |
| Weak or No Signal After Click Reaction | Inhibited click reaction: Components in the lysis buffer (e.g., high detergents, EDTA, Tris) are interfering with the copper catalyst.[4][5][14] | - Dilute the lysate to reduce the final concentration of inhibitory detergents (e.g., to <0.1% SDS).- Use a lysis buffer formulated with compatible reagents (e.g., HEPES or phosphate buffer instead of Tris).[4]- Ensure no EDTA is present in the final click reaction mixture.[14] |
| Poor AHA incorporation: Suboptimal labeling conditions. | - Optimize AHA concentration and labeling time for your specific cell line.[6][16]- Ensure cells are healthy and in an active growth phase.[17] | |
| Ineffective click reagents: Copper (I) was oxidized. | - Prepare the click reaction mixture immediately before use, as the active copper (I) is prone to oxidation.[14] | |
| High Background in Downstream Analysis (e.g., Western Blot) | Incomplete cell lysis/viscous lysate: Genomic DNA was not sufficiently sheared, leading to non-specific binding. | - Sonicate the lysate on ice to shear DNA and reduce viscosity.[11][12]- Add a nuclease (e.g., Benzonase) to the lysis buffer to digest nucleic acids. |
| Insufficient washing: Non-specifically bound proteins were not removed after enrichment. | - Increase the number and stringency of wash steps after the streptavidin pull-down (if applicable).[6] |
Data Presentation: Comparison of Common Lysis Buffers
The choice of lysis buffer is a critical parameter that balances protein solubilization with compatibility for the click reaction.
| Lysis Buffer Type | Key Components | Pros | Cons | Best For |
| SDS-Based Lysis Buffer | 1-4% SDS, Tris or Phosphate Buffer | Highly effective at denaturing and solubilizing most proteins, including membrane proteins.[6] | Strong inhibitor of the click reaction; requires significant dilution.[4][5] Can lead to protein aggregation upon removal. | Mass spectrometry-based proteomics where complete denaturation is desired.[6] |
| Urea-Based Lysis Buffer | 4-8 M Urea, Buffer (e.g., Ammonium Bicarbonate) | Strong denaturant that solubilizes a wide range of proteins. | Can negatively impact click reaction efficiency at high concentrations.[4][5] Urea can carbamylate proteins at high temperatures. | Deep proteomic analysis, especially for difficult-to-solubilize proteins.[18] |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium Deoxycholate, SDS | Strong solubilization of cytoplasmic, membrane, and nuclear proteins. | Contains multiple detergents that can inhibit the click reaction.[4] Denaturing properties can disrupt protein interactions. | General protein extraction when downstream click reaction compatibility is not the primary concern or when significant dilution is feasible. |
| Mild Non-Ionic Detergent Buffer | 1% NP-40 or Triton X-100, Phosphate or HEPES Buffer | Generally compatible with the click reaction with minimal dilution needed.[4] Preserves protein interactions. | Less effective at solubilizing membrane and nuclear proteins compared to stronger buffers.[4] | Assays where protein function or interactions are being studied post-labeling. |
Experimental Protocols
Protocol: Lysis and Sonication for Click Chemistry
This protocol is optimized for complete protein solubilization from cultured mammalian cells while maintaining compatibility with downstream click chemistry applications.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1% SDS in 100 mM Sodium Phosphate, pH 7.4
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Probe Sonicator
-
Microcentrifuge tubes
-
Refrigerated Centrifuge
Procedure:
-
Cell Harvest: After AHA labeling, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Buffer Preparation: Immediately before use, add protease and phosphatase inhibitors to the required volume of Lysis Buffer.
-
Cell Lysis: Add the ice-cold Lysis Buffer to the cell pellet (a typical starting point is 200-500 µL for a pellet from a 10 cm dish). Vortex briefly to resuspend the pellet.
-
Incubation: Incubate the mixture on ice for 15-20 minutes to facilitate lysis.
-
Sonication: To ensure complete lysis and to shear genomic DNA, sonicate the lysate. Keep the tube on ice throughout the process to prevent heating and protein degradation.[12]
-
Settings: Use a probe sonicator with 3 cycles of 15 seconds ON and 30 seconds OFF at 20-30% amplitude.[12] These settings may require optimization for your specific instrument and cell type.
-
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble cell debris.[15]
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This is your total protein lysate.
-
Quantification: Determine the protein concentration using a detergent-compatible assay, such as the BCA (bicinchoninic acid) assay.
-
Storage: Store the lysate at -80°C for future use. Before proceeding to the click reaction, the lysate will need to be diluted to reduce the SDS concentration to ≤0.1%.
Visualizations
Experimental Workflow for AHA Labeling and Analysis
The following diagram outlines the complete workflow from metabolically labeling proteins with AHA to their final analysis.
Caption: Workflow from AHA labeling in live cells to downstream analysis.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Enrichment of AHA-Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for enriching low-abundance proteins labeled with L-Azidohomoalanine (AHA). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is L-Azidohomoalanine (AHA) labeling and why is it used?
A1: L-Azidohomoalanine (AHA) is an amino acid analog of methionine that contains a bio-orthogonal azide (B81097) group.[1] It can be metabolically incorporated into newly synthesized proteins by the cell's own translational machinery in place of methionine.[1][2] This process, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), introduces a unique chemical handle (the azide) into the proteome.[1][2] This handle allows for the selective chemical ligation of reporter tags, such as biotin (B1667282) or fluorescent dyes, via a "click chemistry" reaction.[2][3] The primary advantage of this technique is its ability to specifically isolate and identify newly synthesized proteins (NSPs) from the vast background of pre-existing proteins, which is crucial for studying dynamic cellular processes like responses to stimuli or disease.[1][2]
Q2: What are the primary strategies for enriching AHA-labeled proteins?
A2: After AHA-labeled proteins are ligated to a biotin tag via click chemistry, they are typically enriched using affinity purification based on the strong interaction between biotin and avidin (B1170675) or streptavidin.[1][2] The two main approaches are:
-
Protein-Level Enrichment: The entire biotinylated protein is captured on streptavidin-coated beads. The unbound proteins are washed away, and the captured proteins are then typically digested into peptides directly on the beads for mass spectrometry (MS) analysis.[4]
-
Peptide-Level Enrichment: The entire protein lysate is first digested into peptides. The smaller, biotinylated peptides are then captured using streptavidin beads.[1] This method has been shown to be more effective and can significantly increase the number of identified NSPs.[1][2][5]
Q3: How do I optimize AHA labeling conditions for my specific cell line?
A3: Optimization is critical to ensure efficient AHA incorporation without inducing cellular stress.[4] Key parameters to consider are:
-
AHA Concentration: The optimal concentration varies between cell types and should be determined empirically through a dose-response experiment.[4] For example, some mouse embryonic fibroblasts show a plateau in signal at 25 µM.[4]
-
Labeling Time: Short "pulse" incubations (e.g., 1-4 hours) are used to capture a snapshot of proteins being actively synthesized.[4] Longer incubations can be used to study protein turnover.
-
Methionine Depletion: To maximize AHA incorporation, cells are typically starved of methionine for 30-60 minutes before and during the AHA pulse by using a methionine-free medium.[4][6] Using dialyzed fetal bovine serum (dFBS) is also recommended to avoid competition from residual methionine present in normal serum.[2]
-
Cell Health: Ensure cells are healthy and in an active growth phase, as metabolic incorporation is dependent on active protein synthesis.[7]
Q4: What are the critical parameters for a successful click chemistry reaction?
A4: The click reaction covalently links a reporter molecule (e.g., alkyne-biotin) to the azide group on the AHA-labeled proteins. For the common copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the following are critical:
-
Copper(I) Catalyst: The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate.[4] The click reaction mixture must be used immediately after preparation while the copper is in its active state.[8]
-
Absence of Chelators: Buffers must be free of metal chelators like EDTA or EGTA, which can sequester the copper catalyst and inhibit the reaction.[8]
-
Ligands: A copper-chelating ligand like THPTA is often included to stabilize the Cu(I) ion and improve reaction efficiency.[4]
Methodology Comparison
Different AHA-based methods offer distinct advantages depending on the research goal, from deep proteomic profiling to high-throughput screening.
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual NSPs.[4] | Relative quantification of NSPs between two distinct samples (e.g., control vs. treated).[4] | Measurement of global protein synthesis rates in single cells.[4] |
| Sensitivity | High; capable of identifying low-abundance proteins.[4] | Very High; reported to be more sensitive than other MS-based methods.[4] | High; sensitive to changes in overall protein synthesis.[4] |
| Throughput | Low to medium due to sample preparation and MS analysis time.[4] | Low to medium, with a similar workflow to other quantitative proteomics methods.[4] | High; capable of analyzing thousands of cells per second.[4] |
| Key Feature | Provides a deep, qualitative, and semi-quantitative profile of the translatome. | Uses heavy isotope-labeled AHA for robust duplex quantification.[2][9] | Enables high-throughput screening and analysis of cell populations.[1] |
Experimental Workflow & Signaling Diagrams
Detailed Experimental Protocol: BONCAT-MS
This protocol outlines the key steps for labeling, enriching, and identifying newly synthesized proteins using the BONCAT-MS method.[4]
-
Cell Culture and AHA Labeling:
-
Culture cells to the desired confluency.
-
Wash cells twice with pre-warmed, methionine-free medium.
-
Incubate cells in methionine-free medium (supplemented with dialyzed FBS if necessary) for 30-60 minutes to deplete intracellular methionine stores.[4][6]
-
Replace the starvation medium with labeling medium containing the pre-determined optimal concentration of AHA and incubate for the desired pulse duration (e.g., 1-4 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Click Chemistry Reaction:
-
To a specific amount of protein lysate (e.g., 0.5-1 mg), add the click chemistry reaction cocktail.[2][4] This typically includes:
-
An alkyne-biotin tag.
-
A copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA).
-
-
Incubate at room temperature for 1-2 hours with gentle rotation.[4]
-
-
Enrichment of Biotinylated Proteins/Peptides:
-
For Protein-Level Enrichment: Proceed to capture biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
For Peptide-Level Enrichment (Recommended): Precipitate proteins (e.g., with TCA) to remove excess click reagents, then resuspend and digest with trypsin overnight at 37°C.[2][9] Subsequently, capture the resulting biotinylated peptides with streptavidin beads.
-
Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins or peptides.[2]
-
-
Mass Spectrometry Analysis:
-
Elute the captured peptides from the beads. A common elution buffer is 80% acetonitrile (B52724) with 0.2% formic acid.[2] Incubation at 70°C can improve recovery.[2]
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify and quantify the peptides and their corresponding proteins using a suitable proteomics software suite, ensuring to include the mass shift of the AHA-biotin tag as a variable modification in the search parameters.[10][11]
-
Troubleshooting Guide
Q: My signal is very low, or I have no signal after enrichment. What can I do?
A: Low or no signal is a common issue that can arise from problems in the labeling, ligation, or detection steps.[7][8]
-
Verify AHA Incorporation: Before enrichment, run a small aliquot of your cell lysate after the click reaction on an SDS-PAGE gel and perform a Western blot using streptavidin-HRP. This will confirm if the initial AHA labeling and biotin ligation were successful.[12][13]
-
Optimize Click Reaction: An inefficient click reaction is a major culprit for low signal. Repeating the 30-minute click reaction with fresh reagents can be more effective than simply extending the incubation time.[8]
-
Improve Protein Accessibility: For some proteins, the AHA tag may be less accessible. Denaturing the proteins (e.g., with 1% SDS in the lysis buffer) can improve tag accessibility for the click reaction.[8]
-
Consider Peptide-Level Enrichment: Sample loss can be a critical issue, especially with low starting material.[2] Enrichment at the peptide level is reported to be about 5 times more efficient than at the protein level for identifying biotinylated proteins.[2]
Q: I'm observing high background and many non-specific proteins. How can I reduce this?
A: High background often results from non-specific binding to the affinity beads.[12]
-
Stringent Washes: Increase the number and stringency of your wash steps after binding the biotinylated proteins/peptides to the streptavidin beads. Use buffers containing detergents like SDS and high salt concentrations to disrupt non-specific interactions.[2]
-
Include Control Samples: Always run a negative control where cells were not incubated with AHA but were subjected to the entire enrichment workflow.[12] Proteins identified in this control are likely non-specific binders and can be filtered out during data analysis. The "CRAPome" is a valuable database for identifying common contaminants in affinity purification-mass spectrometry experiments.[12]
-
Block Beads: Pre-incubating the streptavidin beads with a blocking agent like biotin or BSA before adding the cell lysate can help saturate non-specific binding sites.
Q: I'm observing cellular toxicity after AHA incubation. What is the cause?
A: While AHA is generally well-tolerated, high concentrations can be toxic to some cell types.[14]
-
Perform a Dose-Response Curve: Determine the optimal AHA concentration that provides a good signal without compromising cell viability for your specific system.[4]
-
Limit Exposure Time: Use the shortest "pulse" time necessary to achieve adequate labeling for your experiment.
-
Monitor Cell Health: Check cell morphology and viability after AHA labeling to ensure the cells have not been stressed, which could alter the proteome you intend to measure.[7]
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 9. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Azidohomoalanine-based Metabolic Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing L-Azidohomoalanine (AHA) for metabolic labeling of newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is Azidohomoalanine (AHA) and how does it work?
A1: L-Azidohomoalanine (AHA) is an amino acid analog of methionine that contains a bio-orthogonal azide (B81097) moiety.[1][2] When introduced to cells, AHA is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[2][3] The azide group then allows for the specific chemical ligation, via "click chemistry," to a reporter molecule containing an alkyne group, such as a fluorophore or biotin (B1667282), for subsequent detection, visualization, or enrichment.[1][4]
Q2: Is AHA toxic to cells?
A2: Generally, AHA is considered non-toxic and minimally perturbing to cellular physiology at optimal concentrations.[4][5] Studies have shown that AHA labeling does not significantly alter global protein synthesis rates, protein degradation, or cell viability in various cell lines, including HEK293 cells and primary neurons.[1][5] However, cytotoxicity can be observed at very high concentrations or with prolonged incubation times, so it is crucial to optimize the labeling conditions for your specific cell type.[1]
Q3: Why is it necessary to use methionine-free medium for AHA labeling?
A3: It is critical to perform AHA labeling in methionine-free medium because AHA competes with the natural amino acid methionine for incorporation into proteins by methionyl-tRNA synthetase.[1][6] The efficiency of AHA incorporation is lower than that of methionine.[2][7] The presence of methionine in the culture medium will outcompete AHA, leading to significantly reduced or no labeling of newly synthesized proteins.[7] Depleting intracellular methionine reserves by pre-incubating cells in methionine-free medium for a short period (e.g., 30 minutes) is also recommended to enhance labeling efficiency.[7][8]
Q4: Can I use regular fetal bovine serum (FBS) in my methionine-free medium?
A4: It is highly recommended to use dialyzed fetal bovine serum (dFBS) instead of regular FBS.[1][7] Standard FBS contains residual amounts of methionine that can compete with AHA and decrease labeling efficiency.[7] Dialyzed FBS has had small molecules, including amino acids, removed.[1][9]
Q5: What percentage of the proteome can be labeled with AHA?
A5: Since AHA is a methionine analog, it can theoretically be incorporated into any protein that contains methionine residues. While a small percentage of proteins in the human proteome are methionine-free (approximately 1.02%), and another small percentage may lose their N-terminal methionine post-translationally, AHA-based methods can still be used to analyze a vast majority of the proteome.[2][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during AHA-based metabolic labeling experiments.
Guide 1: Low or No Signal
Problem: After performing the entire workflow, you observe a very weak or no signal from your labeled proteins.
| Potential Cause | Recommended Solution |
| Inefficient AHA Incorporation | Optimize AHA concentration: The optimal concentration can vary between cell types. Perform a dose-response experiment (e.g., 25 µM to 100 µM) to determine the ideal concentration for your cells.[8] For Mouse Embryonic Fibroblasts (MEFs), a plateau in signal intensity was reached at 25 µM.[1] Optimize labeling time: The amount of labeled protein increases with incubation time. Test different incubation periods (e.g., 1 to 24 hours) to find the optimal window for your experiment.[1][8] Ensure complete methionine depletion: Pre-incubate cells in methionine-free medium for at least 30-60 minutes before adding AHA.[7][8] Use dialyzed FBS to avoid methionine contamination from the serum.[7][9] |
| Ineffective Click Chemistry | Use fresh reagents: The copper(I) catalyst is prone to oxidation. Prepare the click reaction cocktail immediately before use.[10] Ensure the reducing agent (e.g., sodium ascorbate) solution is colorless; a yellow color indicates oxidation and inactivity.[10] Check reagent compatibility: Avoid any chelating agents like EDTA or EGTA in your buffers, as they can sequester the copper catalyst.[10] Optimize pH: The click reaction works best at a slightly basic pH (7.5-8.5).[6] Ensure proper fixation and permeabilization: The click chemistry reagents need to access the AHA-labeled proteins within the cell. Use appropriate fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.25% Triton X-100) methods.[8][10] |
| Low Protein Synthesis Rate | Confirm cell health: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect protein synthesis rates.[10] Use a positive control: Include a cell line known to have a high rate of protein synthesis (e.g., HEK293T) as a positive control to verify the experimental procedure.[7] |
| Sample Loss | Be mindful of sample loss, especially when working with small amounts of starting material or low-labeling efficiency, as this can be a critical issue.[7] |
Guide 2: High Background or Non-Specific Staining
Problem: You observe high background signal or staining in your negative controls (e.g., cells not treated with AHA or treated with a protein synthesis inhibitor).
| Potential Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | Increase wash steps: After the click reaction and before detection, increase the number and duration of wash steps to remove unbound fluorescent probes or biotin tags.[8] Use a blocking agent: For imaging applications, use an appropriate blocking buffer (e.g., 3% BSA) to reduce non-specific antibody or streptavidin binding.[1] |
| Endogenously Biotinylated Proteins | For biotin-based detection, be aware that cells contain naturally biotinylated proteins which can lead to background signal.[3][11] To mitigate this, you can perform a pre-clearing step by incubating the cell lysate with streptavidin beads to remove these proteins before the click chemistry reaction.[3] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to avoid fluorescent contaminants. |
| Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Image untreated cells to determine the level of autofluorescence and adjust imaging settings accordingly. |
Guide 3: Inconsistent Results
Problem: You are observing high variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Maintain consistent cell density: Plate cells at the same density for all experiments, as confluency can affect protein synthesis rates.[7] Aim for 70-80% confluency at the time of labeling.[1] Standardize cell passage number: Use cells within a consistent and low passage number range. |
| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment, especially the click chemistry cocktail, to ensure consistent activity.[10] |
| Variations in Incubation Times | Use a timer to ensure precise and consistent incubation times for methionine depletion, AHA labeling, and click chemistry reactions across all samples and experiments. |
| Systematic Errors in Downstream Processing | Ensure consistent sample handling during cell lysis, protein quantification, and subsequent analysis steps to minimize technical variability.[12] |
Experimental Protocols
Protocol 1: General Workflow for AHA-Based Metabolic Labeling
-
Cell Seeding: Plate cells and allow them to reach the desired confluency (typically 70-80%).[1]
-
Methionine Depletion: Wash the cells with pre-warmed, methionine-free medium. Then, incubate the cells in methionine-free medium supplemented with dialyzed FBS for 30-60 minutes to deplete intracellular methionine stores.[7][8]
-
AHA Labeling: Replace the depletion medium with fresh, pre-warmed methionine-free medium containing the optimized concentration of AHA. Incubate for the desired period (e.g., 1-4 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS to stop the labeling. Lyse the cells using a lysis buffer compatible with click chemistry (e.g., RIPA buffer with 1% SDS).[8][13]
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: To the protein lysate, add the click chemistry reaction cocktail, which typically includes an alkyne-biotin or alkyne-fluorophore tag, a copper(I) catalyst (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA).[8] Incubate at room temperature for 1-2 hours.[8]
-
Downstream Analysis: Proceed with your desired downstream application, such as protein enrichment using streptavidin beads (for biotin-tagged proteins), SDS-PAGE and in-gel fluorescence scanning, or flow cytometry.[8]
Protocol 2: Click Chemistry Reaction for Lysates
-
Prepare Stock Solutions:
-
Alkyne probe (e.g., Biotin-Alkyne): 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare fresh)
-
Copper Ligand (e.g., TBTA): 10 mM in DMSO
-
-
Reaction Setup (for 1 mg of protein in 500 µL):
-
To the protein lysate, add the alkyne probe to a final concentration of 100 µM.
-
Add the copper ligand to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 1 mM.
-
-
Incubation: Gently mix and incubate at room temperature for 1 hour.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
Note: These are starting concentrations and may require optimization.
Visualizations
Caption: Experimental workflow for AHA-based metabolic labeling.
Caption: Troubleshooting logic for low or no signal in AHA labeling.
References
- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pnas.org [pnas.org]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Validating Azidohomoalanine (AHA) Incorporation into Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the incorporation of Azidohomoalanine (AHA) into newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and how is it incorporated into proteins?
A1: L-Azidohomoalanine (AHA) is a bio-orthogonal analog of the amino acid methionine.[1][2] It contains an azide (B81097) moiety, a small chemical group that is not naturally found in most biological systems.[3][4] During active protein synthesis, AHA is recognized by the cell's translational machinery, specifically the methionyl-tRNA synthetase, and is incorporated into newly synthesized proteins in place of methionine.[5][6] This provides a chemical "handle" (the azide group) that can be used to specifically label and detect these nascent proteins.[3]
Q2: What are the primary methods for detecting AHA-labeled proteins?
A2: The most common method for detecting AHA-labeled proteins is through a "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][6] In this reaction, the azide group on the incorporated AHA reacts with an alkyne-containing reporter molecule. This reporter can be a fluorescent dye for visualization (e.g., by in-gel fluorescence or microscopy) or a biotin (B1667282) tag for enrichment and subsequent detection or identification (e.g., by Western blotting or mass spectrometry).[2][6]
Q3: Is AHA toxic to cells?
A3: While generally considered non-toxic at optimal concentrations for short labeling periods, high concentrations or prolonged exposure to AHA can induce cellular stress, affect gene and protein expression, and potentially lead to apoptosis.[1] It is crucial to perform a dose-response curve and assess cell viability to determine the optimal AHA concentration and labeling time for your specific cell type and experimental conditions.[1]
Q4: How does AHA labeling efficiency compare to methionine incorporation?
A4: AHA is incorporated into newly synthesized proteins less efficiently than the natural amino acid methionine.[1][7] To enhance incorporation efficiency, it is often recommended to deplete the intracellular pool of methionine by incubating cells in a methionine-free medium for a short period (e.g., 30-60 minutes) before adding AHA.[8][9]
Q5: Can I use AHA for in vivo labeling in animal models?
A5: Yes, AHA has been successfully used for in vivo labeling of newly synthesized proteins in various model organisms, including mice.[5][10] This technique, sometimes referred to as Pulsed this compound Labeling in Mammals (PALM), allows for the analysis of protein synthesis in different tissues.[10]
Troubleshooting Guides
Issue 1: No or Low Signal After Click Chemistry Reaction
Possible Causes and Solutions:
-
Ineffective Click Reaction:
-
Copper Valency: The click reaction requires copper in the +1 oxidation state. Ensure that your copper (II) sulfate (B86663) solution is fresh and that a reducing agent (e.g., sodium ascorbate (B8700270), TCEP) is used to generate Cu(I).[11] The additive buffer containing the reducing agent should be colorless; a yellow color indicates oxidation and inactivity.[11]
-
Reagent Preparation: Prepare the click reaction mixture immediately before use, as the Cu(I) is susceptible to oxidation.[11]
-
Chelating Agents: Avoid buffers containing metal chelators like EDTA or EGTA, as they can sequester the copper catalyst.[11]
-
-
Low AHA Incorporation:
-
Suboptimal AHA Concentration: The optimal AHA concentration can vary between cell types. Perform a dose-response experiment to determine the ideal concentration for your cells.[1][12]
-
Insufficient Labeling Time: Short incubation times may not be sufficient to label enough protein for detection. Try increasing the labeling duration.[1]
-
Competition with Methionine: High levels of methionine in the culture medium will compete with AHA for incorporation. It is recommended to use methionine-free medium and dialyzed serum to reduce this competition.[7][8] A 30-60 minute pre-incubation in methionine-free medium before adding AHA can further enhance labeling.[8][9]
-
Cell Health: Unhealthy or overly confluent cells may have reduced rates of protein synthesis. Ensure your cells are healthy and in the logarithmic growth phase.[11]
-
-
Poor Reagent Accessibility:
-
Inadequate Fixation and Permeabilization: For intracellular detection, cells must be properly fixed and permeabilized to allow the click chemistry reagents to access the AHA-labeled proteins.[11][13]
-
Protein Conformation: The accessibility of incorporated AHA might be lower in native proteins compared to denatured proteins.[11]
-
Experimental Tip: To boost a low signal, you can perform a second 30-minute incubation with a fresh click reaction cocktail instead of extending the initial reaction time.[11]
Issue 2: High Background Signal
Possible Causes and Solutions:
-
Non-Specific Binding of Reporter Probe:
-
Insufficient Washing: Ensure thorough washing steps after the click reaction and before detection to remove excess and non-specifically bound reporter probes.[10]
-
Endogenous Biotin: When using biotin-alkyne for detection, be aware of endogenously biotinylated proteins which can lead to background signals.[14] Including a "no AHA" control is essential to identify these non-specific signals.[14]
-
-
Contamination:
-
Reagent Purity: Use high-purity reagents to avoid contaminants that might fluoresce or bind non-specifically.
-
Issue 3: Observed Cellular Toxicity
Possible Causes and Solutions:
-
High AHA Concentration: As mentioned, high concentrations of AHA can be toxic. Determine the lowest effective concentration through a dose-response curve.[1]
-
Prolonged Methionine Starvation: Extended periods in methionine-free medium can induce cellular stress.[13] Minimize the starvation period to what is necessary for efficient labeling.
-
Copper Toxicity: The copper catalyst used in the click reaction can be toxic to cells. If performing click chemistry on live cells, use a copper-chelating ligand (e.g., THPTA) to minimize toxicity. For fixed cells, ensure thorough washing after the reaction.
Validation Experiment: Cell Viability Assay
To assess the impact of AHA labeling on cell health, perform a cell viability assay.[15] This can include methods that measure metabolic activity (e.g., MTS or resazurin (B115843) assays), membrane integrity (e.g., LDH release or trypan blue exclusion), or apoptosis (e.g., TUNEL assay).[15][16] Compare the viability of AHA-treated cells to control cells (no AHA treatment) and cells treated with a known cytotoxic agent.
Quantitative Data Summary
Table 1: Comparison of AHA-Based Proteomic Methodologies
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |
| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides robust statistical data on cell populations.[1] |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[1] | Low to medium; similar workflow to other quantitative proteomics methods.[1] | High; capable of analyzing thousands of cells per second.[1] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[1] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis).[1] |
Table 2: Recommended AHA Concentrations and Labeling Times
| Cell Type/Organism | Recommended AHA Concentration | Labeling Time | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 25-100 µM | 1-4 hours | [1] |
| RPMI-8226 Cells | 50 µM | 4 hours | [14] |
| HEK293T Cells | 1 mM | 1 hour | [7] |
| General Mammalian Cells | 25-50 µM | 1-24 hours | [8][17] |
| C. elegans | 2 mM (in E. coli food source) | 24 hours | [18] |
Experimental Protocols
General Protocol for AHA Labeling and Click Chemistry Detection
This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for specific cell lines and experimental goals.[8]
1. Cell Culture and Methionine Depletion: a. Culture cells to the desired confluency (typically 70-80%). b. Aspirate the complete growth medium and wash the cells once with warm PBS. c. Add pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine.[8][9]
2. AHA Labeling: a. Replace the methionine-free medium with fresh methionine-free medium containing the optimized concentration of AHA (e.g., 25-50 µM).[8] b. Incubate for the desired labeling period (e.g., 1-4 hours).[1]
3. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse the cells using a buffer compatible with click chemistry (e.g., lysis buffer containing 1% SDS).[1] c. Quantify the total protein concentration of the lysate.[1]
4. Click Chemistry Reaction (for Biotin-Alkyne Tagging): a. To the protein lysate (e.g., 150 µg of protein), add the click chemistry reaction cocktail.[14] The final concentrations of reagents may need optimization, but a typical cocktail includes:
- Biotin-alkyne (e.g., 5 µM)[14]
- Copper(II) sulfate (CuSO₄) (e.g., 50 µM)[14]
- A reducing agent like TCEP or sodium ascorbate (e.g., 50 µM TCEP)[14]
- A copper-chelating ligand like TBTA or THPTA to stabilize the Cu(I) and improve reaction efficiency. b. Incubate at room temperature for 1-2 hours, protected from light.[1]
5. Detection:
-
Western Blotting: After the click reaction, proteins can be precipitated (e.g., with acetone) to remove excess reagents, then resuspended in sample buffer for SDS-PAGE and Western blot analysis using streptavidin-HRP.[6][14]
-
Mass Spectrometry (BONCAT): Biotinylated proteins are enriched using streptavidin-coated beads.[6] After extensive washing to remove non-specifically bound proteins, the enriched proteins are digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1][10]
Visualizations
Caption: General workflow for AHA-based protein labeling and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrative Biology Approach to Quantify the Biodistribution of this compound In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 12. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. jhss.scholasticahq.com [jhss.scholasticahq.com]
Technical Support Center: Affinity Purification of AHA-Labeled Proteins
Welcome to the technical support center for affinity purification of L-azido-homoalanine (AHA) labeled proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize sample loss and improve purification yields.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for AHA-labeled protein enrichment?
A1: The yield of AHA-labeled proteins can vary significantly based on several factors, including cell type, the efficiency of AHA incorporation into newly synthesized proteins, the specific experimental workflow, and the chosen enrichment strategy (protein vs. peptide level).[1] Generally, newly synthesized proteins constitute a small fraction of the total proteome. For instance, after a 2-hour AHA pulse, labeled proteins might account for less than 1% of the total protein, making sample loss a critical issue.[1] Some modern quantitative proteomics methods, like HILAQ, report the quantification of over 1,900 proteins after just a 1-hour pulse in cell culture.[2]
Q2: Is it better to perform enrichment at the protein or peptide level?
A2: Peptide-level enrichment is often superior to protein-level enrichment for biotinylated proteins.[1] Studies have demonstrated that enriching for AHA-labeled peptides after trypsin digestion can be approximately five times more efficient than enriching for intact proteins.[1] This approach improves both the identification and quantification of newly synthesized proteins.[1]
Q3: Can I use buffers containing primary amines, like Tris?
A3: No, buffers with primary amines, such as Tris, should be avoided as they can inhibit the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[3] Recommended buffers include phosphate-buffered saline (PBS), triethanolamine (B1662121) (TEA), and HEPES.[3]
Q4: How can I reduce non-specific binding to the affinity resin?
A4: Non-specific binding is a common cause of contamination and can interfere with the binding of your target proteins.[4] To minimize this, ensure stringent washing steps after binding your sample to the resin.[1][5] Adding a non-ionic detergent (e.g., 0.2% Tween-20) or increasing the salt concentration (up to 500 mM NaCl) in your wash buffers can also help reduce non-specific hydrophobic interactions.[4] Additionally, consider using a different type of affinity resin or a pre-clearing step with unconjugated beads.
Q5: My protein yield is low after elution. What are the common causes?
A5: Low yield after elution can stem from multiple issues:
-
Inefficient AHA Labeling: Insufficient depletion of methionine or low concentration of AHA can lead to poor labeling.[6][7]
-
Poor Lysis/Solubilization: Incomplete cell lysis or protein precipitation will prevent the target proteins from being accessible for purification.[8]
-
Inefficient Click Reaction: Suboptimal reaction conditions (e.g., wrong buffer, degraded reagents) can lead to incomplete biotinylation of AHA-proteins.[1]
-
Inaccessible Affinity Tag: The AHA residue or the subsequent biotin (B1667282) tag might be buried within the protein structure, hindering its binding to the resin.[9]
-
Overly Harsh Wash Steps: While necessary to reduce background, excessively stringent wash conditions can strip your target protein from the resin.[9]
-
Inefficient Elution: Elution conditions may be too mild to disrupt the affinity interaction (e.g., biotin-streptavidin).[4][9] Using stronger elution buffers or increasing incubation time may be necessary.[1]
Troubleshooting Guide
This guide is structured to help you identify and resolve issues at each stage of the experimental workflow.
Stage 1: AHA Labeling & Cell Lysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low AHA Incorporation Efficiency | 1. Incomplete methionine depletion.[6] 2. Competition from methionine in serum.[1] 3. Insufficient AHA concentration or incubation time. | 1. Before adding AHA, incubate cells in methionine-free medium for at least 30 minutes to deplete intracellular reserves.[6][10] 2. Use dialyzed fetal bovine serum (FBS) to avoid residual L-methionine.[1] 3. Optimize AHA concentration and labeling duration for your specific cell type. |
| Low Protein Yield from Lysis | 1. Inefficient cell lysis method.[8] 2. Protein degradation by proteases.[8] 3. Protein precipitation or aggregation.[8] | 1. Optimize lysis buffer. A buffer with 0.1% NP-40 and 0.2% SDS in 20 mM HEPES (pH 7.5) has been shown to improve lysis and click reaction yield.[11] Boiling in 2% SDS is another effective method.[12] 2. Always add a protease inhibitor cocktail to your lysis buffer and keep samples cold.[8] 3. Ensure sufficient detergent concentration to maintain protein solubility. Consider using urea (B33335) to enhance protein binding to beads in later steps.[11] |
Stage 2: Click Reaction (CuAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inefficient Click Reaction | 1. Presence of inhibiting agents in the buffer (e.g., Tris, chelators).[3][4] 2. Degradation of reagents (especially copper catalyst). 3. Incorrect ratio of reagents. | 1. Use appropriate buffers like HEPES, PBS, or TEA.[3] Ensure samples are free from chelating agents like EDTA. 2. Use freshly prepared TCEP and copper sulfate (B86663) solutions to maximize reaction efficiency.[13] 3. Use the alkyne-biotin tag in large excess compared to the estimated amount of AHA-labeled protein to drive the reaction forward.[3] |
| High Background / Non-specific Labeling | 1. Reaction of the alkyne tag with other nucleophiles (e.g., cysteine residues).[3] 2. Contaminants in reagents. | 1. The ideal orientation is an alkyne-probe and an azide-tag to minimize non-specific labeling. If using an azide-probe (like AHA), avoid HEPES buffer and use PBS or TEA instead, as HEPES can increase cysteine reactivity.[3] 2. Use high-purity reagents for the click reaction. |
Stage 3: Affinity Purification (Binding & Washing)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Target Protein Does Not Bind to Resin | 1. Inaccessible biotin tag.[9] 2. Insufficient amount of affinity resin.[5] 3. Protein precipitation before or during binding.[4] | 1. If performing protein-level enrichment, consider denaturing conditions (e.g., using urea or SDS in the binding buffer) to expose the tag.[9] Alternatively, switch to a peptide-level enrichment strategy.[1] 2. Ensure the resin binding capacity is sufficient for your sample. A ratio of 1 µL of beads per 1 µg of labeled protein has been used successfully.[5] 3. Clarify your lysate thoroughly by centrifugation before adding it to the resin.[4] |
| High Levels of Contaminating Proteins | 1. Insufficient washing.[4] 2. Non-specific binding to the resin.[4][14] | 1. Increase the number and stringency of wash steps. A multi-step wash protocol with varying buffer compositions (e.g., high salt, detergents, organic solvents like acetonitrile) is effective.[1][5] 2. Abundant proteins are more likely to be false positives.[14] Include detergents (e.g., Tween-20) or increase NaCl concentration in wash buffers to disrupt non-specific interactions.[4] |
Stage 4: Elution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Eluted Protein | 1. Elution conditions are too mild to disrupt the biotin-streptavidin interaction.[4] 2. Protein has precipitated on the column/beads.[4] | 1. The biotin-streptavidin bond is very strong. For peptide-level enrichment, elution with 80% acetonitrile (B52724) and 0.2% formic acid at elevated temperatures (70°C) can improve recovery.[1] For protein-level enrichment, harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) are often required. 2. Try eluting with a buffer containing detergents or chaotropic agents to re-solubilize proteins.[4] |
| Sample Loss After Elution | 1. Adsorption of peptides/proteins to plasticware.[15] 2. Freeze-thaw cycles.[1] | 1. Use low-binding tubes and pipette tips for all steps following elution.[15] 2. Avoid freezing and thawing eluted peptides. It is best to analyze them on the mass spectrometer on the same day as elution.[1] |
Visualized Workflows & Protocols
General Experimental Workflow
The following diagram outlines the key steps in a typical AHA-labeling and affinity purification experiment for proteomic analysis.
Caption: A generalized workflow for labeling, enriching, and analyzing AHA-incorporated proteins.
Troubleshooting Logic for Low Protein Yield
This diagram provides a decision-making flowchart to diagnose the cause of low final protein yield.
Caption: A step-by-step diagnostic guide for troubleshooting low protein yield.
Detailed Experimental Protocol: Peptide-Level Enrichment
This protocol provides a detailed methodology for the enrichment of AHA-labeled proteins at the peptide level, which is often more efficient.[1]
1. Cell Culture and AHA Labeling a. Culture cells to ~70-80% confluency. b. Wash cells with warm PBS, then incubate in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine.[10] c. Replace the medium with methionine-free DMEM containing the desired concentration of AHA (e.g., 50-100 µM) and dialyzed FBS. Incubate for the desired labeling period (e.g., 1-18 hours).[10]
2. Cell Lysis a. Harvest cells and wash with cold PBS. b. Lyse cells by sonicating in a buffer optimized for both protein solubility and the subsequent click reaction (e.g., 1% SDS in 100 mM HEPES, pH 8.0).[12] c. Clarify the lysate by centrifugation at 15,000 x g for 10 minutes to pellet cell debris.[12] Determine protein concentration using a BCA assay.
3. Click Reaction a. For a typical reaction, use 0.5-1 mg of total protein. b. To the protein lysate, add the following reagents in order: i. Alkyne-biotin tag ii. Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared) iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) iv. Copper(II) sulfate (CuSO₄) (freshly prepared) c. Vortex and incubate at room temperature for 1-2 hours.[1]
4. Protein Precipitation and Digestion a. Precipitate proteins to remove excess click reagents using trichloroacetic acid (TCA) or acetone.[1] b. Wash the protein pellet with cold acetone. c. Resuspend the pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl). d. Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) (IAA). e. Dilute the urea concentration to <2 M and digest proteins overnight with trypsin.
5. Peptide Enrichment a. Equilibrate NeutrAvidin or Streptavidin agarose (B213101) beads with a suitable binding buffer. b. Add the digested peptide solution to the beads and incubate for 2-4 hours with rotation to allow biotinylated peptides to bind. c. Wash the beads extensively to remove non-specific peptides. Perform sequential washes with buffers containing high salt, mild detergents, and finally pure water.[1][5]
6. Elution and Sample Preparation for MS a. Elute the bound AHA-biotin peptides from the beads. A highly effective method involves a four-step elution: two treatments with an elution buffer (e.g., 80% acetonitrile, 0.2% formic acid) at room temperature, followed by two treatments at 70°C.[1] b. Combine the elution fractions and dry the sample in a vacuum centrifuge. c. Resuspend the peptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water). d. The sample is now ready for LC-MS/MS analysis. Analyze the sample the same day to prevent sample loss.[1]
References
- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. goldbio.com [goldbio.com]
- 10. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. impactproteomics.com [impactproteomics.com]
- 13. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Azidohomoalanine (AHA) Labeling Experiments
Welcome to the technical support center for Azidohomoalanine (AHA) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the metabolic labeling of newly synthesized proteins with AHA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA) and how does it work for labeling newly synthesized proteins?
A1: L-Azidohomoalanine (AHA) is an amino acid analog of methionine that contains an azide (B81097) moiety.[1] It can be incorporated into proteins during de novo protein synthesis by the cell's own translational machinery, effectively acting as a surrogate for methionine.[2] The azide group serves as a bio-orthogonal handle, allowing for the selective detection and enrichment of newly synthesized proteins through a chemoselective ligation reaction known as "click chemistry" with an alkyne-bearing tag (e.g., a fluorophore or biotin).[3]
Q2: What are the critical quality control steps I should include in my AHA labeling experiment?
A2: To ensure the reliability and reproducibility of your AHA labeling results, it is crucial to incorporate the following quality control checks:
-
Positive and Negative Controls: These are essential for validating your experimental setup.
-
Optimization of AHA Concentration and Incubation Time: Titration experiments are necessary to determine the optimal labeling conditions for your specific cell type.[1][4]
-
Cell Viability Assay: It's important to confirm that the chosen AHA concentration and labeling time are not cytotoxic.[1][5]
-
Click Chemistry Reaction Controls: These controls help to identify sources of background signal.
Q3: How do I choose the optimal concentration of AHA and the labeling time for my experiment?
A3: The optimal AHA concentration and incubation time can vary significantly between different cell types and experimental conditions. It is highly recommended to perform a dose-response curve and a time-course experiment to determine the ideal parameters for your specific system.[1] Start with a range of AHA concentrations (e.g., 25 µM to 100 µM) and labeling times (e.g., 1 to 18 hours).[1][4] The goal is to find a condition that provides a robust signal without inducing cellular stress or toxicity.[4] For instance, in Mouse Embryonic Fibroblasts (MEFs), a dose-dependent increase in signal was observed up to 100 µM, with a plateau reached at 25 µM.[4]
Troubleshooting Guides
Issue 1: Low or No Signal
A weak or absent signal after AHA labeling and detection can be frustrating. The following troubleshooting guide will help you identify and resolve the potential causes.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient AHA Incorporation | Optimize AHA concentration and incubation time for your cell type.[6] Ensure cells are cultured in methionine-free medium during labeling to maximize AHA uptake.[1] Depleting intracellular methionine for 30-60 minutes before adding AHA can improve incorporation.[4] |
| Ineffective Click Chemistry Reaction | Prepare the click reaction mixture immediately before use, as the copper(I) catalyst is prone to oxidation.[6] Ensure all reagents are fresh, especially the sodium ascorbate (B8700270) solution.[7] Avoid buffers containing metal chelators like EDTA, which can inhibit the copper catalyst.[6] Consider repeating the click reaction with fresh reagents.[6] |
| Loss of Labeled Proteins | Ensure proper fixation and permeabilization methods are used.[6] For membrane or lipid-incorporated substrates, avoid alcohol or acetone-based fixatives.[6] |
| Insufficient Reagent Concentration | Verify the concentrations of your AHA, alkyne probe, and click chemistry reagents. |
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal in AHA labeling experiments.
Issue 2: High Background
High background can obscure your specific signal and lead to misinterpretation of results. This guide provides steps to identify and mitigate the sources of background noise.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-specific Binding of Alkyne Probe | Decrease the concentration of the fluorescent alkyne probe.[7] Increase the number and duration of washing steps after the click reaction.[7] Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[7] |
| Non-specific Binding of Azide Reporter | Include a "no AHA" control to assess the level of non-specific binding of the detection reagent.[4][8] |
| Copper-Mediated Side Reactions (CuAAC) | Use a copper-stabilizing ligand (e.g., THPTA) to minimize off-target reactions.[7] Ensure the correct ratio of ligand to copper.[7] |
| Autofluorescence | Image unlabeled cells to determine the level of endogenous fluorescence.[8] |
Troubleshooting Workflow for High Background
Caption: A systematic approach to troubleshooting high background in AHA experiments.
Experimental Protocols
Protocol 1: Determining Optimal AHA Concentration
This protocol outlines a method to determine the optimal, non-toxic concentration of AHA for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Methionine-free culture medium
-
L-Azidohomoalanine (AHA) stock solution
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Click chemistry detection reagents (e.g., fluorescent alkyne probe)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Allow cells to adhere overnight.
-
The next day, gently wash the cells with pre-warmed PBS.
-
Replace the medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.[4]
-
Prepare a serial dilution of AHA in methionine-free medium. Recommended starting concentrations range from 10 µM to 200 µM. Include a "no AHA" control.
-
Replace the methionine-depletion medium with the AHA-containing medium and incubate for a fixed period (e.g., 4, 8, or 18 hours).[1]
-
After incubation, proceed with two parallel assays:
-
Cell Viability Assay: Follow the manufacturer's protocol for your chosen viability reagent to assess cytotoxicity.
-
AHA Signal Detection: Fix, permeabilize, and perform the click chemistry reaction with a fluorescent alkyne probe.[4]
-
-
Measure the fluorescence intensity using a plate reader or capture images with a fluorescence microscope.
-
Plot both cell viability and fluorescence intensity against AHA concentration. The optimal concentration will provide a strong signal with minimal impact on cell viability.[1]
Quantitative Data Summary: Example AHA Concentrations
| Cell Line | Optimal AHA Concentration | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 25 µM | [4] |
| HeLa | 50 µM | [3] |
| HEK293T | 1 mM (for 1-hour labeling) | [2] |
Note: These are starting points. Optimal concentrations should be empirically determined for your specific experimental conditions.
Protocol 2: Essential Controls for AHA Labeling
Incorporating proper controls is fundamental to interpreting your results accurately.
Control Experiments
| Control | Purpose | Expected Outcome |
| No AHA Control | To assess the non-specific binding of the alkyne detection reagent.[4] | Minimal to no signal should be detected. |
| Protein Synthesis Inhibitor Control (e.g., Cycloheximide) | To confirm that the AHA signal is dependent on active protein synthesis.[1][9] | Signal should be significantly reduced or completely abolished.[1] |
| Methionine Competition Control | To verify the specificity of AHA incorporation through the methionine biosynthetic pathway.[10] | A significant decrease in signal intensity is expected. |
| No Copper Catalyst Control (for CuAAC) | To check for copper-independent background signal.[8] | The signal should be absent or greatly diminished. |
Experimental Workflow for AHA Labeling and Detection
Caption: A general workflow for this compound (AHA) labeling experiments.
References
- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Azidohomoalanine incorporation between samples
Welcome to the technical support center for Azidohomoalanine (AHA) incorporation experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in AHA incorporation between samples and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in AHA incorporation?
Variability in AHA incorporation can arise from several factors, broadly categorized as issues with cell health and culture conditions, the labeling protocol itself, or the subsequent detection and data analysis methods.[1] Key sources include:
-
Cell Health and Proliferation: The rate of protein synthesis is directly linked to cell viability and growth. Unhealthy or slow-growing cells will incorporate less AHA.[1]
-
Suboptimal Labeling Conditions: Incorrect AHA concentration, insufficient labeling time, or the presence of competing unlabeled methionine can all lead to inconsistent labeling.[1][2]
-
Inconsistent Cell Density: Variations in cell confluency at the time of labeling can significantly impact results.[2]
-
Click Chemistry Reaction Inefficiency: Problems with the click reaction, such as inactive copper or the presence of chelators, can lead to low signal and variability.[3]
-
Lack of Proper Normalization: Failure to properly normalize the data can mask true biological differences or create artificial variability.
Q2: How can I optimize the AHA concentration and labeling time for my specific cell type?
Optimization is crucial as different cell types may exhibit different uptake and incorporation rates.[4] A common approach is to perform a dose-response and time-course experiment.
-
Dose-Response: Test a range of AHA concentrations (e.g., 25 µM to 100 µM) for a fixed incubation time.[2][5]
-
Time-Course: Use a fixed, optimal AHA concentration and vary the incubation time (e.g., 1 to 24 hours).[2][5]
The goal is to find a concentration and time that provide a robust signal without inducing cytotoxicity.[1]
Q3: My cells seem unhealthy or are dying after AHA treatment. What should I do?
While AHA is generally considered non-toxic at optimal concentrations, high concentrations or prolonged exposure can be detrimental to some cell types.[6][7]
-
Perform a Cell Viability Assay: Use assays like MTT, MTS, or live/dead cell staining to determine the cytotoxic effects of your chosen AHA concentration.[8][9][10][11]
-
Reduce AHA Concentration and/or Incubation Time: If toxicity is observed, lower the AHA concentration or shorten the labeling period.[1]
-
Ensure Healthy Cell Culture Practices: Maintain optimal cell culture conditions, including regular passaging and monitoring for contamination, as these can exacerbate any potential toxicity.[1][3]
Q4: I am observing a weak or no signal after the click reaction. What are the possible causes and solutions?
A weak or absent signal is a common issue that can stem from problems with either the AHA incorporation or the click chemistry detection.[3]
-
Inefficient AHA Incorporation:
-
Inefficient Click Reaction:
-
Copper Valency: The copper catalyst must be in the correct valency (Cu(I)). Use freshly prepared reagents.[3][13]
-
Chelating Agents: Avoid any buffers containing metal chelators like EDTA or EGTA prior to the click reaction.[3][14]
-
Reagent Accessibility: Ensure cells are adequately fixed and permeabilized for the click reagents to access the incorporated AHA.[3]
-
Repeat the Reaction: If the signal is low, you can try repeating the click reaction with fresh reagents.[3]
-
Troubleshooting Guide
Issue 1: High Variability in AHA Signal Between Replicate Samples
High variability between replicates can obscure real experimental effects. The following workflow can help diagnose and address the source of this variability.
Issue 2: Low or No AHA Signal in All Samples
A consistent lack of signal points to a systematic issue in the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Guia de Viabilidade Celular | Como medir a viabilidade celular [promega.com.br]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Reagents to Copper Sulfate for In Vivo Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing alternatives to copper sulfate (B86663) for in vivo click chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development endeavors. The focus is on copper-free click chemistry methods, which have become indispensable for live-cell and in vivo applications due to the inherent cytotoxicity of copper catalysts.
Introduction to Copper-Free Click Chemistry
Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful bioconjugation technique. However, the requisite copper(I) catalyst is toxic to living systems, limiting its in vivo applications.[1][2] To overcome this limitation, several bioorthogonal and copper-free click chemistry reactions have been developed. The two most prominent and widely used methods are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide (B81097), eliminating the need for a toxic metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne.[3][4]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This reaction involves the rapid cycloaddition of an electron-poor tetrazine with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[5][6]
These copper-free methods offer high biocompatibility, selectivity, and rapid reaction kinetics, making them ideal for in vivo imaging, drug targeting, and studying complex biological processes.[7][8]
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the use of alternative reagents for in vivo click chemistry.
Q1: What are the main advantages of using copper-free click chemistry over copper-catalyzed methods for in vivo experiments?
A1: The primary advantage is the elimination of copper-induced cytotoxicity. Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[9] Copper-free methods, such as SPAAC and iEDDA, are bioorthogonal and do not interfere with native biological processes, making them suitable for live-cell and in vivo studies.[3][10]
Q2: How do the reaction rates of SPAAC and iEDDA compare?
A2: Generally, iEDDA reactions are significantly faster than SPAAC reactions. The second-order rate constants for iEDDA can be orders of magnitude higher, allowing for efficient labeling at very low concentrations, which is a significant advantage for in vivo applications where reactant concentrations are limited.[7][8]
Q3: What are the most common reagents used in SPAAC and iEDDA?
A3:
-
SPAAC: Common strained alkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).[11][12]
-
iEDDA: The most common dienes are tetrazines, and the dienophiles are typically strained alkenes like trans-cyclooctenes (TCO).[5][13]
Q4: Are there stability concerns with copper-free click chemistry reagents in a biological environment?
A4: Yes, stability can be a concern. Some highly reactive tetrazines can degrade in aqueous media or react with endogenous nucleophiles.[14][15] Similarly, some strained alkynes can exhibit off-target reactivity with thiols.[16] It is crucial to select reagents with a balance of reactivity and stability appropriate for the experimental timeframe.[5][13]
Q5: Can I perform multiplexed labeling using different copper-free click chemistry reactions?
A5: Yes, the orthogonality of SPAAC and iEDDA reactions allows for simultaneous, selective, multi-target imaging. For example, you can label one target with an azide for SPAAC and another with a dienophile for an iEDDA reaction in the same system.[4]
Troubleshooting Guides
This section addresses common issues encountered during in vivo click chemistry experiments.
Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution | Citation(s) |
| Poor Reagent Stability | For iEDDA, select a more stable tetrazine derivative, such as those with electron-donating groups, or prepare fresh solutions immediately before use. For SPAAC, ensure the cyclooctyne has not degraded during storage. | [5][14] |
| Low Reaction Rate | For iEDDA, choose a more reactive tetrazine-dienophile pair. For SPAAC, consider using a more strained cyclooctyne like DBCO or DIFO. | [7][13] |
| Insufficient Reagent Concentration at the Target Site | Optimize the dose and administration route of the reagents. For targeted delivery, ensure the targeting moiety (e.g., antibody) has high affinity and specificity. | [17] |
| Steric Hindrance | If labeling a biomolecule, ensure the click handle is attached via a sufficiently long and flexible linker to allow for the reaction to occur. | [17] |
| Incorrect Buffer or pH | While generally robust, extreme pH values can affect reagent stability and reaction rates. Ensure the in vivo environment is within a suitable pH range for the chosen reaction. | [10] |
Troubleshooting High Background Signal
| Potential Cause | Recommended Solution | Citation(s) |
| Non-specific Binding of the Probe | Decrease the concentration of the fluorescent probe. Increase the number and duration of washing steps if applicable (for ex vivo analysis). Include a blocking agent like bovine serum albumin (BSA) in buffers for ex vivo steps. | [18] |
| Off-Target Reactivity of the Reagent | Some strained alkynes can react with endogenous thiols. Consider pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) for in vitro validation. For in vivo studies, select cyclooctynes with lower thiol reactivity. | [16] |
| Autofluorescence of Tissues | Acquire a pre-injection image to determine the baseline autofluorescence. Use fluorophores that emit in the near-infrared (NIR) range to minimize tissue autofluorescence. | [19] |
| Poor Signal-to-Noise Ratio (SNR) | Optimize imaging parameters, such as laser power and detector gain, to maximize signal from the specific fluorophore while minimizing background noise. | [19] |
Quantitative Data Summary
The selection of a suitable copper-free click chemistry reagent often involves a trade-off between reaction kinetics, stability, and biocompatibility. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Comparison of Second-Order Rate Constants for Common Copper-Free Click Chemistry Reactions
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation(s) |
| SPAAC | DBCO + Benzyl Azide | ~0.1 - 1.0 | [12][13] |
| BCN + Benzyl Azide | ~0.06 - 0.1 | [12] | |
| DIFO + Benzyl Azide | ~0.076 | [12] | |
| iEDDA | Tetrazine + TCO | Up to 1 x 10⁶ | [7] |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | ~2000 | [6] |
Table 2: Stability of Common Copper-Free Click Chemistry Reagents
| Reagent | Condition | Stability | Citation(s)** |
| DBCO | Aqueous Buffers | Generally stable, with some loss of reactivity over time. | [12] |
| BCN | Intracellular Environment | Can show lower stability compared to DBCO in some cell types. | [12] |
| Tetrazines | Aqueous Media | Stability varies depending on the substituents. Electron-withdrawing groups can decrease stability. | [14][15] |
| TCO | Biological Media | Can be susceptible to isomerization to the less reactive cis-isomer, especially in the presence of thiols. | [11][13] |
Note: The provided data are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving copper-free click chemistry.
Protocol 1: In Vivo Metabolic Labeling of Cell-Surface Glycans and Subsequent SPAAC Reaction
This protocol describes the metabolic incorporation of an azido-sugar into cell-surface glycans in a mouse model, followed by in vivo labeling with a DBCO-functionalized fluorophore.
Materials:
-
N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)
-
DBCO-conjugated near-infrared (NIR) fluorophore
-
Phosphate-buffered saline (PBS)
-
Anesthetizing agent
-
In vivo imaging system (e.g., IVIS)
Methodology:
-
Metabolic Labeling:
-
Administer Ac₄ManNAz to the mouse model via intraperitoneal (i.p.) injection or oral gavage. A typical dose is 300 mg/kg daily for 7 days.
-
-
In Vivo SPAAC Reaction:
-
On day 8, administer the DBCO-NIR fluorophore via intravenous (i.v.) injection. The optimal dose should be determined empirically but can start in the range of 1-10 mg/kg.
-
-
Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and perform in vivo fluorescence imaging using an appropriate imaging system and filter set for the chosen NIR fluorophore.
-
Acquire a pre-injection image before administering the DBCO-fluorophore to establish baseline autofluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence signal in the region of interest (e.g., tumor) at each time point and correct for background fluorescence.
-
Protocol 2: Pretargeted In Vivo Imaging using iEDDA
This protocol outlines a pretargeting strategy where a TCO-modified antibody is first administered, followed by a smaller, fast-clearing tetrazine-labeled imaging agent.
Materials:
-
TCO-conjugated antibody targeting a specific cell-surface antigen
-
Tetrazine-conjugated imaging agent (e.g., radiolabel for PET or SPECT, or a fluorophore for optical imaging)
-
Saline or other appropriate vehicle for injection
-
Imaging modality corresponding to the chosen imaging agent (PET, SPECT, or fluorescence imaging system)
Methodology:
-
Antibody Administration:
-
Administer the TCO-conjugated antibody to the animal model via i.v. injection. The dose will depend on the specific antibody and target.
-
Allow sufficient time for the antibody to accumulate at the target site and for unbound antibody to clear from circulation (typically 24-72 hours).[17]
-
-
Imaging Agent Administration:
-
After the clearance period, administer the tetrazine-conjugated imaging agent via i.v. injection.
-
-
Imaging:
-
Perform imaging at a time point optimized for the specific imaging agent, allowing for the reaction to occur and for unbound imaging agent to clear (typically 1-4 hours post-injection).[17]
-
-
Data Analysis:
-
Analyze the images to determine the localization and intensity of the signal at the target site. For quantitative imaging modalities like PET or SPECT, calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and relationships in in vivo click chemistry.
Diagram 1: General Workflow for In Vivo SPAAC Labeling
References
- 1. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 11. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 15. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. In vivo demonstration of a real-time temporal SNR acoustic output adjustment method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unincorporated Azidohomoalanine (AHA)
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to ensure the complete removal of unincorporated L-Azidohomoalanine (AHA) from protein samples prior to downstream applications like click chemistry. Incomplete removal of free AHA can lead to high background signals, reduced sensitivity, and inaccurate quantification in subsequent analyses.
Troubleshooting and FAQs
This section addresses specific issues that users may encounter during the AHA cleanup process.
| Question | Answer |
| Why is my background signal high in my click chemistry reaction? | High background is often caused by residual, unincorporated AHA reacting with your alkyne probe. This free AHA competes with the AHA-labeled proteins, leading to non-specific signal. Ensure your protein cleanup method is sufficient to remove all small molecules. Consider increasing the number of washes or incubation times during precipitation or dialysis.[1] |
| My click reaction signal is very low or absent. What went wrong? | While this can be due to low incorporation of AHA, it can also be related to the cleanup process.[1] Harsh precipitation methods may cause protein denaturation and loss, making the pellet difficult to resolubilize.[2] Also, ensure that no chelating agents (e.g., EDTA) that could inhibit the copper catalyst were introduced in your final buffer.[1] |
| Can unincorporated AHA interfere with Mass Spectrometry (MS) analysis? | Yes, unincorporated AHA can interfere with MS analysis. While it is a small molecule, high concentrations can potentially suppress the ionization of desired peptides or create adducts, complicating data interpretation. Efficient removal is crucial for obtaining clean mass spectra.[3] |
| Which cleanup method is best for my sample? | The choice depends on your specific needs. Protein precipitation is fast and concentrates the sample but risks protein denaturation. Dialysis is gentler on proteins but is more time-consuming and can lead to sample dilution. Gel filtration is also gentle and effective for buffer exchange but can be more complex to set up.[2][4][5] |
| How can I confirm that all free AHA has been removed? | A definitive way to check for residual AHA is to run a "no-protein" control. Process a sample of your final buffer (after cleanup) through the click chemistry reaction. If you detect a signal, unincorporated AHA is still present, and further cleanup is required. |
| Is it possible to lose my protein sample during cleanup? | Yes, some sample loss is possible with any method.[6] During precipitation, the pellet can be lost if not centrifuged properly or if it's not fully separated from the supernatant.[6][7] In dialysis and gel filtration, protein can adhere to the membrane or resin surface.[8] Following protocols carefully minimizes this risk. |
Comparison of AHA Removal Methods
The following table summarizes the key characteristics of the most common methods used to remove unincorporated AHA.
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation | Uses a solvent or acid (e.g., acetone (B3395972), TCA) to decrease the solubility of proteins, causing them to precipitate. Small molecules like AHA remain in the soluble fraction.[4][9] | Fast, effectively removes contaminants, and concentrates the protein sample.[2] | Risk of irreversible protein denaturation and difficulty resolubilizing the pellet.[2] Potential for protein loss.[6] | Downstream applications where protein denaturation is acceptable (e.g., SDS-PAGE, some mass spectrometry).[2] |
| Dialysis | Employs a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows small molecules (AHA) to diffuse out into a larger volume of buffer (dialysate) while retaining larger proteins.[5] | Gentle method that preserves protein structure and function. Effective for buffer exchange.[5] | Time-consuming (requires multiple buffer changes over hours or overnight).[5] Can result in sample dilution.[8] | Sensitive proteins that are prone to denaturation or aggregation. Applications requiring native protein conformation. |
| Gel Filtration (SEC) | Size-exclusion chromatography separates molecules based on size. The sample passes through a column packed with porous beads. Large proteins are excluded from the pores and elute first, while small molecules like AHA enter the pores and elute later.[10][11] | Gentle, preserves protein activity, and provides excellent separation of small molecules.[10] Also serves as an effective buffer exchange method.[12] | Can lead to sample dilution. Requires specialized columns and chromatography systems. Sample volume is limited.[11] | Purifying proteins from complex mixtures and when a simultaneous buffer exchange is desired. |
Experimental Protocols
Protocol 1: Acetone/TCA Protein Precipitation
This method is effective for robustly removing contaminants from dilute samples.[6]
-
Preparation : Cool the required volume of acetone to -20°C.[2] Prepare a 10% Trichloroacetic acid (TCA) in acetone solution and store it at -20°C.[6]
-
Precipitation : Add 10 volumes of the cold 10% TCA in acetone solution to your protein sample.[6]
-
Incubation : Vortex the mixture and incubate at -20°C for at least 3 hours, or overnight for optimal results.[6]
-
Centrifugation : Centrifuge the sample at 15,000 x g for 10 minutes to pellet the precipitated protein.[6]
-
Supernatant Removal : Carefully decant and discard the supernatant, which contains the unincorporated AHA.
-
Wash : Add an equal volume of cold acetone (without TCA) to the pellet. Vortex to wash the pellet.[6][7]
-
Second Centrifugation : Centrifuge again at 15,000 x g for 5 minutes.[6]
-
Drying : Discard the supernatant and allow the protein pellet to air-dry for 5-30 minutes. Do not over-dry, as this will make it difficult to redissolve.[2][6]
-
Resuspension : Resuspend the pellet in a buffer compatible with your downstream application (e.g., lysis buffer for click chemistry).[2]
Protocol 2: Dialysis
This protocol is ideal for removing AHA while preserving the native state of the protein.
-
Membrane Selection : Choose a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your protein of interest (e.g., 12-14 kDa MWCO for IgG antibodies), but large enough to allow free passage of AHA.[8]
-
Membrane Preparation : Pre-wet the dialysis tubing or device in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading : Load your protein sample into the dialysis tubing or cassette, ensuring no leaks.[8]
-
First Dialysis : Place the sample into a beaker containing dialysis buffer. The buffer volume should be at least 200-500 times greater than your sample volume.[5] Stir gently on a magnetic stir plate at 4°C for 2-4 hours.[8]
-
Buffer Change : Discard the dialysis buffer and replace it with fresh, cold buffer.
-
Subsequent Dialysis Steps : Repeat the buffer change at least two more times. For maximum removal, the second dialysis can run for 2-4 hours, followed by an overnight dialysis.[5]
-
Sample Recovery : Carefully remove the sample from the dialysis device.
Protocol 3: Gel Filtration (Size Exclusion Chromatography)
This method uses a gravity column to separate proteins from small molecules like AHA.
-
Column Selection : Choose a gel filtration medium with a fractionation range appropriate for separating your protein from the small AHA molecule (e.g., G-25 or P-6 media).[10]
-
Column Packing : Prepare and pack the column according to the manufacturer's instructions. The column bed volume should be significantly larger than your sample volume (sample volume should be 1-5% of the total column volume for best resolution).[11]
-
Equilibration : Equilibrate the column by washing it with 2-3 column volumes of your desired final buffer. This buffer will also be used to elute the sample.[10]
-
Sample Application : Carefully load your protein sample onto the top of the column bed.
-
Elution : Begin eluting the sample with the equilibration buffer. The larger proteins will travel faster through the column and elute first, in or shortly after the void volume.[10] The smaller AHA molecules will be retained longer and elute in later fractions.
-
Fraction Collection : Collect fractions and monitor the protein content using a spectrophotometer (A280) or a protein assay to identify the fractions containing your purified protein.
-
Pooling : Pool the protein-containing fractions to obtain your final sample, now free of unincorporated AHA.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for AHA cleanup.
Caption: General workflow for selecting an appropriate method to remove unincorporated AHA.
Caption: Troubleshooting decision tree for addressing high background signal after AHA labeling.
References
- 1. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. its.caltech.edu [its.caltech.edu]
- 8. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Validation & Comparative
comparing Azidohomoalanine and puromycin for protein synthesis analysis
A Comparative Guide to Azidohomoalanine (AHA) and Puromycin (B1679871) for Protein Synthesis Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is fundamental to understanding cellular physiology and pathology. Two of the most prominent non-radioactive methods for this analysis are the incorporation of the methionine analog, L-Azidohomoalanine (AHA), and the use of the aminonucleoside antibiotic, puromycin. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal method for your research needs.
Mechanism of Action
This compound (AHA) is a bio-orthogonal analog of the amino acid methionine.[1][2] When introduced to cells, it is recognized by the endogenous translational machinery and incorporated into newly synthesized proteins in place of methionine.[3] The key feature of AHA is its azide (B81097) group, which allows for a highly specific "click" reaction with alkyne-tagged molecules for detection or enrichment.[3][4] This method results in the labeling of full-length, functional proteins.[5]
Puromycin is an antibiotic that functions as a structural analog of the 3' end of aminoacyl-tRNA.[6][7] It enters the A-site of the ribosome during translation and is incorporated into the C-terminus of the nascent polypeptide chain.[8][9] This incorporation leads to the premature termination of translation, resulting in the release of truncated, puromycylated protein fragments.[5][7] A derivative, O-propargyl-puromycin (OP-Puro), possesses an alkyne group, enabling click chemistry-based detection similar to AHA.[10][11][12]
Quantitative Performance Comparison
The choice between AHA and puromycin depends on the specific experimental goals, as their performance characteristics differ significantly.
| Parameter | This compound (AHA) | Puromycin |
| Principle | Methionine analog incorporated into full-length proteins.[1][3] | Aminoacyl-tRNA analog causing premature chain termination.[6][7] |
| Labeled Product | Full-length, functional proteins.[5] | Truncated, non-functional protein fragments.[5] |
| Labeling Time | Slower, typically requires minutes to hours (e.g., 1-4 hours).[5][13] | Faster, acts within seconds to minutes (e.g., 10-15 minutes).[5][13] |
| Sensitivity | High, capable of identifying low-abundance proteins with enrichment.[1] | Very high, especially for short labeling times.[5] |
| Specificity | High, due to bio-orthogonal click chemistry detection.[3][4] | High, with specific antibodies or click chemistry (OP-Puro).[9][10] |
| Toxicity | Generally low, but high concentrations can be toxic. | Can be cytotoxic, even at low concentrations, and may induce apoptosis.[14][15] |
| Experimental Conditions | Requires methionine-free medium for efficient incorporation.[1][16][17] | Does not require specialized medium.[11] |
| Applications | Proteomic analysis (BONCAT, HILAQ), protein turnover studies, flow cytometry.[1] | Global protein synthesis rate (SUnSET), ribosome profiling, in vivo labeling.[2][17] |
| Limitations | Slower labeling kinetics, requires methionine depletion which can be a stressor.[13][18] | Produces non-functional proteins, may not be reliable in energy-starved cells.[5][18][19] |
Experimental Protocols
AHA Labeling and Detection (BONCAT Protocol)
This protocol is adapted from established Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) methods.[19][20]
a. Cell Culture and AHA Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Wash cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.[1]
-
Add AHA to the methionine-free medium to a final concentration of 25-100 µM (the optimal concentration should be determined for each cell type).[21]
-
Incubate for 1-4 hours under normal cell culture conditions.[21]
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
c. Click Chemistry Reaction:
-
To the cell lysate, add the click reaction cocktail. A typical cocktail includes an alkyne-biotin or alkyne-fluorophore tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 30-60 minutes at room temperature, protected from light.
d. Detection:
-
For Western Blotting: Labeled proteins can be detected using streptavidin-HRP (for biotin (B1667282) tags) or directly if a fluorescent tag was used.
-
For Mass Spectrometry (Proteomics): Biotin-labeled proteins can be enriched using streptavidin-coated beads prior to on-bead digestion and analysis by LC-MS/MS.[21]
-
For Flow Cytometry: After the click reaction, cells are washed and analyzed on a flow cytometer to quantify the fluorescence intensity, which is proportional to the rate of protein synthesis.[22]
Puromycin Labeling and Detection (SUnSET Assay)
This protocol is based on the SUrface SEnsing of Translation (SUnSET) technique.[2][5]
a. Puromycin Labeling:
-
Culture cells to the desired confluency.
-
Add puromycin directly to the complete culture medium at a final concentration of 1-10 µg/mL (the optimal concentration should be determined via a kill curve for each cell line).[9][16]
-
Incubate for 10-15 minutes under normal cell culture conditions.[5]
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS containing a protein synthesis inhibitor like cycloheximide (B1669411) (100 µg/mL) to "freeze" the ribosomes.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
c. Detection (Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for puromycin.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the puromycylated proteins using a chemiluminescence detection system. The intensity of the signal is proportional to the global rate of protein synthesis.[5]
Visualizations
Signaling Pathway: mTOR Regulation of Protein Synthesis
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis in response to nutrients and growth factors.[8][23]
Caption: The mTOR signaling pathway integrates signals to regulate protein synthesis.
Experimental Workflow: AHA vs. Puromycin
The following diagram illustrates the key steps in protein synthesis analysis using AHA and puromycin.
Caption: Comparative workflows for AHA and Puromycin-based protein synthesis analysis.
Conclusion
Both this compound and puromycin are powerful tools for investigating protein synthesis. AHA, through methods like BONCAT, is ideal for proteomic studies and applications where the analysis of full-length, functional proteins is required. Its main drawback is the need for methionine depletion, which can be a confounding variable. Puromycin, particularly in the SUnSET assay, offers a rapid and highly sensitive method for assessing global changes in protein synthesis. However, the production of truncated proteins and potential unreliability in certain stress conditions must be considered. The selection of the appropriate method should be guided by the specific biological question, the required temporal resolution, and the downstream analytical techniques.
References
- 1. youtube.com [youtube.com]
- 2. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. themoonlab.org [themoonlab.org]
- 4. researchgate.net [researchgate.net]
- 5. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Video: mTOR Signaling and Cancer Progression [jove.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]
- 10. Results for "AHA Labeling" | Springer Nature Experiments [experiments.springernature.com]
- 11. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unexpected cytokinetic effects induced by puromycin include a G2-arrest, a metaphase-mitotic-arrest, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 17. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 18. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. journals.plos.org [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Azidohomoalanine (AHA) vs. L-Homopropargylglycine (HPG) for Metabolic Labeling of Newly Synthesized Proteins
An objective guide for researchers, scientists, and drug development professionals on the selection and application of methionine analogs for tracking protein synthesis.
In the dynamic world of cellular biology and drug discovery, the ability to specifically label and track newly synthesized proteins is paramount. L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG) have emerged as powerful tools for this purpose. Both are amino acid analogs of methionine that can be metabolically incorporated into nascent polypeptide chains.[1][2][3] Their bio-orthogonal functional groups—an azide (B81097) in AHA and an alkyne in HPG—allow for subsequent covalent ligation to a variety of probes via "click chemistry," enabling the visualization and isolation of newly synthesized proteins.[1][2] This guide provides a comprehensive comparison of AHA and HPG, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methionine analog for their specific experimental needs.
Performance Comparison: AHA vs. HPG
The choice between AHA and HPG can influence labeling efficiency, specificity, and potential cellular perturbations. The following table summarizes key quantitative parameters to consider.
| Feature | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) | Key Considerations |
| Bio-orthogonal Group | Azide (-N3) | Alkyne (-C≡CH) | The choice of bio-orthogonal group dictates the complementary click chemistry probe (alkyne for AHA, azide for HPG). |
| Typical Concentration | 25-50 µM in cultured cells[2] | 25-50 µM in cultured cells[2] | Optimal concentrations should be determined empirically for each cell type and experimental setup.[4] |
| Labeling Time | 1-24 hours, depending on the experiment[2] | 1-24 hours, depending on the experiment[2] | Shorter incubation times (e.g., 10-30 minutes) can be used for pulse-labeling experiments.[5] |
| Toxicity | Generally considered non-toxic in mammalian cells and in vivo models like zebrafish at typical concentrations.[1][3] In E. coli, growth was observed at concentrations up to 9 mM.[6] | Can exhibit higher toxicity than AHA in some systems. In E. coli, concentrations above 0.35 µM significantly reduced the growth rate, with no growth observed at 5.6-90 µM.[6] | The potential for toxicity is a critical consideration, especially in sensitive cell types or for long-term labeling studies. |
| Incorporation Rate | Incorporation can be efficient, with studies in E. coli showing approximately 50% incorporation after 26 hours of expression.[7][8] | Can achieve high incorporation rates, with some studies in E. coli reporting 70-80% incorporation.[7][8] | The rate of incorporation can be influenced by the cell type, the specific protein being synthesized, and the concentration of the analog. |
| In Vivo Use | Successfully used in various model organisms, including rodents and C. elegans.[2][9] | Also applicable for in vivo labeling in model organisms.[2][9] | Both have been demonstrated to be effective for in vivo labeling through methods like intraperitoneal injections.[9][10] |
Experimental Workflows and Methodologies
Successful metabolic labeling with AHA or HPG relies on a carefully executed experimental workflow. The general process involves replacing methionine with its analog in the cell culture medium, allowing for its incorporation into newly synthesized proteins, followed by cell fixation, permeabilization, and a click chemistry reaction to attach a fluorescent probe for visualization or a biotin (B1667282) tag for enrichment.
Detailed Experimental Protocols
The following are generalized protocols for metabolic labeling in cultured mammalian cells. Optimization of incubation times and analog concentrations is recommended for specific cell lines and experimental goals.[2][4]
1. Cell Preparation and Metabolic Labeling:
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips in a 6-well plate) and allow them to adhere and grow overnight.[2][5]
-
Methionine Starvation: To enhance the incorporation of the methionine analog, wash the cells once with pre-warmed phosphate-buffered saline (PBS) and then incubate them in methionine-free medium for 30-60 minutes at 37°C.[4][5][11]
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA or HPG (typically 25-50 µM).[2] Incubate the cells for the desired labeling period (e.g., 1-24 hours).[2] For pulse-labeling experiments, shorter incubation times of 10-30 minutes can be used.[5]
2. Cell Fixation and Permeabilization:
-
Fixation: After labeling, remove the medium and wash the cells twice with cold PBS. Fix the cells by adding a 3.7% or 4% formaldehyde (B43269) solution in PBS and incubating for 15 minutes at room temperature.[5][11]
-
Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Permeabilize the cells by adding a solution of 0.25% or 0.5% Triton X-100 in PBS and incubating for 15-20 minutes at room temperature.[5][11]
3. Click Chemistry Reaction:
The click chemistry reaction covalently links a fluorescent probe or biotin to the incorporated AHA or HPG. The components of the reaction cocktail are added in a specific order.
-
Reaction Cocktail Preparation: A typical click reaction cocktail for a single coverslip includes the fluorescent probe (e.g., an Alexa Fluor azide for HPG or an Alexa Fluor alkyne for AHA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand.[2]
-
Reaction Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[12]
-
Washing: After the reaction, remove the cocktail and wash the cells with PBS.
4. Downstream Analysis:
Following the click chemistry reaction, the labeled proteins are ready for various downstream analyses, including:
-
Fluorescence Microscopy: Visualize the spatial distribution of newly synthesized proteins within the cell.
-
Flow Cytometry: Quantify the overall level of protein synthesis in a cell population.[5]
-
Western Blotting and SDS-PAGE: Detect labeled proteins in cell lysates.[9]
-
Mass Spectrometry: Enrich for biotinylated proteins using streptavidin beads for subsequent identification and quantification.[2]
Signaling Pathways and Validation
The incorporation of AHA and HPG is dependent on the cellular translational machinery. Any signaling pathway that modulates protein synthesis will consequently affect the labeling intensity. It is crucial to validate the specificity of the labeling to ensure that the observed signal originates from the bio-orthogonal reaction with the incorporated methionine analog. This can be achieved through control experiments, such as co-incubation with a protein synthesis inhibitor like cycloheximide (B1669411) or anisomycin, or by performing the labeling in the presence of excess methionine.[1][2] A significant reduction in signal in these control conditions confirms the specificity of the labeling for newly synthesized proteins.
Conclusion
Both L-Azidohomoalanine and L-Homopropargylglycine are invaluable tools for the metabolic labeling of nascent proteins. The choice between them will depend on the specific requirements of the experiment. AHA is often favored for its lower toxicity profile, making it suitable for sensitive systems and long-term studies. HPG, on the other hand, may offer higher incorporation rates in certain contexts. By carefully considering the comparative data and optimizing the experimental protocols provided in this guide, researchers can effectively harness the power of these methionine analogs to gain deeper insights into the complex and dynamic world of the proteome.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo-Methionine, this compound and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Unveiling Proteomes: A Comparative Guide to Azidohomoalanine Incorporation
For researchers, scientists, and drug development professionals delving into the dynamic world of protein synthesis, the precise and specific labeling of nascent proteins is paramount. L-Azidohomoalanine (AHA), a bio-orthogonal analog of methionine, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of AHA's performance against its primary alternative, L-Homopropargylglycine (HPG), offering a comprehensive overview of their cross-reactivity, specificity, and supporting experimental data to inform your research decisions.
AHA is a non-canonical amino acid that can be metabolically incorporated into newly synthesized proteins in place of methionine.[1][2] Its azide (B81097) moiety allows for a highly selective "click chemistry" reaction with alkyne-bearing probes, enabling the visualization and isolation of nascent proteomes.[1][3] This technique, known as Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT), offers a robust method to study the translatome.[3][4]
Performance Comparison: AHA vs. HPG
The choice between AHA and another widely used methionine analog, Homopropargylglycine (HPG), depends on the specific experimental context, including the model organism and the desired outcome.[5] While both are effective tools, they exhibit different characteristics in terms of incorporation efficiency, cellular perturbation, and labeling performance.
| Parameter | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) | References |
| Incorporation Efficiency | Generally considered to have a higher incorporation rate in some systems.[6] | May have a slower incorporation rate onto the Met tRNA.[6] However, in other systems like Arabidopsis, HPG shows more efficient tagging.[7] | [6][7] |
| Cellular Perturbation | Can cause a more significant disruption of methionine metabolism and a greater reduction in cell growth rate in some plant cells.[7] Studies in mammalian cells and in vivo in mice suggest minimal adverse effects with short-term administration.[6][8] | Generally causes less cell death and has a less severe impact on cell growth rate in plant cell cultures compared to AHA.[7] | [6][7][8] |
| Toxicity | Generally considered non-toxic for short-term labeling experiments in various model organisms.[3][6] | Also considered to have low toxicity in similar experimental setups.[3] | [3][6] |
| Bio-orthogonal Reaction | Azide group reacts with alkyne probes. | Alkyne group reacts with azide probes. | [5] |
| Impact on Protein Structure | Studies on model proteins indicate that AHA incorporation is minimally invasive and does not significantly perturb protein structure or ligand binding.[9][10][11] | Assumed to have a similarly low impact on protein structure. | [9][10][11] |
Experimental Considerations and Specificity
The specificity of AHA incorporation is high, as it is dependent on the cell's own translational machinery.[8] Studies have shown that in the presence of protein synthesis inhibitors like cycloheximide, AHA labeling is abolished, confirming its specific incorporation into newly synthesized proteins.[8][12]
However, it is crucial to consider potential off-target effects. The introduction of non-canonical amino acids can lead to subtle metabolic changes. For instance, both AHA and HPG have been shown to alter amino acid metabolism in E. coli.[4] Therefore, careful optimization of labeling conditions, including concentration and duration, is essential to minimize cellular stress and ensure the physiological relevance of the findings.[4][12]
Experimental Workflows and Signaling Pathways
The successful application of AHA labeling relies on a well-defined experimental workflow. This typically involves a methionine-depletion step to enhance AHA incorporation, followed by the introduction of AHA into the culture medium. Subsequent cell lysis, click chemistry with a fluorescent or biotinylated probe, and downstream analysis complete the process.[5][13]
The following diagrams illustrate the general logic of AHA incorporation and a typical experimental workflow.
Caption: Metabolic pathway of Azidohomoalanine (AHA) incorporation into nascent proteins.
Caption: A typical experimental workflow for BONCAT using AHA.
Key Experimental Protocols
Below are summarized protocols for key AHA-based methodologies. Researchers should optimize concentrations and incubation times for their specific cell types and experimental goals.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) with Mass Spectrometry (BONCAT-MS)
This protocol is designed for the identification and quantification of newly synthesized proteins.
1. Cell Culture and AHA Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a methionine-free medium for 30-60 minutes to deplete intracellular methionine.[13]
-
Add AHA to the methionine-free medium at a final concentration of 25-50 µM and incubate for the desired period (e.g., 1-4 hours).[5]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a buffer compatible with click chemistry (e.g., containing 1% SDS).[13]
-
Quantify the total protein concentration.
3. Click Chemistry Reaction:
-
To the cell lysate, add the following components in order: alkyne-biotin probe, a reducing agent (e.g., TCEP), a copper(I) ligand (e.g., TBTA), and copper(II) sulfate (B86663) to initiate the reaction.[14]
-
Incubate for 1 hour at room temperature.
4. Enrichment and Digestion:
-
Capture the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using a protease like trypsin.[13]
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Use proteomics software to identify and quantify the peptides and their corresponding proteins.
AHA Labeling with Flow Cytometry
This method is suitable for high-throughput analysis of global protein synthesis rates in single cells.[13]
1. Cell Culture and AHA Labeling:
-
Seed cells and allow them to adhere.
-
Optionally, starve cells in a methionine-free medium for 30 minutes.[12][15]
-
Add AHA to a final concentration of 1 mM and incubate for at least 10 minutes. Include negative controls such as methionine-treated or cycloheximide-treated cells.[12][15]
2. Cell Fixation and Permeabilization:
-
Harvest the cells and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[12][15]
-
Permeabilize the cells with a solution containing 0.25% Triton X-100 or saponin (B1150181) for 15 minutes.[12][15]
3. Click Chemistry Reaction:
-
Prepare a click reaction solution containing a fluorescent alkyne probe (e.g., alkyne-Alexa Fluor).[13]
-
Incubate the cells with the click solution for 30 minutes at room temperature, protected from light.[15]
4. Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer. The median fluorescence intensity corresponds to the global protein synthesis rate.[12][15]
Conclusion
L-Azidohomoalanine is a versatile and specific tool for the investigation of newly synthesized proteins. While it exhibits high specificity for incorporation into the proteome, researchers must be mindful of potential metabolic perturbations and optimize labeling conditions accordingly. The choice between AHA and HPG will depend on the specific biological system and experimental goals. By carefully considering the comparative data and adhering to optimized protocols, scientists can effectively harness the power of AHA to gain unprecedented insights into the dynamic landscape of the proteome.
References
- 1. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. d-nb.info [d-nb.info]
- 10. Impact of this compound Incorporation on Protein Structure and Ligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of different bioorthogonal labeling techniques
A Guide to Bioorthogonal Labeling Techniques for Researchers and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments, offering a suite of chemical reactions that can occur within living systems without interfering with innate biochemical processes.[1][2] For researchers, scientists, and drug development professionals, selecting the optimal bioorthogonal labeling technique is crucial for the success of applications ranging from in vivo imaging to targeted drug delivery.[3][4] This guide provides a comprehensive, quantitative comparison of the most prominent bioorthogonal labeling techniques, complete with experimental data, detailed protocols, and illustrative diagrams to facilitate an informed decision-making process.
Quantitative Comparison of Bioorthogonal Labeling Techniques
The efficacy of a bioorthogonal reaction is often determined by its second-order rate constant (k₂), which reflects the speed and efficiency of the reaction.[1] Other critical factors include the biocompatibility of the reactants and catalyst, the stability of the resulting bond, and the potential for side reactions. The following table summarizes the key quantitative parameters for the most widely used bioorthogonal reactions.
| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine (B1218219) | None | ~0.001[1] | High biocompatibility; traceless version forms a native amide bond.[1][5] | Slow kinetics; phosphine reagents are susceptible to oxidation.[1][6] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴[1] | Very fast reaction rates and high efficiency.[1] | Copper catalyst can be toxic to cells, limiting in vivo applications.[3][7] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne + Azide | None | 10⁻³ - 1[1] | Excellent biocompatibility, ideal for live-cell and in vivo imaging.[1][7] | Slower than CuAAC; bulky cyclooctynes can be challenging to incorporate.[1] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) / Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | None | 1 - 10⁶[1][8] | Exceptionally fast kinetics; highly biocompatible and tunable.[1][9] | Bulky reagents may perturb the system under investigation.[1] |
| Photo-Click Chemistry | Photoreactive group + cognate partner | Light | Variable (can be very fast upon activation)[10][11] | Spatiotemporal control through light activation.[11] | Potential for photodamage to cells; limited tissue penetration of light.[12] |
Experimental Protocols
The successful implementation of bioorthogonal labeling relies on carefully executed experimental protocols. Below are generalized methodologies for key experiments.
General Protocol for Metabolic Labeling of Cell-Surface Glycans
This protocol outlines the metabolic incorporation of an azide-modified sugar into cell-surface glycans, followed by fluorescent labeling via SPAAC.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Incorporation: Culture cells in medium supplemented with the azide-modified sugar for 24-48 hours to allow for metabolic incorporation into cell-surface glycans.
-
Cell Preparation: Wash the cells three times with PBS. For imaging, cells can be live or fixed. If fixing, incubate with fixation buffer for 15 minutes at room temperature.
-
Permeabilization (Optional): For labeling intracellular targets, incubate the fixed cells with permeabilization buffer for 10 minutes.
-
Blocking: To reduce non-specific binding, incubate the cells with blocking buffer for 30 minutes.
-
SPAAC Reaction: Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS or cell culture medium. Incubate the cells with this solution for 30-60 minutes at room temperature or 37°C, protected from light.[7]
-
Washing: Wash the cells three times with PBS to remove any unreacted probe.
-
Imaging: Mount the coverslips onto microscope slides and visualize the labeled cells using a fluorescence microscope.
General Protocol for Protein-Protein Conjugation using Tetrazine Ligation
This protocol describes the conjugation of two proteins that have been separately functionalized with a tetrazine and a trans-cyclooctene (B1233481) (TCO).
Materials:
-
TCO-activated Protein A
-
Tetrazine-activated Protein B
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in a 1:1 to 1:1.5 molar ratio in PBS.[13][14]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[14] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[8][13]
-
Purification (Optional): If necessary, the conjugated protein can be purified from unreacted components using standard chromatography techniques (e.g., size-exclusion chromatography).
-
Analysis: The resulting protein conjugate can be analyzed by SDS-PAGE and other characterization methods.
Visualizing Bioorthogonal Labeling Workflows
Diagrams are invaluable for understanding the workflows and chemical principles of bioorthogonal labeling.
Conclusion
The selection of a bioorthogonal labeling technique is highly dependent on the specific experimental context.[1] For applications demanding rapid kinetics, such as in vivo imaging with short-lived probes, tetrazine ligation is often the preferred method.[1] When biocompatibility is the primary concern and slower kinetics are acceptable, SPAAC and Staudinger ligation are excellent choices.[1] CuAAC remains a powerful tool for in vitro applications where its speed and efficiency are paramount.[1] By carefully considering the quantitative data and experimental requirements, researchers can harness the power of bioorthogonal chemistry to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Bioorthogonal approach to identify unsuspected drug targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Assessing the Impact of Azidohomoalanine on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Azidohomoalanine (AHA), a bio-orthogonal analog of the essential amino acid methionine, has become an indispensable tool for the metabolic labeling and subsequent analysis of newly synthesized proteins.[1] Its integration into nascent polypeptide chains allows for the selective enrichment and identification of proteins synthesized within a specific timeframe, providing invaluable insights into cellular proteostasis.[2][3] However, the introduction of a non-canonical amino acid raises critical questions about its potential influence on normal protein function, stability, and overall cellular health. This guide provides an objective comparison of AHA with alternative labeling methods, supported by experimental data, to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action and Bio-orthogonal Ligation
AHA is recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins in place of methionine during translation.[3] The key feature of AHA is its azide (B81097) moiety, a chemical handle that is biologically inert but can undergo a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."[4] This reaction allows for the covalent attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for visualization, to AHA-containing proteins.[5]
Quantitative Comparison of Methionine Analogs
The choice of methionine analog can influence labeling efficiency and potentially impact cellular processes. The most common alternative to AHA is Homopropargylglycine (HPG), which contains an alkyne group.
| Parameter | Azidohomoalanine (AHA) | Homopropargylglycine (HPG) | Reference |
| Incorporation Efficiency | Generally efficient, but can be lower than methionine.[3][6] In E. coli, incorporation reached ~50% after 26 hours.[7] | Often exhibits higher incorporation rates than AHA in some systems. In E. coli, incorporation rates of 70-80% were achieved.[7] In Arabidopsis, HPG was found to be a more efficient tagging agent than AHA.[8] | [3][6][7][8] |
| Cellular Perturbation | Can induce cellular stress and apoptosis-related pathways.[9] Some studies report minimal to no toxic effects on cell viability and growth.[10][11] | May also cause cellular stress, but some studies suggest it is less inhibitory to cell growth than AHA in certain contexts.[8] | [8][9][10][11] |
| Click Chemistry Reaction | Azide group reacts with alkyne-bearing probes. | Alkyne group reacts with azide-bearing probes. | [4] |
Impact on Protein Structure and Function
A critical consideration for any bio-orthogonal labeling strategy is the potential for the analog to alter the structure and function of the labeled proteins.
| Aspect | Findings | Reference |
| Protein Structure | Incorporation of AHA into the PDZ3 domain resulted in only minor alterations to the secondary structure and the overall protein fold remained highly conserved.[11][12] | [11][12] |
| Protein Stability | The incorporation of AHA can have a minor destabilizing effect on proteins. For the PDZ3 domain, a small decrease in thermal stability was observed.[11] | [11] |
| Ligand Binding | Studies on the PDZ3 domain showed that AHA incorporation did not affect its ligand-binding properties.[10] | [10] |
| Global Proteome | Some studies have shown that AHA labeling can lead to changes in the expression of a subset of proteins and may induce cellular stress responses.[9][13] However, other research indicates that AHA has little impact on the overall fitness of the organism.[10] | [9][10][13] |
Experimental Protocols
Detailed methodologies for key experiments involving AHA are provided below.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Mass Spectrometry
This protocol outlines the general steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT followed by mass spectrometry.[14]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
To enhance incorporation, deplete intracellular methionine by incubating cells in methionine-free medium for 30-60 minutes.[15]
-
Add AHA to the methionine-free medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 1-4 hours).[15]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer compatible with click chemistry (e.g., containing 1% SDS).
-
Quantify the total protein concentration.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction cocktail containing an alkyne-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[14]
-
Incubate at room temperature for 1-2 hours.
-
-
Enrichment of Biotinylated Proteins:
-
Capture biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer with trypsin and incubate overnight at 37°C.[14]
-
Analyze the resulting peptides by LC-MS/MS.
-
AHA Pulse-Chase for Protein Degradation Analysis
This protocol allows for the measurement of protein degradation rates.[2]
-
Pulse Labeling:
-
Label cells with AHA as described in the BONCAT protocol for a defined period (e.g., 16 hours) to label a significant portion of the proteome.[2]
-
-
Chase:
-
Remove the AHA-containing medium and replace it with a complete medium containing an excess of normal methionine.
-
Collect cell samples at various time points during the chase period (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Processing and Analysis:
-
Lyse the cells from each time point.
-
Perform click chemistry to attach a biotin tag to the AHA-labeled proteins.
-
Enrich the biotinylated proteins.
-
Analyze the amount of remaining AHA-labeled protein at each time point by mass spectrometry or Western blotting to determine the degradation rate.[2]
-
Visualizations
Experimental Workflow for Assessing AHA's Impact
Workflow for comparing the effects of AHA on protein synthesis and stability.
General Signaling Pathway Leading to Protein Synthesis
AHA incorporation as a reporter for de novo protein synthesis in signaling pathways.
Potential Cellular Stress Response to AHA
Hypothesized pathway of cellular stress induced by AHA incorporation.
Alternatives and Considerations
-
Homopropargylglycine (HPG): As detailed in the comparison table, HPG is a viable alternative to AHA and may offer higher labeling efficiency in certain experimental systems.[7][8]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful quantitative proteomic technique that relies on metabolic incorporation of "heavy" amino acids.[16] Combining BONCAT with pulsed SILAC (pSILAC), often referred to as BONLAC, allows for the accurate quantification of newly synthesized proteins.[5][16] This combination can provide a more robust quantitative dataset compared to label-free quantification of BONCAT-enriched proteins alone.
-
Control Experiments: It is crucial to include appropriate controls in all experiments involving AHA. These should include a no-AHA control, a control with excess methionine to compete with AHA incorporation, and treatment with a protein synthesis inhibitor (e.g., cycloheximide) to confirm that the signal is dependent on active translation.[15]
Conclusion
This compound is a powerful and widely used tool for studying protein synthesis and degradation. While the incorporation of this non-canonical amino acid has the potential to introduce minor perturbations to protein structure and cellular physiology, numerous studies have demonstrated its utility and efficacy with minimal adverse effects.[10][11] For sensitive applications, researchers should consider comparing AHA with alternatives like HPG and employing quantitative methods such as BONLAC to ensure the robustness of their findings. Careful experimental design, including appropriate controls, is paramount to accurately interpret data generated using this versatile technique.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 5. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-Methionine, this compound and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In-Depth Quantitative Proteomic Analysis of de Novo Protein Synthesis Induced by Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope-Labeled Azidohomoalanine for Quantitative Proteomics
In the dynamic landscape of proteomics, the ability to accurately quantify newly synthesized proteins is paramount for unraveling cellular responses to various stimuli and understanding the mechanisms of drug action. Stable isotope-labeled L-Azidohomoalanine (AHA), a bioorthogonal analog of methionine, has emerged as a powerful tool for metabolic labeling and subsequent analysis of nascent proteomes. This guide provides an objective comparison of AHA-based quantitative proteomics methods with other prominent alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental needs.
Comparative Analysis of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, required sensitivity, and throughput. Below is a comparative summary of key quantitative proteomics methodologies.
| Method | Principle | Throughput | Number of Proteins Quantified | Key Advantages | Key Disadvantages |
| HILAQ (Heavy Isotope Labeled AHA Quantification) | Metabolic labeling with heavy isotope-labeled AHA, followed by enrichment and MS analysis.[1][2] | Low to Medium | >1,900 in HEK293T cells[3] | High sensitivity, simplified workflow compared to other AHA-SILAC combinations.[1][2] | Requires methionine depletion, which can induce cellular stress.[2][4] |
| BONCAT-SILAC (BONLAC/QuaNCAT) | Combines AHA labeling (BONCAT) with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative quantification.[1][3][5] | Low to Medium | >7,000 in a single experiment[3][5] | High accuracy and deep proteome coverage.[3][5] | Complex experimental design and data analysis due to multiple labeling steps.[1] |
| Puromycin-based methods (e.g., PUNCH-P, QOT) | Incorporation of puromycin (B1679871) or its analogs (e.g., O-propargyl-puromycin) into nascent polypeptide chains, followed by enrichment and MS.[6][7] | Medium | >5,000 proteins identified[6] | Rapid labeling (minutes) without the need for amino acid depletion, reducing cellular stress.[7][8] | Puromycin incorporation leads to truncated proteins, which may affect downstream analysis of protein fate.[8] |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling of the entire proteome with "heavy" amino acids.[9][10] | Low to Medium | Proteome-wide | High accuracy for comparing whole proteomes.[10] | Not ideal for detecting rapid changes in protein synthesis; can be expensive and difficult for non-dividing or primary cells.[1][9] |
| iTRAQ/TMT | In vitro chemical labeling of peptides with isobaric tags.[9][11] | High | Proteome-wide | High multiplexing capabilities, suitable for various sample types.[9][12] | Can be less accurate than metabolic labeling methods.[9] |
| Label-Free Quantification | Compares the signal intensities of peptides across different samples.[9][13] | High | Proteome-wide | Simple experimental workflow, no labeling required.[9][11] | Lower quantitative accuracy and reproducibility compared to label-based methods.[9][13] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows and the underlying biological context is crucial for understanding these complex techniques. The following diagrams, generated using the DOT language, illustrate key processes.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel proteomic approach (PUNCH-P) reveals cell cycle-specific fluctuations in mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Method for Accurate and Sensitive Quantitation of Rapid Changes of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Mainstream Proteomics Techniques - MetwareBio [metwarebio.com]
- 12. Quantitative Proteomics: Strategies, Advantages, and Challenges | MtoZ Biolabs [mtoz-biolabs.com]
- 13. A critical comparison of three MS-based approaches for quantitative proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Protein Synthesis: A Comparative Guide to AHA and Alternative Methods
For researchers, scientists, and drug development professionals, accurately measuring changes in protein synthesis is critical for understanding cellular regulation and the mechanism of action of novel therapeutics. L-Azidohomoalanine (AHA), a bio-orthogonal analog of methionine, has become a popular tool for labeling and quantifying newly synthesized proteins. However, relying on a single method can be fraught with potential artifacts. This guide provides an objective comparison of AHA-based protein synthesis analysis with key orthogonal validation techniques, supported by experimental data and detailed protocols to ensure the robustness of your findings.
This guide will delve into a head-to-head comparison of four leading methods for quantifying protein synthesis:
-
L-Azidohomoalanine (AHA) Labeling: A non-radioactive method utilizing a methionine analog for bio-orthogonal tagging of nascent proteins.
-
Puromycin-Based SUnSET Assay: A non-radioactive technique that uses a structural analog of aminoacyl-tRNA to terminate translation and label nascent polypeptide chains.
-
³⁵S-Methionine Radioactive Labeling: The traditional gold standard for metabolic labeling of newly synthesized proteins.
-
Ribosome Profiling (Ribo-Seq): A powerful sequencing-based method that provides a global snapshot of in vivo translation.
Performance Comparison at a Glance
The choice of method for validating protein synthesis changes depends on the specific experimental question, the required level of detail, and available resources. The following table summarizes the key characteristics of each technique.
| Feature | AHA Labeling | Puromycin (B1679871) (SUnSET) | ³⁵S-Methionine Labeling | Ribosome Profiling (Ribo-Seq) |
| Principle | Metabolic incorporation of a methionine analog | Translation termination and incorporation of a puromycin analog | Metabolic incorporation of a radioactive amino acid | Deep sequencing of ribosome-protected mRNA fragments |
| Detection | Click chemistry with fluorescent or biotin (B1667282) probes | Anti-puromycin antibody (Western blot, FACS, IHC) | Autoradiography, scintillation counting | Next-generation sequencing |
| Primary Output | Global or specific protein synthesis rates | Global protein synthesis rates | Global protein synthesis rates | Genome-wide translation efficiency at codon resolution |
| Key Advantage | Non-radioactive, versatile for various downstream analyses | Simple, rapid, and cost-effective for global changes | High sensitivity and direct measurement | High-resolution, genome-wide data on translation |
| Key Limitation | Potential for altered protein function; requires methionine-depleted media | Can be unreliable under energy stress; indirect measure of elongation | Use of hazardous radioactive materials | Technically demanding, computationally intensive |
Head-to-Head: AHA vs. Puromycin Under Energy Stress
While both AHA and puromycin-based SUnSET assays are popular non-radioactive methods, their reliability can differ under certain cellular conditions. A key consideration is the cellular energy state. Under conditions of glucose starvation, the SUnSET method has been shown to provide misleading results, indicating only minor reductions in protein synthesis, whereas AHA labeling accurately reflects a dramatic decrease.[1][2]
Quantitative Comparison in HEK293 Cells Under Various Treatments [1]
| Treatment | AHA Labeling (Normalized Protein Synthesis Rate) | Puromycin Labeling (Normalized Protein Synthesis Rate) |
| Basal Medium | 1.00 | 1.00 |
| Glucose Starvation | ~0.25 | ~0.80 |
| 2-Deoxyglucose (2DG) | ~0.30 | ~0.75 |
| Total Starvation | ~0.20 | ~0.60 |
| Cycloheximide (CHX) | ~0.10 | ~0.15 |
Data are approximate values derived from published immunoblot analyses.[1]
These data highlight the importance of selecting the appropriate validation method based on the experimental context. For studies involving metabolic stress, AHA labeling provides a more reliable measure of protein synthesis dynamics compared to the SUnSET assay.[1][2]
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways and the experimental steps involved is crucial for interpreting results and designing robust validation strategies.
Key Regulatory Pathway: mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis.[3][4][5][6][7] Its activation, in response to growth factors and nutrients, promotes protein synthesis by phosphorylating key downstream effectors.
Caption: The mTOR signaling pathway, a key regulator of protein synthesis.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general workflow for each of the four protein synthesis measurement techniques.
Caption: Comparative overview of experimental workflows.
Detailed Experimental Protocols
AHA Labeling for Western Blot Detection
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Wash cells once with pre-warmed PBS.
-
Replace the medium with methionine-free DMEM supplemented with dialyzed FBS for 30-60 minutes to deplete intracellular methionine.
-
Add L-Azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 25-50 µM and incubate for 1-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
Determine the protein concentration of the lysate using a BCA assay.
-
To 50 µg of protein lysate, add the click chemistry reaction cocktail (e.g., containing a biotin-alkyne probe, copper (II) sulfate, and a reducing agent).
-
Incubate at room temperature for 30 minutes.
-
-
Western Blot Analysis:
-
Add Laemmli sample buffer to the reaction mixture and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Probe the membrane with streptavidin-HRP to detect biotinylated (AHA-labeled) proteins.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Puromycin SUnSET Assay
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Apply experimental treatments as required.
-
-
Puromycin Labeling:
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Western Blot Analysis:
-
Determine protein concentration and normalize samples.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[8]
-
³⁵S-Methionine Labeling and TCA Precipitation
-
Cell Culture and Starvation:
-
Culture cells as for the AHA protocol.
-
Wash cells with methionine/cysteine-free DMEM.
-
Incubate in methionine/cysteine-free medium for 1 hour to deplete endogenous amino acid pools.[10]
-
-
Radioactive Labeling:
-
Cell Lysis and Precipitation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer.
-
To quantify total incorporated radioactivity, spot a small aliquot of the lysate onto a filter paper and precipitate the protein with ice-cold 10% trichloroacetic acid (TCA).[12]
-
-
Quantification:
Ribosome Profiling (Ribo-Seq) - Conceptual Workflow
-
Translation Arrest:
-
Treat cells with a translation elongation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA transcripts.[14]
-
-
Nuclease Footprinting:
-
Lyse the cells under conditions that maintain ribosome integrity.
-
Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.[15]
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the 80S monosomes containing the RPFs by sucrose (B13894) gradient ultracentrifugation.
-
Extract the ~28-30 nucleotide RPFs from the purified monosomes.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a next-generation sequencing platform.[16]
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Calculate the density of ribosome footprints on each transcript to determine the translation efficiency.[16]
-
By employing one or more of these orthogonal validation methods, researchers can significantly increase confidence in their findings on protein synthesis changes, leading to more robust and publishable results.
References
- 1. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. neb.com [neb.com]
- 13. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
Comparative Analysis of Commercially Available AHA-1 (AHSA1) Detection Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three commercially available antibodies for the detection of Activator of Heat Shock 90kDa Protein ATPase Homolog 1 (AHA-1), also known as AHSA1. The selection includes a monoclonal antibody and two polyclonal antibodies, offering a range of options for various research applications. This comparison focuses on the data provided by the manufacturers for key applications such as Western Blot (WB) and Immunohistochemistry (IHC).
Overview of AHA-1 Detection Antibodies
AHA-1 is a co-chaperone that stimulates the ATPase activity of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding and activation of a wide array of client proteins.[1] The Hsp90-AHA-1 interaction plays a crucial role in cellular processes such as protein homeostasis, signal transduction, and cell cycle regulation.[2][3] Dysregulation of AHA-1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for research.[4][5]
This guide compares the following AHA-1 antibodies:
-
Santa Cruz Biotechnology AHA-1 Antibody (F-7) : A mouse monoclonal antibody.
-
GeneTex Anti-AHA-1 Antibody : A rabbit polyclonal antibody.
-
MyBioSource AHA-1 Polyclonal Antibody : A rabbit polyclonal antibody.
Antibody Specification Comparison
The following table summarizes the key features of the selected AHA-1 antibodies based on information provided by the respective manufacturers.
| Feature | Santa Cruz Biotechnology AHA-1 (F-7) | GeneTex Anti-AHA-1 Antibody | MyBioSource AHA-1 Polyclonal Antibody |
| Catalog Number | sc-166610 | GTX48723 | MBS2534926 |
| Clonality | Monoclonal | Polyclonal | Polyclonal |
| Host Species | Mouse | Rabbit | Rabbit |
| Isotype | IgG₁ κ | IgG | IgG |
| Immunogen | Amino acids 249-338 of human AHA-1 | Synthetic peptide from an internal region of human AHA-1 | Synthetic peptide from the internal region of human AHA-1 |
| Species Reactivity | Human, Mouse, Rat | Human, Monkey | Human |
| Validated Applications | WB, IP, IF, ELISA, IHC(P), FCM | WB, IP, ELISA, IHC | WB, IHC, ELISA |
| Concentration | 200 µg/ml | 1 mg/ml | 1 mg/ml |
| Conjugation | Unconjugated (multiple conjugates available) | Unconjugated | Unconjugated |
Performance in Western Blot (WB)
Western blotting is a key application for assessing the specificity and sensitivity of an antibody. The data below is based on the validation images and protocols provided by the manufacturers. It is important to note that the experimental conditions are not standardized across the suppliers, which may influence the observed performance.
| Parameter | Santa Cruz Biotechnology AHA-1 (F-7) | GeneTex Anti-AHA-1 Antibody | MyBioSource AHA-1 Polyclonal Antibody |
| Recommended Dilution | 1:100 - 1:1000 | 1:2000 | 1:500 - 1:2000 |
| Positive Control Lysate | Human and Mouse AHA-1 transfected 293T whole cell lysate | 293T, HeLa, MCF-7, Jurkat, A431, Raji, Ramos whole cell lysates; Cos7 cells transfected with FLAG-AHA1 | HT29 cell lysate |
| Observed Band Size | ~43 kDa | ~38 kDa | ~38 kDa |
| Specificity Notes | A specific band was observed at ~43 kDa in transfected lysates.[6] | Detects both endogenous and overexpressed AHA-1 in various cell lines.[7] | A single band is shown at the expected molecular weight in HT29 cells.[1] |
Performance in Immunohistochemistry (IHC)
Immunohistochemistry allows for the localization of AHA-1 protein within tissue samples. The information regarding IHC performance is based on the manufacturers' datasheets.
| Parameter | Santa Cruz Biotechnology AHA-1 (F-7) | GeneTex Anti-AHA-1 Antibody | MyBioSource AHA-1 Polyclonal Antibody |
| Recommended Dilution | Information on specific dilution for IHC(P) is available, with HRP conjugate offered.[8] | Assay dependent | 1:50 - 1:200 |
| Antigen Retrieval | Not specified | Not specified | Not specified |
| Positive Control Tissue | Not specified in readily available data | Not specified in readily available data | Not specified in readily available data |
| Observed Staining Pattern | Not specified in readily available data | Not specified in readily available data | Not specified in readily available data |
Experimental Protocols
The following are generalized protocols for Western Blotting and Immunohistochemistry for the detection of AHA-1. These should be optimized for specific experimental conditions.
Western Blotting Protocol
-
Sample Preparation : Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis : Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary AHA-1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing : Repeat the washing step as in step 6.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Immunohistochemistry (Paraffin-Embedded Sections) Protocol
-
Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating the slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.
-
Blocking : Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Wash with PBS.
-
Permeabilization and Blocking : Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target localization). Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the sections with the primary AHA-1 antibody at the recommended dilution in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing : Wash the slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation : Incubate the sections with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-conjugated secondary antibody, for 30-60 minutes at room temperature.
-
Washing : Repeat the washing step as in step 6.
-
Chromogen Detection : Visualize the signal by incubating the sections with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired color intensity is reached.
-
Counterstaining, Dehydration, and Mounting : Counterstain the sections with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: AHA-1's role in the Hsp90 cycle and cancer EMT pathway.
Caption: Step-by-step workflow for Western Blotting of AHA-1.
Caption: Workflow for Immunohistochemical staining of AHA-1.
References
- 1. genecards.org [genecards.org]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Frontiers | The role of Aha1 in cancer and neurodegeneration [frontiersin.org]
- 4. AHA1 regulates cell migration and invasion via the EMT pathway in colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prognostic and Immunotherapeutic Significance of AHSA1 in Pan-Cancer, and Its Relationship With the Proliferation and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis H+-ATPase AHA1 controls slow wave potential duration and wound-response jasmonate pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - AHSA1 [maayanlab.cloud]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to L-azidohomoalanine (AHA) Applications in Diverse Model Organisms
For researchers, scientists, and drug development professionals, understanding the nuances of methodologies for studying protein synthesis is paramount. L-azidohomoalanine (AHA), a bio-orthogonal analog of methionine, has emerged as a powerful tool for metabolic labeling of newly synthesized proteins across a wide range of biological systems.[1][2][3] This guide provides a comprehensive comparison of AHA applications in various model organisms, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Quantitative Comparison of AHA Labeling Across Model Organisms
The efficacy of AHA labeling can vary significantly between different model organisms due to factors such as metabolic rate, cell wall composition, and the complexity of the organism. The following tables summarize key quantitative parameters to provide a comparative overview.
| Model Organism | Typical AHA Concentration | Incubation Time | Labeling Efficiency/Proteome Coverage | Key Considerations |
| E. coli | 2 mM | 24 hours | Lower efficiency compared to other organisms, optimization of induction time and growth phase is critical.[4] | Methionine-depleted media is required for efficient incorporation.[2] |
| S. cerevisiae (Yeast) | 25-50 µM | 6 - 24 hours | Enables quantitative analysis of translation rate changes under stress conditions.[5][6] | A standardized protocol has been developed to address yeast-specific challenges.[5] |
| Mammalian Cells | 25-50 µM | 1 - 24 hours | Efficient incorporation allows for analysis of >94% of the proteome.[2][7] | Methionine-free media is typically used to enhance labeling.[8] |
| C. elegans | Not specified | Not specified | Successfully used for in vivo labeling.[1][2] | - |
| Zebrafish (Larval) | 1 - 4 mM | 6 - 72 hours | 2.2% to 10.9% of total soluble protein labeled after 24 to 72 hours.[9] | Incorporation is time and concentration-dependent.[9] |
| Tadpoles | Direct injection | 3 hours | Successful incorporation demonstrated in the retina.[10][11] | Localized injection allows for tissue-specific labeling.[10][11] |
| Mouse | 0.1 mg/g body weight (injection) or in feed | 4 days (in feed) | Robust detection in multiple tissues after 4 days on a PALM diet.[10][11] | Systemic distribution allows for whole-organism proteome analysis.[10][11][12] |
| Arabidopsis thaliana (Plant) | Not specified | Not specified | Enables time-resolved analysis of protein synthesis in native plant tissue.[2][13] | - |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for AHA labeling in key model organisms, derived from published studies.
Mammalian Cell Culture
-
Cell Seeding: Plate mammalian cells at an appropriate density and allow them to adhere overnight.[1]
-
Methionine Depletion: Replace the complete medium with methionine-free DMEM and incubate for 20-30 minutes to deplete intracellular methionine reserves.[8][14]
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM and incubate for the desired duration (e.g., 1-24 hours).[1][15]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate buffer.
-
Click Chemistry: The azide (B81097) group on the incorporated AHA is then available for covalent ligation to an alkyne-bearing reporter tag (e.g., biotin (B1667282) or a fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][3]
-
Downstream Analysis: The labeled proteins can then be enriched using avidin-based affinity purification (for biotin-tagged proteins) and analyzed by mass spectrometry or visualized by fluorescence imaging.[2][3]
Saccharomyces cerevisiae (Yeast)
A standardized protocol for yeast involves incorporating AHA into newly synthesized proteins, followed by detection using confocal microscopy, flow cytometry, and SDS-PAGE.[5][6] This method has been validated for measuring translation rates under various stress conditions.[5][6]
In Vivo Labeling in Mice
For in vivo studies in mice, AHA can be administered through different routes:
-
Injection: Subcutaneous or intraperitoneal injections of AHA (e.g., 0.1 mg/g body weight) can be used for short-term labeling studies.[12]
-
Diet: For longer-term labeling, the Pulsed Azidohomoalanine Labeling in Mammals (PALM) method involves providing mice with a diet containing AHA.[10][11] This approach allows for the identification of thousands of newly synthesized proteins from multiple tissues after just 4 days.[10][11]
Visualizing a Generic Signaling Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate a generic signaling pathway leading to protein synthesis and a typical experimental workflow for AHA labeling.
Caption: A generic signaling pathway leading to de novo protein synthesis.
Caption: A typical experimental workflow for AHA-based protein labeling.
Conclusion
AHA labeling is a versatile and powerful technique for studying protein synthesis in a multitude of model organisms.[2] While the fundamental principles remain the same, the optimal experimental conditions can vary. This guide provides a comparative framework to assist researchers in selecting appropriate model systems and designing robust experiments to investigate the dynamic nature of the proteome. Careful optimization of labeling parameters and rigorous validation are essential for obtaining accurate and meaningful results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pulsed this compound Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Integrative Biology Approach to Quantify the Biodistribution of this compound In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantae.org [plantae.org]
- 14. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Azidohomoalanine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. Azidohomoalanine (AHA), a valuable tool in metabolic labeling and proteomic studies, requires meticulous handling and disposal due to its azide (B81097) functional group. Adherence to proper disposal protocols is essential to mitigate risks and ensure a safe research environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with our commitment to support your research beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All handling and disposal of this compound and other azide-containing compounds should be conducted within a well-ventilated chemical fume hood to minimize inhalation exposure.[1][3]
Key Chemical Incompatibilities to Avoid:
-
Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[4]
-
Heavy Metals: Avoid contact with metals, especially heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly critical concerning drain pipes (B44673).[5][6]
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) with azides should be strictly avoided due to the potential for creating explosive di- and tri-azidomethane.[5]
-
Metal Utensils: Do not use metal spatulas or other metal utensils when handling solid this compound or other azides.[1][4]
Operational Plan for this compound Disposal
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. The following step-by-step procedure provides guidance for handling both solid and liquid waste.
Step 1: Waste Segregation
All waste containing this compound must be segregated from other laboratory waste streams.[1][7] Use designated, clearly labeled, and non-metal (e.g., glass or polyethylene) hazardous waste containers.[6] The label should clearly indicate "Hazardous Waste," "Azide Compound," and a complete list of the contents.
Step 2: Solid Waste Disposal
-
Collection: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, non-metal waste container.
-
Contaminated Materials: Any materials contaminated with solid this compound, such as weigh boats, gloves, and wipes, should also be placed in the designated solid hazardous waste container.[1]
-
Storage: Store the sealed solid waste container in a designated, cool, and dry secondary containment area, away from incompatible materials.[4]
Step 3: Aqueous/Liquid Waste Disposal
-
Collection: Collect all aqueous solutions containing this compound in a designated, labeled, non-metal container for aqueous hazardous waste.
-
Drain Disposal Prohibition: Under no circumstances should this compound solutions be poured down the drain.[5] Reaction with lead or copper pipes can lead to the formation of highly explosive metal azides.[5]
-
Deactivation of Dilute Solutions (for experienced personnel under specific institutional guidance only):
-
Dilute solutions of azides (≤5%) can be deactivated by reaction with nitrous acid.[5] This procedure must be carried out in a chemical fume hood due to the formation of nitric oxide.[5]
-
Slowly add a 20% aqueous solution of sodium nitrite (B80452) to the stirred azide solution.[5]
-
Following the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric or hydrochloric acid to generate nitrous acid in situ.[6]
-
Continue stirring for several hours to ensure complete deactivation.[6]
-
Even after deactivation, the resulting solution should be collected as hazardous waste and not discharged down the drain.[5]
-
Step 4: Final Disposal
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Quantitative Data for Deactivation
| Parameter | Value/Instruction | Source |
| Maximum Azide Concentration for Deactivation | ≤ 5% aqueous solution | [5] |
| Sodium Nitrite Solution | 20% aqueous solution | [5] |
| Acid for Nitrous Acid Generation | 20% aqueous solution of sulfuric or hydrochloric acid | [6] |
| Personal Protective Equipment | Safety glasses, lab coat, chemical-resistant gloves | [1][2] |
| Location | Chemical Fume Hood | [3][5] |
Experimental Protocol: Spill Cleanup
In the event of a small spill of this compound within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area and the laboratory supervisor.
-
Containment: Cover spills of this compound solution with an absorbent material. For solid spills, gently sweep up the material to avoid generating dust.[1]
-
Collection: Collect the spilled material and any contaminated absorbent materials into an appropriately labeled hazardous waste container.[1]
-
Decontamination: Clean the spill surface with a pH-adjusted water (pH greater than 9.0) to neutralize any residual acid that could react with the azide.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[1]
For large spills or spills outside of a chemical fume hood, evacuate the area and contact your institution's EHS department immediately.[1]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Azidohomoalanine
Essential safety protocols and operational guidance for the use of L-Azidohomoalanine (AHA) in laboratory settings. This document provides immediate, procedural information for researchers, scientists, and drug development professionals to ensure the safe and effective handling of L-Azidohomoalanine, from initial preparation to final disposal. By adhering to these guidelines, you can minimize risks and build a strong foundation of laboratory safety.
Immediate Safety and Handling Plan
L-Azidohomoalanine (AHA) is a valuable tool in modern biological research, enabling the specific labeling and tracking of newly synthesized proteins. However, as an azido-containing compound, it requires careful handling to mitigate potential hazards. While Safety Data Sheets (SDSs) for AHA can vary between suppliers, a conservative approach that respects the potential reactivity of the azide (B81097) functional group is paramount. Organic azides can be energetic and potentially sensitive to heat, shock, or friction.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various operations involving AHA.
| Operation | Physical State | Minimum Engineering Control | Minimum PPE Requirements |
| Storage & Transport | Solid (crystalline powder) | Ventilated Chemical Storage Cabinet | Nitrile Gloves, Safety Glasses, Lab Coat |
| Weighing & Aliquoting | Solid (crystalline powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Face Shield (recommended)[1][2] |
| Solubilization | Liquid (solution) | Chemical Fume Hood | Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Cell Culture & Labeling | Liquid (in media) | Biosafety Cabinet (BSC) | Nitrile Gloves, Lab Coat, Safety Glasses |
| Waste Disposal | Solid & Liquid | Chemical Fume Hood | Chemical-Resistant Gloves (e.g., nitrile), Chemical Splash Goggles, Lab Coat |
General Handling Precautions:
-
Work in a Well-Ventilated Area: Always handle solid AHA and concentrated stock solutions in a certified chemical fume hood.[1][3]
-
Avoid Metal Contact: Do not use metal spatulas or other metal instruments to handle solid AHA, as this can lead to the formation of potentially explosive heavy metal azides. Use plastic or ceramic spatulas instead.[1][4]
-
Grounding: When transferring large quantities of solid AHA, ensure equipment is properly grounded to prevent static discharge.
-
Temperature Control: Store AHA at the recommended temperature (typically -20°C) and avoid exposure to excessive heat.[5]
-
Smallest Possible Quantities: Work with the smallest feasible quantities of AHA to minimize the potential impact of any incident.[1]
Experimental Protocols: Step-by-Step Guidance
AHA is widely used in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and pulse-chase experiments to study protein synthesis. Below are detailed methodologies for these key applications.
Protocol 1: BONCAT for In-Depth Proteomic Analysis in Mammalian Cells
This protocol outlines the labeling of newly synthesized proteins with AHA, followed by their enrichment and identification using mass spectrometry.
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-alkyne, copper (II) sulfate, reducing agent like sodium ascorbate)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Methionine Depletion:
-
Culture mammalian cells to the desired confluency.
-
To deplete intracellular methionine, replace the standard growth medium with pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60 minutes.[6]
-
-
AHA Labeling:
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (typically 1-8 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents (biotin-alkyne, copper (II) sulfate, and a reducing agent).
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of AHA-labeled Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads several times with a high-salt buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Protocol 2: Pulse-Chase Analysis of Protein Turnover
This protocol allows for the investigation of protein degradation rates by labeling a cohort of proteins with AHA and then monitoring their disappearance over time.
Materials:
-
Same as Protocol 1, with the addition of complete growth medium containing methionine.
Procedure:
-
Methionine Depletion and AHA Pulse:
-
Follow steps 1 and 2 from the BONCAT protocol to label the cells with AHA for a short period (the "pulse," e.g., 30-60 minutes).
-
-
Chase:
-
Remove the AHA-containing medium.
-
Wash the cells twice with pre-warmed complete growth medium containing a high concentration of methionine (the "chase").
-
Incubate the cells in the chase medium for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Collection and Analysis:
-
At each time point, harvest the cells and prepare lysates as described in the BONCAT protocol.
-
Perform the click chemistry reaction to attach a reporter tag (e.g., biotin-alkyne).
-
Analyze the amount of remaining AHA-labeled protein at each time point by Western blot or mass spectrometry to determine the rate of degradation.[7]
-
Disposal Plan
Proper disposal of AHA and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All solid and liquid waste containing AHA must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[4][8]
-
Solid Waste: This includes contaminated gloves, pipette tips, and weigh paper. Place these items in a sealed, labeled container for hazardous solid waste.
-
Liquid Waste: Collect all aqueous solutions containing AHA, including spent cell culture media, in a labeled, sealed container for hazardous liquid waste. Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3][9]
-
Decontamination of Glassware: Glassware that has been in contact with AHA should be decontaminated before reuse. A common procedure involves rinsing with a 10% sodium nitrite (B80452) solution, followed by a 10% dilute acid (e.g., acetic acid), and then copious amounts of water. This should be performed in a chemical fume hood.[8]
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste disposal program.[10]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key steps from receiving AHA to its final disposal.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. drexel.edu [drexel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
